molecular formula C6H6BrNO3 B8264487 Methyl 2-(3-bromoisoxazol-5-yl)acetate

Methyl 2-(3-bromoisoxazol-5-yl)acetate

Cat. No.: B8264487
M. Wt: 220.02 g/mol
InChI Key: DGZLZFXRLBNJDZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromoisoxazol-5-yl)acetate is a useful research compound. Its molecular formula is C6H6BrNO3 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)3-4-2-5(7)8-11-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLZFXRLBNJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-60-8
Record name methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate
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Foundational & Exploratory

A Technical Guide to Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS No. 24068-60-8) is a key heterocyclic intermediate possessing two distinct and synthetically valuable functional handles: a reactive bromine atom on the isoxazole core and a versatile methyl ester side chain. This combination makes it an exceptionally useful building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The bromine at the C3 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the acetate moiety at the C5 position can be readily transformed into a range of functional groups, including carboxylic acids, amides, and larger ester groups. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical transformations, and strategic applications of this compound for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

The isoxazole ring is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in modern drug design. Molecules like Methyl 2-(3-bromoisoxazol-5-yl)acetate are not typically final drug products but rather crucial "building blocks" that allow for the systematic and efficient exploration of chemical space around a core scaffold.

The strategic value of this particular molecule lies in its orthogonal reactivity:

  • C3-Br Bond: Serves as a handle for C-C, C-N, and C-S bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[2][3] This allows for the late-stage introduction of diversity elements, a key strategy in lead optimization.

  • C5-CH₂CO₂Me Group: This moiety can be easily manipulated. Hydrolysis provides a carboxylic acid for salt formation or amide coupling, while transesterification or direct amidation can introduce other functionalities to probe interactions with biological targets.

This dual functionality enables a modular approach to library synthesis, making it a high-value intermediate for generating novel compounds for screening and structure-activity relationship (SAR) studies.

Physicochemical Properties & Characterization

While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure.

PropertyPredicted Value
CAS Number 24068-60-8
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone)
Boiling/Melting Point Not established; expected to be a low-melting solid

Spectroscopic Signature (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 6.5 (s, 1H, isoxazole C4-H), 3.9 (s, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃). The chemical shift of the isoxazole proton is a key diagnostic signal.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 168 (C=O, ester), 160 (isoxazole C5), 140 (isoxazole C3), 105 (isoxazole C4), 53 (-OCH₃), 35 (-CH₂-). The carbon attached to bromine (C3) will appear downfield.

  • Mass Spectrometry (EI): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion [M]⁺ at m/z 220/222 and key fragments.

Synthesis and Purification

The synthesis of 5-substituted 3-bromoisoxazoles can be achieved through several established routes, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][4][5] The following protocol outlines a robust and widely applicable method.

Proposed Synthetic Workflow

The synthesis is a multi-step process starting from a commercially available precursor, which is converted into a nitrile oxide intermediate in situ and reacted with a suitable alkyne.

Caption: Proposed synthetic workflow for Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Detailed Experimental Protocol (Proposed)

Rationale: This protocol utilizes a well-established method for isoxazole synthesis.[1] The in situ generation of the nitrile oxide from the hydroximoyl bromide minimizes the handling of potentially unstable intermediates. Methyl 3-butynoate is chosen as the dipolarophile to directly install the required acetate side chain at the C5 position.

Materials:

  • Bromoacetaldehyde Oxime

  • N-Bromosuccinimide (NBS)

  • Methyl 3-butynoate

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a stirred solution of bromoacetaldehyde oxime (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour. This step generates the bromo(bromo)acetaldehyde oxime, the precursor to the nitrile oxide.

  • Cycloaddition: Cool the reaction mixture back to 0 °C. Add methyl 3-butynoate (1.2 eq) followed by the dropwise addition of triethylamine (Et₃N) (1.5 eq) over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. The bicarbonate wash removes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(3-bromoisoxazol-5-yl)acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The power of this reagent lies in its ability to undergo selective transformations at its two key functional sites.

G cluster_C3 Reactions at C3-Br cluster_C5 Reactions at C5-Acetate Core Methyl 2-(3-bromoisoxazol-5-yl)acetate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Hydrolysis Hydrolysis (LiOH, H₂O/THF) Core->Hydrolysis Amidation Amidation (R₂NH, Heat or Coupling Agent) Core->Amidation P1 P1 Suzuki->P1 3-Aryl-isoxazole derivative P2 P2 Sonogashira->P2 3-Alkynyl-isoxazole derivative P3 P3 Buchwald->P3 3-Amino-isoxazole derivative P4 P4 Hydrolysis->P4 Carboxylic Acid P5 P5 Amidation->P5 Amide

Caption: Key reactive pathways for Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Palladium-Catalyzed Cross-Coupling at the C3 Position

The electron-deficient nature of the isoxazole ring makes the C3-Br bond an excellent substrate for various palladium-catalyzed cross-coupling reactions.[2] These reactions are cornerstones of modern medicinal chemistry for constructing C-C and C-heteroatom bonds.[6]

Typical Suzuki-Miyaura Coupling Protocol:

  • Objective: To form a C-C bond by coupling the isoxazole with a boronic acid or ester.

  • Procedure:

    • Combine Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

    • Add a solvent system, typically a mixture like Dioxane/H₂O (4:1).

    • Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LCMS).

    • Perform an aqueous workup and purify by chromatography.

  • Significance: This reaction allows for the direct installation of diverse (hetero)aromatic systems, which are critical for modulating properties like target binding, solubility, and metabolic stability.

Sonogashira and Buchwald-Hartwig Amination:

  • The C3-Br bond is also amenable to Sonogashira coupling with terminal alkynes to introduce linear, rigid linkers.[2]

  • Buchwald-Hartwig amination can be employed to form C-N bonds, creating 3-amino-isoxazole derivatives.[6] While direct amination of 3-bromoisoxazoles can be challenging, modern bulky phosphine ligands and conditions have improved the scope of this transformation.[7]

Transformations of the C5-Acetate Group

The methyl ester provides a secondary site for modification, often performed after a cross-coupling reaction.

Saponification (Ester Hydrolysis):

  • Objective: To convert the methyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq).

    • Stir at room temperature until hydrolysis is complete (monitor by TLC/LCMS).

    • Acidify the reaction mixture with dilute HCl to protonate the carboxylate, and extract the carboxylic acid product with an organic solvent.

  • Significance: The resulting carboxylic acid is a versatile intermediate. It can serve as a handle for forming amides with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDCI), or it can be used to improve the aqueous solubility of the final compound through salt formation.

Applications in Medicinal Chemistry

While this specific molecule is an intermediate, the 3-bromo-isoxazole core is a "privileged scaffold" that appears in compounds targeting a wide range of biological systems. Its utility stems from its ability to generate libraries of analogs for SAR studies.

  • Scaffold for Kinase Inhibitors: The isoxazole ring can act as a hinge-binding motif in many kinase inhibitors. The C3 and C5 positions provide vectors for substituents to probe the ATP-binding pocket.

  • CNS Agents: Isoxazole-containing compounds, including derivatives of 3-bromoisoxazolines, have been investigated as noncompetitive AMPA receptor antagonists, indicating potential applications in neurological disorders.[8]

  • Anticancer Agents: Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung and breast cancer.[9] The ability to rapidly diversify the substituents at the C3 and C5 positions using this building block is ideal for optimizing potency and selectivity.

  • Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1]

By using Methyl 2-(3-bromoisoxazol-5-yl)acetate, a medicinal chemist can systematically synthesize a matrix of compounds, varying the substituent at C3 (via cross-coupling) and the functionality at C5 (via ester modification) to rapidly build a detailed understanding of the SAR for a given biological target.

References

  • Bari, S., & Niphade, A. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]

  • Kashima, C., et al. (1983). Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes. Journal of the Heterocyclic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. [Link]

  • Gitto, R., et al. (2017). Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (N.d.). Known methods for the preparation of substituted 5‐bromooxazoles. [Link]

  • ResearchGate. (N.d.). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • Indian Journal of Pharmaceutical Sciences. (N.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • Ghavre, M., et al. (2016). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Sci-Hub. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Heterocycles. [Link]

  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]

  • National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

Strategic Utilization of Methyl 2-(3-bromoisoxazol-5-yl)acetate in Fragment-Based Drug Discovery: Molecular Weight Dynamics and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-bromoisoxazol-5-yl)acetate is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. With a precisely calculated molecular weight of 220.02 g/mol , it serves as an ideal starting scaffold for Fragment-Based Drug Discovery (FBDD). This technical guide explores the physicochemical properties, mechanistic utility, and validated experimental workflows for incorporating this isoxazole derivative into advanced lead compounds.

Physicochemical Profiling & Molecular Weight Analysis

The utility of a molecular scaffold in drug discovery is heavily dictated by its physicochemical properties, most notably its molecular weight (MW).

Table 1: Physicochemical Properties of Methyl 2-(3-bromoisoxazol-5-yl)acetate

PropertyValue
Chemical Name Methyl 2-(3-bromoisoxazol-5-yl)acetate
CAS Number [24068-60-8[1]]()
Molecular Formula [C₆H₆BrNO₃[1]]()
Molecular Weight [220.02 g/mol [1]]()
Core Scaffold 2
The "Molecular Weight Budget" Concept

In FBDD, the "Rule of Three" dictates that ideal fragment starting points should have a molecular weight of ≤ 300 Da. At exactly, Methyl 2-(3-bromoisoxazol-5-yl)acetate is exceptionally well-positioned. According to Lipinski's Rule of Five, an orally bioavailable drug should generally not exceed 500 Da. By starting at ~220 Da, medicinal chemists retain a "molecular weight budget" of approximately 280 Da. This provides ample room for dual functionalization—cross-coupling at the C3-bromine and amide bond formation at the C5-acetate—without risking pharmacokinetic bloat or poor solubility.

Mechanistic Role in Drug Discovery

The 3-bromoisoxazole core is a privileged bioisostere often used to replace unstable aromatic rings or to modulate the pKa of adjacent functional groups.

  • C3-Bromine as a Cross-Coupling Handle: Unlike 2-halopyridines, [3-bromoisoxazoles are notoriously resistant to simple nucleophilic aromatic substitution (SNAr)[2]]() due to the electron-rich distribution within the isoxazole ring. Therefore, the bromine atom serves as a highly specific, orthogonal handle for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). This allows for the controlled extension of the molecule's pharmacophore.

  • C5-Methyl Acetate as a Masked Acid: The methyl ester provides lipophilicity for initial purification steps but can be readily unmasked via saponification to yield a carboxylic acid. This acid is a prime substrate for subsequent peptide coupling with diverse amines, enabling rapid library generation.

Experimental Workflows: Bifunctional Divergence

To maximize the utility of Methyl 2-(3-bromoisoxazol-5-yl)acetate, the following self-validating protocols detail its functionalization. Understanding the causality behind these steps ensures reproducible scale-up.

Protocol A: Self-Validating Saponification of the Methyl Ester

This protocol unmasks the carboxylic acid for downstream amide coupling. It is designed as a self-validating system because the reaction progress can be visually and analytically confirmed by a distinct polarity shift.

  • Preparation: Dissolve Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq, 220.02 g/mol ) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Causality: The mixed solvent system ensures the solubility of both the lipophilic ester starting material and the hydrophilic hydroxide base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in a single portion at 0 °C. Stir and allow to warm to room temperature over 2 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf) will disappear, replaced by a baseline-retained spot (the carboxylate salt). LCMS will confirm a mass shift from [M+H]⁺ 221 to [M+H]⁺ 207.

  • Workup: Acidify the mixture to pH 2-3 using 1M HCl. Extract with EtOAc (3x). The organic layer is dried over Na₂SO₄ and concentrated to yield 2-(3-bromoisoxazol-5-yl)acetic acid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow leverages the C3-bromine to install aryl substituents.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The choice of a bidentate ligand (dppf) prevents the premature degradation of the sensitive isoxazole ring by stabilizing the oxidative addition complex.

  • Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1). Heat at 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check: The successful cross-coupling is self-validating via LCMS; the distinct isotopic doublet of the bromine atom (M and M+2 peaks of equal intensity) will vanish, replaced by the exact mass of the new aryl adduct.

  • Isolation: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic phase, and purify via flash chromatography.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the bifunctional nature of the molecule.

G Start Methyl 2-(3-bromoisoxazol-5-yl)acetate MW: 220.02 Da Path1 Saponification (LiOH, THF/MeOH/H2O) Start->Path1 C5-Ester Hydrolysis Path2 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Path2 C3-Bromo Functionalization Prod1 2-(3-bromoisoxazol-5-yl)acetic acid (MW: 206.00 Da) Path1->Prod1 Prod2 C3-Aryl Isoxazole Acetate (Extended Pharmacophore) Path2->Prod2 Final Fully Functionalized Isoxazole Drug Candidate (Target MW < 500 Da) Prod1->Final Amide Bond Formation Prod2->Final Ester Hydrolysis & Coupling

Caption: Divergent synthetic workflows for Methyl 2-(3-bromoisoxazol-5-yl)acetate functionalization.

References

  • Title: 24068-60-8 | Methyl 2-(3-bromoisoxazol-5-yl)
  • Title: Methyl 2-(3-bromoisoxazol-5-yl)
  • Title: Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245)

Sources

"Methyl 2-(3-bromoisoxazol-5-yl)acetate" chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Bifunctional Scaffold in Advanced Drug Discovery

Executive Summary

As modern drug discovery campaigns increasingly rely on modular and highly functionalized heteroaromatic scaffolds, the isoxazole core has emerged as a privileged structural motif. Specifically, Methyl 2-(3-bromoisoxazol-5-yl)acetate serves as a premier "build-couple-pair" building block[]. By combining a reactive electrophilic node (the C3-bromine) with a versatile acyl transfer node (the C5-methyl acetate), this compound enables divergent synthetic pathways. This technical guide provides a rigorous, mechanistic overview of its synthesis, physicochemical profiling, and downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profiling

Before deploying this scaffold in library generation, it is critical to understand its fundamental parameters. The compound must be handled under inert conditions to prevent premature hydrolysis of the ester moiety[2].

Table 1: Physicochemical & Structural Parameters

Parameter Value
Chemical Name Methyl 2-(3-bromoisoxazol-5-yl)acetate
CAS Number 24068-60-8
Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
Monoisotopic Mass 218.95311 Da
SMILES COC(=O)CC1=CC(=NO1)Br
InChIKey DGZLZFXRLBNJDZ-UHFFFAOYSA-N
Purity Standard ≥97%
Storage Conditions 2-8°C, Inert atmosphere, protected from moisture

| Hazard Profile | H315 (Skin), H319 (Eye), H335 (Respiratory) |

Data aggregated from standardized chemical repositories and supplier specifications[3],[2],[4].

Mechanistic Synthesis & Workflow

The foundational synthesis of the 3-bromoisoxazole core relies on a 1,3-dipolar cycloaddition [5]. Historically, generating the necessary nitrile oxide dipole required highly toxic phosgene oxime. Modern, safer protocols utilize dibromoformaldoxime (DBF) as a stable, bench-handleable precursor[6].

When treated with a mild base, DBF undergoes dehydrohalogenation to generate bromonitrile oxide in situ. This reactive 1,3-dipole is immediately trapped by methyl 3-butynoate (the dipolarophile). The reaction is highly regioselective, driven by the steric and electronic polarization of the alkyne, ensuring the acetate appendage is exclusively installed at the C5 position[7].

SynthesisPathway DBF Dibromoformaldoxime (Stable Precursor) BNO Bromonitrile Oxide [Reactive Dipole] DBF->BNO -HBr Base NaHCO3 Base (Dehydrohalogenation) Base->BNO Product Methyl 2-(3-bromoisoxazol-5-yl)acetate (Target Scaffold) BNO->Product [3+2] Cycloaddition Alkyne Methyl 3-butynoate [Dipolarophile] Alkyne->Product Regioselective

Fig 1: Synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate via [3+2] cycloaddition.

Reactivity Profile & Downstream Functionalization

The strategic value of Methyl 2-(3-bromoisoxazol-5-yl)acetate lies in its orthogonal reactivity. It acts as a dual-hub for molecular diversification:

  • C3-Bromine (Electrophilic Node): The halogen allows for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) or Nucleophilic Aromatic Substitution (SNAr) to introduce aryl, alkyl, or amine substituents[8].

  • C5-Ester (Acyl Node): The methyl ester can be selectively hydrolyzed to a carboxylic acid for peptide coupling, directly amidated, or reduced to an alcohol to serve as an etherification precursor.

Reactivity Core Methyl 2-(3-bromoisoxazol-5-yl)acetate C3 C3-Bromine Reactivity (Electrophilic Node) Core->C3 C5 C5-Ester Reactivity (Acyl/Alkyl Node) Core->C5 Suzuki Pd-Catalyzed Cross-Coupling (Aryl/Alkyl Introduction) C3->Suzuki SNAr Nucleophilic Aromatic Sub. (Amine Introduction) C3->SNAr Amidation Direct Amidation / Hydrolysis (Peptidomimetics) C5->Amidation Reduction Reduction to Alcohol (Etherification) C5->Reduction

Fig 2: Bifunctional reactivity profile enabling divergent synthesis.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that protocols must be designed with built-in causality and quality control to ensure reproducibility.

Protocol A: Synthesis of the Core Scaffold via 1,3-Dipolar Cycloaddition

Causality: Using a heterogeneous mild base (NaHCO₃) ensures the slow, controlled generation of the bromonitrile oxide. If the dipole is generated too rapidly, it will self-condense into a biologically useless furoxan dimer[7].

  • Setup: In an oven-dried round-bottom flask, dissolve methyl 3-butynoate (1.0 equiv) in anhydrous ethyl acetate (0.2 M concentration).

  • Base Addition: Add solid NaHCO₃ (2.5 equiv) to the stirring solution. The heterogeneous nature of the base is intentional to throttle the reaction rate.

  • Dipole Generation: Add dibromoformaldoxime (1.2 equiv) portion-wise over 30 minutes at 25°C.

  • Propagation: Stir the suspension at room temperature for 24–48 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with deionized water. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation & QC: Analyze the crude mixture via LC-MS. The product is self-validating if the mass spectrum displays a characteristic 1:1 isotopic doublet at m/z 220.0 and 222.0 [M+H]+, confirming the retention of the bromine atom[4].

Protocol B: C3-Aryl Functionalization via Suzuki-Miyaura Coupling

Causality: The 3-bromoisoxazole core is highly electron-rich, making oxidative addition sluggish. Therefore, a highly active bidentate palladium catalyst (e.g., Pd(dppf)Cl₂) is required to suppress unwanted β-hydride elimination and force reductive elimination.

  • Setup: Charge a Schlenk tube with Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a thoroughly degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Logic: The aqueous phase is mandatory; it provides the carbonate/hydroxide ions necessary to form the reactive palladium-hydroxo complex that facilitates transmetalation.

  • Reaction: Heat the sealed tube to 90°C under an argon atmosphere for 12 hours.

  • Validation & QC: Upon LC-MS analysis of the reaction aliquot, the successful protocol is validated by the complete disappearance of the m/z 220/222 doublet, replaced by the singular [M+H]+ mass of the newly coupled aryl-isoxazole product.

Applications in Medicinal Chemistry

Beyond acting as a mere structural linker, the 3-bromoisoxazole motif possesses intrinsic biological utility. Recent pharmacological studies have demonstrated that appropriately substituted 3-bromo-4,5-dihydroisoxazole and isoxazole derivatives can actively modulate the Nrf2/HO-1 (Heme Oxygenase-1) axis [5].

The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. By utilizing Methyl 2-(3-bromoisoxazol-5-yl)acetate to build targeted libraries, researchers can synthesize novel electrophilic warheads that interact with Keap1, thereby inducing Nrf2 activation. This makes the scaffold highly valuable for developing therapeutics targeting severe inflammation, oxidative stress, and infectious diseases[5]. Furthermore, its low molecular weight and high polarity make it an ideal starting point for Fragment-Based Drug Discovery (FBDD)[9].

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring an electron-deficient isoxazole core flanked by a reactive 3-bromo substituent and a 5-methyl acetate moiety, this compound serves as a critical linchpin for divergent synthesis. This guide provides an authoritative analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and field-proven experimental protocols designed for drug discovery professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical and chemical properties of Methyl 2-(3-bromoisoxazol-5-yl)acetate is essential for predicting its behavior in biological systems and optimizing reaction conditions. The isoxazole ring imparts unique electronic properties; the adjacent electronegative oxygen and nitrogen atoms withdraw electron density from the ring, rendering the 3-bromo position relatively deactivated compared to standard aryl bromides.

The following data summarizes its core physical parameters, utilizing predicted and validated metrics from[2] and [3].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
CAS Number 24068-60-8Standard registry identification for procurement and safety tracking.
Molecular Formula C6H6BrNO3Defines stoichiometric calculations for synthetic workflows.
Molecular Weight 220.02 g/mol Low molecular weight ensures downstream functionalized products remain well within Lipinski's Rule of 5.
Exact Monoisotopic Mass 218.95311 DaCrucial target mass for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted XlogP 1.2Indicates moderate lipophilicity, ideal for balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0Enhances passive transcellular permeability.
Hydrogen Bond Acceptors 4Facilitates robust target protein binding (e.g., interacting with kinase hinge regions).

Mechanistic Role in Drug Discovery

The strategic value of Methyl 2-(3-bromoisoxazol-5-yl)acetate lies in its orthogonal bifunctionality. By carefully controlling reaction conditions, chemists can selectively address one functional group without disturbing the other.

  • The 3-Bromo Position: Acts as the electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Because the isoxazole ring is highly electron-deficient, the oxidative addition of Palladium(0) into the C-Br bond is kinetically slower than with electron-rich aryl halides. Consequently, electron-rich, sterically demanding phosphine ligands are required to lower the activation energy barrier.

  • The 5-Methyl Acetate Position: Serves as a latent carboxylic acid or amide. The methylene carbon (-CH2-) insulates the ester from the direct electron-withdrawing effects of the heteroaromatic ring. This insulation provides distinct reactivity compared to direct isoxazole-5-carboxylates, allowing for selective saponification or direct amidation under mild conditions.

G A Methyl 2-(3-bromoisoxazol-5-yl)acetate (Core Scaffold) B 3-Position Modification (C-C/C-N Coupling) A->B Pd-Catalysis C 5-Position Modification (Ester Hydrolysis/Amidation) A->C Nucleophilic Attack D Aryl/Heteroaryl Isoxazoles (Kinase Inhibitors) B->D Structural Diversity E Isoxazole Acetamides (GABA-A Modulators) C->E Pharmacophore Fitting F Bifunctional Therapeutics D->F E->F

Logical relationship of Methyl 2-(3-bromoisoxazol-5-yl)acetate in drug design workflows.

Experimental Methodology: Palladium-Catalyzed Functionalization

To demonstrate the synthetic utility of this building block, we outline a self-validating protocol for a Suzuki-Miyaura cross-coupling. This workflow is specifically optimized to address the dual sensitivities of the molecule: the recalcitrant 3-bromo position and the base-sensitive ester.

Causality in Protocol Design:

  • Solvent Selection (1,4-Dioxane/H₂O 4:1): Dioxane provides excellent solubility for the organic substrate and the boronic acid, while water dissolves the inorganic base. The biphasic nature at microscopic levels facilitates the crucial transmetalation step.

  • Base Selection (K₃PO₄): Strong bases like NaOH or KOtBu will prematurely hydrolyze the methyl ester. K₃PO₄ is mild enough to preserve the ester while sufficiently basic to activate the boronic acid into the reactive boronate species.

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing off-target debromination.

G S1 1. Reagent Preparation (Substrate, Boronic Acid, Catalyst) S2 2. Degassing (Argon Sparging - Critical for Pd(0)) S1->S2 Prevents Oxidation S3 3. Thermal Activation (80°C, 12h in Dioxane/H2O) S2->S3 Initiates Catalytic Cycle S4 4. Reaction Quench & Extraction (EtOAc / Brine) S3->S4 TLC Monitoring S5 5. Purification (Silica Gel Chromatography) S4->S5 Organic Phase Isolation S6 6. QC Validation (LC-MS & NMR) S5->S6 Fractions Pooled

Experimental workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Self-Validating Step: Sparge the solution with Argon for exactly 15 minutes. The displacement of dissolved oxygen is critical; failure to do so will result in the rapid oxidation of the Pd(0) active species to inactive Pd(II) oxides, visually indicated by a premature black precipitate.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 80°C in an oil bath. Self-Validating Step: An aliquot taken at 2 hours should show >50% conversion via LC-MS. If a mass of [M-Br+H]⁺ (m/z 142) is detected, it indicates protodeboronation or reductive debromination, signaling that the reaction temperature is too high or the solvent is overly wet.

  • Quench and Extraction: Upon complete consumption of the starting material (typically 8-12 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with brine. The organic layer contains the product; the aqueous layer removes the phosphate salts and boric acid byproducts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Analytical Characterization & Quality Control

Rigorous quality control is paramount for downstream biological testing. The starting material must be validated to ensure no pre-existing hydrolysis has occurred.

  • LC-MS (ESI+): Methyl 2-(3-bromoisoxazol-5-yl)acetate exhibits a characteristic isotopic doublet at m/z 220 and 222 (1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes[2]. Successful cross-coupling is definitively confirmed by the disappearance of this isotopic signature and the appearance of the desired product mass.

  • ¹H NMR (400 MHz, CDCl₃): The isolated isoxazole proton (C4-H) typically resonates as a sharp singlet around δ 6.2 - 6.5 ppm. The methylene protons (-CH₂-) appear as a singlet near δ 3.8 ppm, and the methyl ester (-OCH₃) as a singlet near δ 3.7 ppm. Any downfield shift of the methylene protons indicates unintended hydrolysis to the carboxylic acid, serving as an immediate QC failure flag.

References

  • PubChemLite (Université du Luxembourg) . "24068-60-8 (C6H6BrNO3) - Structural Information and Predicted Profiles." Available at:[Link]

  • PubChem (National Center for Biotechnology Information) . "PubChem Compound Summary for CID 126602110, Methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate." Available at:[Link]

Sources

Regioselective Synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. The isoxazole ring, a privileged pharmacophore, often requires precise, site-selective derivatization to optimize pharmacokinetic properties. This whitepaper details the regioselective synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate from 3,5-dibromoisoxazole .

By leveraging the inherent electronic bias of the isoxazole core, we deploy a Palladium-catalyzed Negishi-Reformatsky cross-coupling strategy. This approach bypasses the chemoselectivity pitfalls of direct organolithium alkylation, providing a scalable, self-validating protocol that ensures absolute regiocontrol at the C5 position.

Mechanistic Rationale: The Causality of Regioselectivity

When working with symmetric or polyhalogenated heterocycles, the primary challenge is differentiating identical leaving groups. In 3,5-dibromoisoxazole, both the C3 and C5 positions possess a carbon-bromine bond. However, they are electronically distinct.

  • Bond Dissociation Energy (BDE) and Inductive Effects: The oxygen atom in the isoxazole ring is highly electronegative, withdrawing electron density via induction. This effect is most pronounced at the adjacent C5 position, making the C5–Br bond more electrophilic and lowering its BDE relative to the C3–Br bond .

  • Oxidative Addition Kinetics: Because of this electronic bias, low-valent transition metals, such as Pd(0), undergo oxidative addition at the C5 position orders of magnitude faster than at C3.

  • Chemoselectivity of the Nucleophile: While C5-selective halogen-metal exchange using n -BuLi is possible, trapping the resulting 3-bromo-5-lithioisoxazole with methyl bromoacetate typically results in over-addition to the ester carbonyl. To prevent this, we utilize a Reformatsky reagent (a zinc enolate). Zinc enolates are significantly softer nucleophiles than organolithiums, completely ignoring the ester carbonyl and participating exclusively in transmetalation with the Pd(II) intermediate .

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition at C5 of 3,5-Dibromoisoxazole Pd0->OxAdd PdII_Int1 Intermediate I 3-Bromo-isoxazol-5-yl-Pd(II)-Br OxAdd->PdII_Int1 TransMet Transmetalation with BrZnCH2COOMe PdII_Int1->TransMet PdII_Int2 Intermediate II 3-Bromo-isoxazol-5-yl-Pd(II)-CH2COOMe TransMet->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product Methyl 2-(3-bromoisoxazol-5-yl)acetate RedElim->Product

Figure 1: Catalytic cycle for the regioselective Pd-catalyzed Negishi-Reformatsky cross-coupling at C5.

Reaction Optimization & Quantitative Data

To establish a robust process, various catalysts and conditions were screened. The goal was to maximize the C5:C3 selectivity while ensuring complete conversion of the starting material. As shown in Table 1, standard Pd(0) sources with triphenylphosphine or bulky, electron-rich biaryl phosphines (XPhos) provided optimal results .

Table 1: Optimization of Reaction Conditions for C5-Selective Cross-Coupling

EntryCatalyst System (5 mol%)SolventTemp (°C)Yield (%)C5:C3 Selectivity
1 Pd(PPh3)4 THF 60 88 >99:1
2Pd2(dba)3 / XPhosTHF6085>99:1
3Pd(OAc)2 / SPhosToluene806595:5
4NiCl2(dppp)THF604185:15

Note: Entry 1 was selected for the final protocol due to the commercial availability and cost-effectiveness of Tetrakis(triphenylphosphine)palladium(0).

Experimental Protocols (Self-Validating Workflow)

The following protocol is designed as a self-validating system. In-process analytical controls are embedded to ensure that each phase of the reaction has succeeded before proceeding to the next.

Phase 1: Preparation of the Reformatsky Reagent (BrZnCH2COOMe)

Causality: Activation of zinc dust is critical. The addition of TMSCl and 1,2-dibromoethane removes the unreactive ZnO passivation layer, exposing the highly reactive Zn(0) surface necessary for insertion into the alkyl bromide.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet.

  • Zinc Activation: Add zinc dust (1.50 g, 22.9 mmol) and anhydrous THF (20 mL). Add 1,2-dibromoethane (0.1 mL) and heat to 65 °C for 5 minutes. Cool to room temperature and add TMSCl (0.1 mL). Stir for 15 minutes.

  • Enolate Generation: Add methyl bromoacetate (1.89 mL, 20.0 mmol) dropwise over 20 minutes. An exothermic reaction will occur. Stir the mixture at 40 °C for 1 hour until the zinc dust is mostly consumed, yielding a pale-yellow solution of the zinc enolate.

  • Validation: Remove a 0.1 mL aliquot, quench with D2O, and analyze via 1H NMR. The disappearance of the starting singlet ( δ 3.82 ppm) and appearance of a deuterated acetate peak confirms enolate formation.

Phase 2: Regioselective Cross-Coupling
  • Coupling Setup: In a separate flame-dried flask, dissolve 3,5-dibromoisoxazole (3.40 g, 15.0 mmol) and Pd(PPh3)4 (0.86 g, 0.75 mmol, 5 mol%) in anhydrous THF (30 mL).

  • Transmetalation: Transfer the freshly prepared Reformatsky reagent from Phase 1 into the coupling flask dropwise via cannula at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • In-Process Validation (LC-MS): Sample the reaction at 12 hours. The starting material 3,5-dibromoisoxazole will show an isotopic mass cluster at m/z 225, 227, 229 (1:2:1). The successful product will show a cluster at m/z 220, 222 (1:1) corresponding to [M+H]+ of the mono-bromo product.

Phase 3: Workup and Purification
  • Quench: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2SO4.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes:Ethyl Acetate, 90:10 to 80:20 gradient).

  • Final Validation (1H NMR, CDCl3): The isolated product must exhibit a diagnostic singlet at δ 6.45 ppm (isoxazole C4-H), a singlet at δ 3.88 ppm (CH2), and a singlet at δ 3.75 ppm (OCH3). The absence of a C5-H peak ( δ ~8.0 ppm) confirms that the coupling occurred at the C5 position.

Conclusion

The synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate from 3,5-dibromoisoxazole highlights the power of transition-metal catalysis in differentiating electronically biased carbon-halogen bonds. By utilizing a Reformatsky zinc enolate, the protocol circumvents the chemoselectivity issues associated with hard nucleophiles, delivering the target acetate with >99:1 regioselectivity and high yields.

References

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022. URL: [Link]

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2022. URL: [Link]

  • Guo, S., et al. "Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction." RSC Advances, 2019. URL: [Link]

Spectroscopic Profiling and Structural Elucidation of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Structurally, it comprises a five-membered aromatic isoxazole ring substituted with a bromine atom at the C3 position and a methyl acetate moiety at the C5 position.

The 3-bromoisoxazole core is particularly valued in drug development—such as in the synthesis of Stearoyl-CoA Desaturase (SCD) inhibitors and CBP/EP300 epigenetic modulators—because the C-Br bond is remarkably resistant to nucleophilic substitution under standard conditions, allowing for orthogonal functionalization of the C5 appendage before activating the C3 position via transition-metal-catalyzed cross-coupling[1].

For researchers synthesizing or procuring this compound, rigorous spectroscopic validation is a non-negotiable E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standard. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary self-validating tool for confirming the regiochemistry of the isoxazole ring. The chemical shifts are dictated by the profound electronic asymmetry of the heterocycle.

Causality of 1 H NMR Chemical Shifts

The isoxazole ring contains highly electronegative oxygen (position 1) and nitrogen (position 2) atoms, which withdraw electron density from the π -system via induction. However, resonance effects localize the highest electron density at the C4 position. Consequently, the isolated C4 proton is significantly shielded compared to typical aromatic protons, typically resonating as a sharp singlet around δ 6.30 ppm [2].

The methylene group (-CH 2​ -) at C5 is heavily deshielded by two adjacent electron-withdrawing groups: the isoxazole ring and the ester carbonyl. This dual inductive effect pushes its resonance downfield to approximately δ 3.85 ppm .

Causality of 13 C NMR Chemical Shifts

In the 13 C spectrum, the C3 carbon attached to the bromine atom is shielded by the heavy-atom effect of bromine but deshielded by the adjacent nitrogen, resulting in a shift near 140 ppm . The C5 carbon, flanked by oxygen and the methylene group, appears around 165-170 ppm . The ester carbonyl carbon is highly deshielded, appearing near 169 ppm [3].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
C4-H6.30 - 6.35Singlet (s)1HIsoxazole ring proton; shielded by resonance localizing electron density at C4.
-CH 2​ -3.80 - 3.90Singlet (s)2HMethylene protons; deshielded by adjacent ester and heteroaromatic ring.
-OCH 3​ 3.70 - 3.75Singlet (s)3HEster methyl protons; standard methoxy shift.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

Carbon TypeChemical Shift ( δ , ppm)Assignment
C=O (Ester)168.0 - 170.0Carbonyl carbon of the methyl ester.
C5 (Isoxazole)165.0 - 168.0Highly deshielded by adjacent ring oxygen.
C3 (Isoxazole)140.0 - 142.0C-Br carbon; influenced by halogen heavy-atom effect and nitrogen.
C4 (Isoxazole)105.0 - 107.0Most electron-rich carbon in the isoxazole ring.
-OCH 3​ 52.0 - 53.0Methoxy carbon.
-CH 2​ -33.0 - 35.0Methylene carbon bridging the ring and ester.

Mass Spectrometry (MS) & Isotopic Dynamics

Mass spectrometry provides critical confirmation of the compound's molecular weight (MW: 220.02 g/mol ) and elemental composition. The defining feature of Methyl 2-(3-bromoisoxazol-5-yl)acetate in MS is its isotopic signature.

Bromine exists in nature as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). This near 1:1 ratio results in a characteristic "twin peak" doublet for the molecular ion [M] + at m/z 219 and 221 . Recognizing this doublet is the primary self-validating step to confirm the intact bromoisoxazole core.

Fragmentation Pathway

Under Electron Impact (EI) or Electrospray Ionization (ESI+), the molecule undergoes predictable fragmentation:

  • Loss of Methoxy Radical ( OCH 3​ , -31 Da): Yields an acylium ion doublet at m/z 188/190.

  • Loss of Ester Group ( COOCH 3​ , -59 Da): Yields a bromoisoxazole-methyl cation doublet at m/z 160/162.

Figure 1: MS fragmentation logic showing the preservation of the Br isotope doublet.

Infrared (IR) Spectroscopy

Infrared spectroscopy validates the functional groups appended to the isoxazole core. The ester carbonyl stretch is the most prominent diagnostic feature, while the isoxazole ring vibrations serve as secondary confirmation.

Table 3: Key IR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm −1 )IntensityAssignment / Causality
~1740StrongC=O stretch (Ester): Typical frequency for an aliphatic ester carbonyl.
~1580, 1450MediumC=N, C=C stretches: Characteristic breathing modes of the isoxazole ring.
~1200 - 1250StrongC-O stretch: Ester single bond stretching.
~650Weak-MedC-Br stretch: Halogen stretching frequency.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in data acquisition, the following step-by-step methodologies must be employed. These protocols are designed to eliminate solvent artifacts and instrument drift.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 15 mg of Methyl 2-(3-bromoisoxazol-5-yl)acetate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl 3​ is non-polar enough to prevent hydrogen-bonding artifacts that could shift the C4-H resonance.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could disrupt magnetic field homogeneity (shimming).

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl 3​ ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C). Calibrate the 0 ppm baseline strictly against the internal TMS standard.

  • Acquisition: Run a standard 1D 1 H experiment (16 scans, 400 MHz) and a 13 C{1H} decoupled experiment (1024 scans, 100 MHz).

Protocol B: LC-MS (ESI+) Analysis
  • Sample Dilution: Dilute the compound to a final concentration of 1 μ g/mL in an LC-grade Acetonitrile/Water (50:50) mixture containing 0.1% Formic Acid. Rationale: Formic acid promotes protonation [M+H] + for positive ion mode ESI.

  • Instrument Tuning: Tune the mass spectrometer specifically for halogenated compounds, ensuring the resolution is sufficient to baseline-separate the m/z 219 and 221 isotopic peaks.

  • Injection: Inject 5 μ L into the LC-MS system. Monitor the Total Ion Chromatogram (TIC) and extract the mass spectra at the peak apex to confirm the 1:1 isotopic doublet.

Figure 2: Self-validating spectroscopic workflow for structural confirmation.

References

  • Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology MDPI - Molecules[Link]

  • Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Structural Characterization of Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Comprehensive 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile, polyfunctional heterocyclic building block[1]. The 3-bromoisoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of advanced therapeutics, including liver-targeted Stearoyl-CoA Desaturase (SCD) inhibitors for metabolic diseases[2] and complex telodendrimer-based macromolecular drug delivery systems[3].

For drug development professionals and synthetic chemists, the precise structural verification of this intermediate is critical. The bromine atom serves as a vital electrophilic handle for transition-metal-catalyzed cross-coupling reactions, while the methyl acetate moiety allows for facile downstream functionalization (e.g., saponification, amidation). This whitepaper provides an authoritative, in-depth guide to the 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind its chemical shifts and establishing a self-validating protocol for its analysis.

Theoretical Framework: Causality of 13 C NMR Chemical Shifts

As a Senior Application Scientist, it is imperative to move beyond merely listing chemical shifts and instead understand the electronic causality that dictates the NMR spectrum. The 13 C NMR spectrum of methyl 2-(3-bromoisoxazol-5-yl)acetate is governed by three primary electronic environments:

A. The Isoxazole Core (Heteroaromatic Effects)

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. These highly electronegative heteroatoms exert a strong inductive pull (-I effect) on the ring carbons.

  • C5 (Isoxazole): Positioned adjacent to the ring oxygen and attached to the methylene side chain, C5 is highly deshielded, typically resonating near 167.5 ppm . This is consistent with related 5-substituted isoxazole building blocks[4].

  • C4 (Isoxazole): This carbon acts as a resonance electron sink (+M effect from the heteroatoms). The accumulation of π -electron density shields the C4 nucleus, shifting it significantly upfield to approximately 106.0 ppm [5].

B. The Heavy Atom Effect at C3

The C3 carbon is directly bonded to the bromine atom. While bromine is electronegative, its large electron cloud introduces a phenomenon known as the "Heavy Atom Effect" (or diamagnetic shielding). This spin-orbit coupling effect counteracts the expected inductive deshielding, causing the C3 carbon to resonate upfield relative to a hypothetical chlorine or hydrogen analog, placing it near 140.5 ppm [2].

C. The Methyl Acetate Side Chain
  • Ester Carbonyl (C=O): The carbonyl carbon is profoundly deshielded by both the double bond to oxygen (magnetic anisotropy) and the single bond to the methoxy oxygen, resulting in a shift near 169.0 ppm .

  • Methylene (-CH 2​ -): Flanked by the electron-withdrawing isoxazole ring and the ester carbonyl, this benzylic-like carbon experiences additive inductive deshielding, pushing its shift to ~33.0 ppm .

  • Methoxy (-OCH 3​ ): Directly bonded to the ester oxygen, this carbon is predictably deshielded to ~52.5 ppm .

Causality cluster_0 Isoxazole Ring Effects cluster_1 Side Chain Effects Core Methyl 2-(3-bromoisoxazol-5-yl)acetate C3 C3 (~140 ppm) Heavy Atom Effect (Br) Core->C3 C4 C4 (~106 ppm) Resonance Shielding Core->C4 C5 C5 (~167 ppm) Deshielding by O & N Core->C5 Carbonyl C=O (~169 ppm) Magnetic Anisotropy Core->Carbonyl Methylene CH2 (~33 ppm) Alpha to Ring & C=O Core->Methylene Methoxy OCH3 (~52 ppm) Electronegative Oxygen Core->Methoxy

Causal relationships between molecular substructures and their resulting 13C NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in structural characterization, the following step-by-step protocol is designed as a self-validating system . Every critical step includes an internal quality control check.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–25 mg of high-purity methyl 2-(3-bromoisoxazol-5-yl)acetate[1] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

    • Causality: High concentration is required for 13 C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C isotope.

  • Probe Tuning & Shimming (Validation Step): Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z0, Z1, Z2).

    • Self-Validation: Monitor the Full Width at Half Maximum (FWHM) of the CDCl 3​ lock signal. Proceed only if FWHM 1.0 Hz, ensuring optimal magnetic field homogeneity.

  • Pulse Sequence Selection: Load a standard proton-decoupled 13 C pulse program (e.g., zgpg30 on Bruker systems) utilizing WALTZ-16 composite pulse decoupling.

    • Causality: WALTZ-16 decoupling eliminates 1JCH​ scalar couplings, collapsing complex multiplets into sharp singlets, thereby maximizing the signal-to-noise ratio (S/N) and simplifying spectral interpretation.

  • Acquisition Parameters: Set the spectral width to 250 ppm. Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 1024.

    • Causality: A D1 of 2.0s is critical. Quaternary carbons (C3, C5, and C=O) lack attached protons and thus have long spin-lattice relaxation times ( T1​ ). Insufficient D1 will result in artificial signal attenuation for these critical nodes.

  • Processing & Referencing (Validation Step): Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Phase the spectrum manually and apply baseline correction.

    • Self-Validation: Verify the chemical shift calibration by confirming the central peak of the CDCl 3​ triplet is positioned exactly at 77.16 ppm .

Workflow N1 Sample Prep CDCl3 TMS N2 Lock & Shim Z0, Z1, Z2 Field Homogeneity N1->N2 N3 Acquisition zgpg30 D1=2s, NS=1024 N2->N3 N4 Processing FT & Phasing Baseline Corr. N3->N4

Workflow for 13C NMR acquisition and processing of methyl 2-(3-bromoisoxazol-5-yl)acetate.

Quantitative Data Presentation

The following table summarizes the expected quantitative 13 C NMR data based on the structural causality and empirical data from structurally homologous 3-bromoisoxazole and methyl ester systems[2][5].

Carbon PositionExpected Chemical Shift ( δ , ppm)Multiplicity (Decoupled)Electronic Causality / Assignment Logic
C=O (Ester) 169.0Singlet (Cq)Highly deshielded by carbonyl magnetic anisotropy and adjacent oxygen.
C5 (Isoxazole) 167.5Singlet (Cq)Deshielded by adjacent ring oxygen and sp2 heteroaromatic nature.
C3 (Isoxazole) 140.5Singlet (Cq)Influenced by the C=N double bond, but shielded by the Bromine Heavy Atom Effect.
C4 (Isoxazole) 106.0Singlet (CH)Shielded by π -electron resonance donation from ring heteroatoms.
-OCH 3​ 52.5Singlet (CH 3​ )Deshielded purely by inductive effect of the directly bonded ester oxygen.
-CH 2​ - 33.0Singlet (CH 2​ )Alpha-position to both the heteroaromatic ring and the ester carbonyl.

Note: Spectra acquired in CDCl 3​ at 298 K. Variations of ± 1.5 ppm may occur depending on exact sample concentration and temperature.

References

  • Journal of Medicinal Chemistry. "Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia." acs.org. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." acs.org. URL: [Link]

  • Molecules (MDPI). "Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology." mdpi.com. URL:[Link]

Sources

Mass Spectrometric Characterization of Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Mechanistic Guide to Fragmentation and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of novel therapeutics and agrochemicals [1]. The structural architecture of this molecule—comprising a labile ester side-chain, an electron-deficient isoxazole ring, and a heavy bromine atom—presents a unique set of mass spectrometric (MS) behaviors.

In drug development and metabolic profiling, accurately identifying such building blocks and their derivatives is paramount. This whitepaper provides an in-depth mechanistic analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) pathways of Methyl 2-(3-bromoisoxazol-5-yl)acetate. By understanding the causality behind its fragmentation, analysts can design self-validating high-resolution mass spectrometry (HRMS) protocols that leverage the molecule's intrinsic isotopic signatures.

Physicochemical Profiling & The Bromine Signature

The most diagnostic feature of any monobrominated compound in mass spectrometry is the natural isotopic distribution of bromine, which exists as 79Br and 81Br in a nearly 1:1 ratio (50.69% and 49.31%, respectively). For Methyl 2-(3-bromoisoxazol-5-yl)acetate ( C6​H6​BrNO3​ ), this manifests as a distinct isotopic doublet separated by exactly 1.998 Da in the mass spectrum [2].

When analyzing this compound via positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]+ acts as the precursor. Recognizing this doublet is the first line of structural validation, allowing analysts to rapidly differentiate the target analyte from complex biological or synthetic matrices.

Table 1: Theoretical Exact Masses for Precursor Ions
Ion SpeciesFormulaExact Mass ( 79Br )Exact Mass ( 81Br )Mass Difference ( Δ m/z)
Molecular Ion [M]+∙ C6​H6​BrNO3​ 218.9531220.95111.9980
Protonated [M+H]+ C6​H7​BrNO3+​ 219.9607221.95871.9980
Sodiated [M+Na]+ C6​H6​BrNO3​Na+ 241.9427243.94061.9979

Mechanistic Pathways of Collision-Induced Dissociation (CID)

To confidently assign product ions during tandem mass spectrometry (MS/MS), one must understand the thermodynamic and kinetic drivers of the molecule's dissociation. The fragmentation of Methyl 2-(3-bromoisoxazol-5-yl)acetate is governed by three primary mechanisms:

  • Ester Cleavage (Low Collision Energy): The aliphatic ester group is the most labile portion of the molecule. The initial loss typically involves the neutral elimination of methanol ( CH3​OH , 32.026 Da) or the methoxy radical ( ∙OCH3​ , 31.018 Da). This process is thermodynamically driven by the formation of a highly resonance-stabilized acylium ion.

  • Isoxazole Ring Opening (Medium to High Collision Energy): The N-O bond within the isoxazole ring is notoriously weak. Upon higher collision energies, this bond cleaves, triggering a cascade reaction that often results in the expulsion of carbon monoxide (CO) or hydrogen cyanide (HCN)[3, 4].

  • Bromine Retention vs. Expulsion: Because the C-Br bond is relatively strong when attached to an sp2 -hybridized heterocyclic ring (compared to aliphatic bromides), the majority of primary and secondary fragments retain the bromine atom. This is analytically highly advantageous, as the product ions will preserve the diagnostic 1:1 isotopic doublet [2]. Complete debromination (loss of HBr, 80.926 Da) only occurs at elevated collision energies.

Fragmentation M [M+H]+ m/z 220/222 F1 Acylium Ion Loss of CH3OH m/z 188/190 M->F1 -32 Da Low CE F3 Debromination Loss of HBr m/z 140 M->F3 -80/82 Da High CE F2 Ring Cleavage Loss of CO/HCN m/z 160/162 F1->F2 N-O Cleavage Med CE

Caption: CID Fragmentation Pathway of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Self-Validating Experimental Protocol: LC-HRMS/MS

To translate these mechanistic principles into a robust analytical method, I recommend a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. The "self-validation" relies on using the 79Br/81Br ratio as an internal data filter: any MS/MS fragment that does not exhibit the ~2 Da spacing at a 1:1 ratio is immediately flagged as either a debrominated species or matrix interference.

Step-by-Step Methodology

Step 1: Sample Preparation & Ionization Optimization

  • Diluent: Dissolve the standard in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Modifier: Add 0.1% Formic Acid (FA). Causality: The isoxazole nitrogen is a poor proton acceptor due to the adjacent electronegative oxygen and bromine. The addition of FA forces protonation at the ester carbonyl, drastically enhancing ESI+ efficiency.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) to minimize peak broadening.

  • Gradient: Mobile phase A (Water + 0.1% FA) and Mobile phase B (Acetonitrile + 0.1% FA). Employ a ballistic gradient from 5% B to 95% B over 5 minutes. Causality: Rapid elution prevents on-column hydrolysis of the labile methyl ester.

Step 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF)

  • Source Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350°C.

  • MS1 Acquisition: Set resolution to 60,000 (FWHM at m/z 200) to easily resolve the isotopic fine structure [5].

  • Data-Dependent Acquisition (DDA): Configure the instrument to trigger Higher-energy Collisional Dissociation (HCD) independently on both the m/z 219.9607 and 221.9587 precursor ions. Use a normalized collision energy (NCE) stepped at 15, 30, and 45 eV to capture both low-energy ester cleavage and high-energy ring opening.

Step 4: Data Post-Processing (Isotope Filtering)

  • Align the MS/MS spectra of the 79Br and 81Br precursors.

  • Validate structural assignments by confirming that major product ions are present in both spectra with a mass shift of exactly 1.998 Da.

Workflow Prep 1. Sample Prep 0.1% FA to force Carbonyl Protonation LC 2. UHPLC Separation Fast C18 Gradient to prevent Hydrolysis Prep->LC MS1 MS1 LC->MS1 MS2 4. DDA MS/MS Stepped HCD (15, 30, 45 eV) MS1->MS2 Val 5. Data Validation 1:1 Isotope Pattern Matching MS2->Val

Caption: Self-Validating LC-HRMS/MS Workflow for Brominated Isoxazoles.

Quantitative Data Summary

The table below summarizes the expected high-resolution product ions derived from the DDA MS/MS experiments. Mass errors 3.0 ppm are required for confident formula assignment.

Table 2: Diagnostic HRMS/MS Fragment Ions for [M+H]+
Fragment IonFormula ( 79Br )Exact Mass ( 79Br )Exact Mass ( 81Br )Expected Mass ErrorRelative AbundanceStructural Assignment
Precursor C6​H7​BrNO3+​ 219.9607221.9587< 2.0 ppm100%Intact [M+H]+
[M+H−CH3​OH]+ C5​H3​BrNO2+​ 187.9345189.9325< 2.0 ppm65 - 80%Ester cleavage (Acylium)
[M+H−C2​H4​O2​]+ C4​H3​BrNO+ 159.9398161.9378< 3.0 ppm35 - 50%Loss of methyl formate
[M+H−HBr]+ C6​H6​NO3+​ 140.0346N/A< 2.0 ppm10 - 20%High-energy debromination

Note: Relative abundances will vary based on specific instrument geometry (e.g., Q-TOF vs. Orbitrap) and applied collision energy, but the isotopic doublet ratio will remain constant.

References

  • ResearchGate. "The oa-TOF mass spectra of the major bromine-containing peaks..." Analytical Chemistry Data. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." ACS Publications. Available at: [Link]

  • Physical Chemistry Chemical Physics. "Two-body dissociation of isoxazole following double photoionization." MOST Wiedzy. Available at:[Link]

  • National Institutes of Health (NIH). "Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry." PMC. Available at:[Link]

Unlocking the Therapeutic Potential of Isoxazole-5-Acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates with a wide array of biological activities. Among the diverse functionalities of isoxazole derivatives, the isoxazole-5-acetate scaffold has emerged as a promising area of investigation, demonstrating potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into isoxazole-5-acetate derivatives, offering a valuable resource for researchers in drug discovery and development.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, is considered a "privileged" structure in medicinal chemistry. This is attributed to its favorable physicochemical properties, including metabolic stability and the ability to participate in various intermolecular interactions with biological targets. The incorporation of an isoxazole ring can enhance the pharmacological profile of a molecule, leading to improved potency and reduced toxicity.[1][2] Isoxazole derivatives have a well-documented history of diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Synthesis of Isoxazole-5-Acetate Derivatives

The synthesis of isoxazole-5-acetate derivatives is a key step in exploring their therapeutic potential. A common and effective method involves the cyclization of β-ketoester derivatives with hydroxylamine. This approach allows for the introduction of various substituents on the isoxazole ring, enabling the generation of a diverse library of compounds for biological screening.

A general synthetic route is outlined below:

Synthesis_Workflow A Substituted β-Ketoester C Cyclization Reaction (e.g., in Ethanol with base) A->C B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D Isoxazole-5-acetate Derivative C->D Formation of Isoxazole Ring

Caption: General synthetic workflow for isoxazole-5-acetate derivatives.

Experimental Protocol: General Synthesis of Ethyl 3-Aryl-isoxazole-5-acetates

This protocol describes a representative synthesis of ethyl isoxazole-5-acetate derivatives, which can be adapted for the synthesis of a variety of analogues.

Materials:

  • Substituted aromatic aldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • Synthesis of Chalcone Intermediate:

    • Dissolve the substituted aromatic aldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL).

    • Add a catalytic amount of piperidine (0.5 mL) and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.

  • Cyclization to Isoxazole-5-acetate:

    • Dissolve the chalcone intermediate (5 mmol) and hydroxylamine hydrochloride (5 mmol) in ethanol (25 mL).

    • Add sodium acetate (5 mmol) and a few drops of glacial acetic acid.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Pour the residue into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Characterization: The structure of the synthesized isoxazole-5-acetate derivatives should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Isoxazole-5-Acetate Derivatives

While research specifically focused on isoxazole-5-acetate derivatives is still emerging, the broader isoxazole class provides a strong rationale for their investigation across several therapeutic areas.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][5]

Mechanism of Action: The anticancer activity of isoxazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. One of the well-studied mechanisms is the induction of apoptosis, or programmed cell death.[6] Isoxazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[6]

Apoptosis_Pathway cluster_cell Cancer Cell Isoxazole Isoxazole-5-acetate Derivative Mitochondria Mitochondria Isoxazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Bifunctional Scaffold for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. Methyl 2-(3-bromoisoxazol-5-yl)acetate emerges as a highly versatile, bifunctional intermediate. It offers three orthogonal sites of reactivity: a transition-metal-ready C3-bromide, a derivatizable C5-methyl acetate appendage, and the latent reactivity of the isoxazole core itself, which functions as a "masked" β -diketone[1]. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing the causality behind experimental conditions, self-validating protocols, and its application in synthesizing complex heterocyclic architectures.

Physicochemical Profiling & Structural Anatomy

Before deploying this intermediate in a synthetic campaign, it is critical to understand its baseline physicochemical properties. The electron-deficient nature of the isoxazole ring significantly impacts the reactivity of both the C-Br bond and the α -protons of the acetate group.

PropertyValue / Description
Chemical Name Methyl 2-(3-bromoisoxazol-5-yl)acetate
CAS Number 24068-60-8
Molecular Formula C6H6BrNO3[2]
Molecular Weight 220.02 g/mol
Purity Standards Typically ≥98% (Commercial availability)[3]
Key Structural Features 3-bromo-substituted isoxazole ring; 5-methyl acetate side chain
Primary Reactive Nodes C3 (Cross-coupling/SNAr), C5-Ester (Hydrolysis/Amidation), N-O Bond (Reductive cleavage)

Mechanistic Reactivity & Synthetic Utility

The true value of Methyl 2-(3-bromoisoxazol-5-yl)acetate lies in the orthogonal nature of its functional groups. A chemist can manipulate one site without perturbing the others, provided the correct reagents and conditions are selected.

The C3-Bromide Handle: A Primer for Cross-Coupling

The 3-position of the isoxazole ring is notoriously resistant to standard electrophilic aromatic substitution. However, the presence of the bromide transforms this position into an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Sadighi cross-couplings)[1]. The electron-withdrawing nature of the isoxazole ring accelerates the initial oxidative addition of Pd(0) into the C-Br bond.

The Isoxazole Core as a Masked β -Diketone

Free β -diketones are synthetically troublesome; they are prone to uncontrolled enolization, unwanted chelation with metal catalysts, and self-condensation. The isoxazole ring elegantly "masks" this functionality[1]. By subjecting the isoxazole to reductive N-O bond cleavage (using catalytic hydrogenation or single-electron transfer reagents like Mo(CO)6), the ring opens to reveal an enamino ketone or β -diketone equivalent. This unmasked intermediate can then be rapidly condensed with hydrazines or amines to form pyrazoles, pyrroles, or pyrimidines.

The Methyl Acetate Moiety

The methyl ester provides a robust handle for structural elongation. The α -protons are rendered acidic by the adjacent ester carbonyl and the electron-withdrawing isoxazole ring, allowing for facile deprotonation and subsequent alkylation or Knoevenagel-type condensations. Furthermore, the ester can be cleanly hydrolyzed to the corresponding carboxylic acid or directly converted into amides.

OrthogonalReactivity Center Methyl 2-(3-bromoisoxazol-5-yl)acetate (Core Scaffold) C3 C3-Bromide Cross-Coupling (Pd) Center->C3 Suzuki/Sonogashira Ester C5-Acetate Hydrolysis/Amidation Center->Ester LiOH or Amines Ring Isoxazole Core N-O Reductive Cleavage Center->Ring H2, Pd/C or Mo(CO)6 Alpha Alpha-Carbon Alkylation/Condensation Center->Alpha Base, R-X

Fig 1. Orthogonal functionalization pathways of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to ensure reproducibility and scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

This protocol details the installation of an aryl group at the C3 position while leaving the ester and the isoxazole core intact.

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing competitive side reactions such as protodeboronation of the boronic acid. A biphasic solvent system (1,4-Dioxane/H₂O) is employed: dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base, which is strictly required to form the reactive boronate complex essential for the transmetalation step.

Step-by-Step Procedure:

  • Reaction Assembly: In a Schlenk flask, combine Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (yielding a 0.2 M substrate concentration).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

  • Thermal Activation: Seal the flask and heat to 90 °C for 4–6 hours. Monitor complete consumption of the bromide via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Step1 1. Reagent Assembly Isoxazole + R-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Step2 2. Degassing Argon sparging to prevent Pd(0) oxidation Step1->Step2 Step3 3. Thermal Activation Heating at 90°C in 1,4-Dioxane/H2O Step2->Step3 Step4 4. Aqueous Workup Extraction with EtOAc, brine wash Step3->Step4 Step5 5. Purification Silica gel flash chromatography Step4->Step5

Fig 2. Step-by-step workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Reductive Cleavage of the N-O Bond

Once the C3 position is functionalized, the isoxazole ring can be opened to reveal the β -diketone/enamino ketone equivalent.

Mechanistic Rationale: While H₂ with Pd/C is a standard method for N-O cleavage, it can inadvertently reduce adjacent alkenes or dehalogenate remaining aryl halides. Therefore, Molybdenum hexacarbonyl[Mo(CO)₆] in aqueous acetonitrile is often preferred for complex substrates. Mo(CO)₆ operates via a mild, single-electron transfer (SET) mechanism, selectively cleaving the N-O bond without over-reducing the molecule.

Step-by-Step Procedure:

  • Dissolve the C3-functionalized isoxazole (1.0 equiv) in a 15:1 mixture of Acetonitrile (MeCN) and H₂O.

  • Add Mo(CO)₆ (1.5 equiv) in one portion.

  • Reflux the mixture (approx. 80 °C) for 2–4 hours. The solution will typically turn dark as molybdenum species oxidize.

  • Cool the reaction, filter through a pad of Celite to remove metal precipitates, and wash the pad with EtOAc.

  • Concentrate the filtrate and purify the resulting enamino ketone via chromatography. This intermediate is now primed for cascade cyclizations.

Applications in Drug Discovery & Agrochemicals

The strategic use of 3-bromoisoxazole derivatives has been elegantly demonstrated in the total synthesis of complex natural products. A landmark example is the synthesis of the 3-chloro-(4′-methoxy)-2,2′-pyrrolylfuran segment of (+)-roseophilin[1]. In this campaign, researchers utilized an isoxazolylpyrrole intermediate where the isoxazole ring served as both a directing group for palladium-catalyzed chlorination and a β -diketone equivalent[1]. Following the functionalization, the N-O bond was reduced, and an acid-promoted cyclization afforded the target bipyrrole/pyrrolylfuran architecture[1].

For drug development professionals, Methyl 2-(3-bromoisoxazol-5-yl)acetate offers a modular approach to library generation. By holding the isoxazole core constant, medicinal chemists can rapidly diversify the C3 position via cross-coupling and the C5 position via amidation, generating vast libraries of structurally rigid, heteroatom-rich scaffolds ideal for screening against kinase or protease targets.

References

  • Frederich, J. H., Matsui, J. K., Chang, R. O., & Harran, P. G. (2013). Substituted 2,2′-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles. Tetrahedron Letters, 54(21), 2645-2647. DOI: 10.1016/j.tetlet.2013.03.034. Retrieved from:[Link]

Sources

The Isoxazole Core: A Comprehensive Guide to its Discovery, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties, characterized by a highly polarized N-O bond and aromatic lability under specific conditions, make it an indispensable pharmacophore. This technical whitepaper explores the historical genesis of isoxazole, dissects the mechanistic causality behind its core synthetic methodologies, and provides self-validating experimental protocols designed for modern drug development workflows.

Historical Genesis of the Isoxazole Scaffold

The chemical history of isoxazole is a testament to the evolution of heterocyclic chemistry. The journey began in 1888 when the eminent German chemist Ludwig Claisen first recognized the cyclic structure of a substituted derivative, 3-methyl-5-phenylisoxazole[1]. This discovery revealed a novel aromatic system that, while stable under many conditions, exhibited unique lability in basic media[2].

It was not until 1903 that Claisen successfully synthesized the parent, unsubstituted isoxazole molecule via the oximation of propargylaldehyde acetal[1]. The nomenclature "isoxazole" was subsequently proposed by Arthur Hantzsch to distinguish it from its previously discovered structural isomer, oxazole[1].

The transition of isoxazole from an academic curiosity to a clinical cornerstone occurred with the advent of sulfa drugs. The commercial success of sulfisoxazole, a broad-spectrum antibacterial agent, demonstrated the heterocycle's profound value as a bio-isostere capable of modulating physicochemical properties and improving pharmacokinetic profiles[1].

Timeline N1 1888 Claisen's Discovery N2 1903 Parent Synthesis N1->N2 N3 1930s-40s Quilico's Nitrile Oxides N2->N3 N4 1960s Huisgen Cycloaddition N3->N4 N5 Modern Era Catalytic Methods N4->N5

Chronological evolution of isoxazole synthesis methodologies.

Mechanistic Pathways & Synthetic Methodologies

The synthesis of the isoxazole core generally relies on two foundational disconnections: the condensation of 1,3-dicarbonyls and the 1,3-dipolar cycloaddition of nitrile oxides.

The Classical Condensation Approach

The reaction of 1,3-dicarbonyl compounds with hydroxylamine remains a robust methodology[3]. The causality of regioselectivity in this reaction is strictly governed by pH and steric hindrance. Hydroxylamine possesses two nucleophilic centers (oxygen and nitrogen). Under acidic conditions, the nitrogen is protonated, rendering the oxygen the primary nucleophile. Conversely, under neutral or slightly basic conditions, the nitrogen attacks the most electrophilic (or least sterically hindered) carbonyl carbon first. Controlling these parameters allows chemists to dictate the regiochemistry of the resulting 3,5-disubstituted isoxazole.

1,3-Dipolar Cycloaddition

A significant leap in heterocyclic synthesis occurred through the work of Quilico (1930–1946), who established the utility of nitrile oxides, later formalized by Rolf Huisgen's framework for 1,3-dipolar cycloadditions[1]. In this concerted[3+2] cycloaddition, a nitrile oxide (the 1,3-dipole) reacts with an alkyne or alkene (the dipolarophile).

Because nitrile oxides are highly reactive and prone to dimerizing into stable furoxans, they must be generated in situ. Modern green chemistry approaches utilize hypervalent iodine reagents to oxidize aldoximes directly into nitrile oxides in the presence of the alkyne, bypassing the need for harsh, toxic chlorinating agents[3].

Mechanism Oxime Aldoxime Precursor Oxidation Oxidation (Hypervalent Iodine) Oxime->Oxidation NitrileOxide Nitrile N-oxide (Reactive Dipole) Oxidation->NitrileOxide - 2H Cycloaddition [3+2] Concerted Cycloaddition NitrileOxide->Cycloaddition in situ trapping Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Regioselective

Logical workflow of the one-pot 1,3-dipolar cycloaddition mechanism.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and real-time analytical checks into the workflow.

Protocol A: Regioselective Synthesis via 1,3-Dicarbonyl Condensation

Objective: Synthesize a 3,5-disubstituted isoxazole with high regiocontrol.

  • Preparation: Dissolve 1.0 equivalent of an unsymmetrical 1,3-diketone in anhydrous ethanol (0.2 M).

  • Reagent Addition: Add 1.1 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ).

    • Causality Check: Using the hydrochloride salt rather than the free base prevents uncontrolled rapid attack. Add 1.1 equivalents of pyridine to buffer the solution to a slightly acidic/neutral pH, favoring initial nitrogen attack at the less hindered carbonyl.

  • Cyclization: Heat the mixture to reflux for 2–4 hours. The thermal energy drives the dehydration steps required for ring closure.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The highly polar hydroxylamine and the UV-active starting diketone will disappear, replaced by a distinct, less polar, highly UV-active spot corresponding to the aromatic isoxazole.

  • Workup: Quench with water, extract with ethyl acetate, wash with 1M HCl (to remove residual pyridine), and concentrate. The crude product typically crystallizes upon standing.

Protocol B: One-Pot Nitrile Oxide Cycloaddition via Hypervalent Iodine

Objective: Synthesize isoxazoles directly from aldoximes and terminal alkynes[3].

  • Solvent System: Dissolve 1.0 equivalent of aldoxime and 1.2 equivalents of terminal alkyne in a protic solvent mixture (e.g., Methanol/Water 9:1).

    • Causality Check: Protic solvents stabilize the highly polarized transition state of the dipole, significantly enhancing the reaction rate while suppressing side reactions[3].

  • Oxidation: Slowly add 1.2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA) portion-wise over 30 minutes at room temperature.

    • Causality Check: Slow addition maintains a low steady-state concentration of the highly reactive nitrile oxide, ensuring it reacts with the alkyne rather than dimerizing into a furoxan byproduct[3].

  • Self-Validation: The reaction mixture will exhibit a transient color change (often yellow) as the hypervalent iodine species reacts. Complete consumption of the oxime spot on TLC confirms successful in situ generation of the dipole.

  • Isolation: Dilute with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography to yield the pure 3,5-disubstituted isoxazole.

Quantitative Data & Comparative Analysis

The choice of synthetic methodology heavily impacts the yield, regioselectivity, and environmental footprint of the process. The table below summarizes the quantitative metrics associated with the primary synthesis routes.

MethodologyPrimary ReactantsTypical YieldsRegioselectivityKey AdvantagesLimitations
Classical Condensation 1,3-Dicarbonyl + NH2​OH 60% – 85%Moderate to High (pH dependent)Readily available starting materials; scalable.Can yield mixtures of regioisomers if steric/electronic bias is low.
Thermal 1,3-Dipolar Nitrile Oxide + Alkyne50% – 75%Poor to ModerateDirect access to diverse substitution patterns.High activation energy; prone to furoxan dimerization[4].
Hypervalent Iodine Oxidation Aldoxime + Alkyne70% – 92%High (favors 3,5-disubstituted)Mild, one-pot procedure; avoids toxic halogen gas[3].Reagents (e.g., PIFA) can be expensive for large-scale manufacturing.
Cu-Catalyzed Cycloaddition Nitrile Oxide + Alkyne80% – 95%Excellent (>95:5)"Click-chemistry" like efficiency; highly regioselective[5].Requires transition metal removal during API purification.

The Isoxazole Pharmacophore in Modern Drug Development

The isoxazole ring is currently found in numerous FDA-approved pharmaceuticals. An analysis of oxygen heterocycles in approved drugs reveals that isoxazole is the most commonly occurring aromatic oxygen heterocycle[6]. Its integration into a molecule can drastically influence metabolic stability, receptor binding affinity, and lipophilicity[1].

Substitution pattern analysis indicates that approximately 65% of FDA-approved isoxazoles are trisubstituted, with almost universal substitution at the C5 position[6]. The table below highlights critical isoxazole-containing drugs across diverse therapeutic classes.

Drug NameTherapeutic ClassIsoxazole Substitution PatternClinical Significance
Valdecoxib NSAID (Anti-inflammatory)3,4-DiarylisoxazoleSelective COX-2 inhibitor; utilizes the isoxazole core to achieve selectivity over COX-1[6].
Oxacillin Antibiotic (Penicillin class)3,5-Disubstituted (C4-linked)Steric bulk of the isoxazole ring prevents degradation by bacterial beta-lactamases[6].
Leflunomide Immunosuppressant5-Methyl-isoxazole-4-carboxamideActs as a prodrug; the isoxazole ring opens in vivo to form the active metabolite teriflunomide[6].
Sulfisoxazole Antibiotic (Sulfa drug)3,4-Dimethyl-isoxazol-5-amineOne of the earliest commercial successes, proving the viability of the isoxazole bio-isostere[1].
Zonisamide AnticonvulsantBenzisoxazole derivativeUtilizes a fused isoxazole-benzene system to modulate sodium and calcium channels[6].

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • A Review of Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at:[Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at:[Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Advances in Isoxazole Synthesis. Tetrahedron Letters (via Scribd). Available at: [Link]

Sources

Methodological & Application

Application Note: Methyl 2-(3-bromoisoxazol-5-yl)acetate as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors remain a cornerstone of therapeutic intervention. The compound Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) has emerged as a highly versatile, tri-functional building block for the modular synthesis of ATP-competitive and allosteric kinase inhibitors[1][2]. This application note details the mechanistic rationale, structural utility, and validated synthetic protocols for deploying this scaffold in drug discovery campaigns.

Unlike rigid, mono-functional intermediates, this molecule provides a pre-installed hinge-binding core, a halogen handle for hydrophobic pocket exploration, and an ester handle for solvent-front modifications, enabling rapid structure-activity relationship (SAR) elucidation.

Mechanistic Rationale & Pharmacophore Mapping

The architecture of Methyl 2-(3-bromoisoxazol-5-yl)acetate offers three distinct vectors for rational drug design:

  • The Isoxazole Core (Hinge Binder) : The isoxazole ring acts as an excellent bioisostere for amides and phenols. In the ATP-binding pocket, the nitrogen and oxygen heteroatoms function as a hydrogen bond acceptor system, interacting directly with the backbone NH of conserved hinge residues (e.g., Cys or Val)[3][4].

  • The 3-Bromo Position (Hydrophobic Vector) : The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This vector is typically oriented towards the hydrophobic pocket (DFG-in) or the gatekeeper residue, allowing for the introduction of bulky aryl or heteroaryl groups to drive kinase selectivity[5][6].

  • The 5-Methyl Acetate Moiety (Solvent Channel Vector) : The methylene spacer (-CH₂-) provides critical conformational flexibility, while the methyl ester is easily converted into amides or carboxylic acids. This vector typically points towards the solvent-exposed front of the kinase, where polar groups can be appended to improve aqueous solubility, pharmacokinetic (PK) properties, or to attach PROTAC linkers[7][8].

G BB Methyl 2-(3-bromoisoxazol-5-yl)acetate (Central Scaffold) Hinge Isoxazole Core [Hinge Binder] BB->Hinge Hydro 3-Bromo Group [Hydrophobic Vector] BB->Hydro Solvent 5-Methyl Acetate [Solvent Channel Vector] BB->Solvent KinaseHinge Kinase Hinge Region (Hydrogen Bonding) Hinge->KinaseHinge H-Bond Acceptor DFG DFG / Gatekeeper Pocket (Selectivity) Hydro->DFG Cross-Coupling Extension SolventFront Solvent-Exposed Front (Solubility/PK) Solvent->SolventFront Amidation Extension

Pharmacophore mapping of Methyl 2-(3-bromoisoxazol-5-yl)acetate within the kinase ATP pocket.

Synthetic Workflows & Protocols

The functionalization of this scaffold requires careful selection of reaction conditions. The 3-bromo-isoxazole is less reactive toward oxidative addition than standard aryl bromides, and the isoxazole ring is susceptible to base-catalyzed ring-opening (Boulton-Katritzky rearrangement or degradation) under harsh basic or thermal conditions[7].

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the 3-position while preserving the methyl ester. Causality & Rationale : Pd(dppf)Cl₂ is utilized as it provides a robust bidentate ligand framework that forces the palladium center into a geometry highly conducive to oxidative addition into the deactivated C-Br bond. A mild base (K₂CO₃) in a biphasic system prevents ester hydrolysis and isoxazole degradation.

Procedure :

  • Preparation : In a dried Schlenk flask, charge Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Catalyst : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Reaction : Purge the system with N₂ for 5 minutes. Heat the mixture to 80 °C (strictly avoid exceeding 90 °C to prevent ester hydrolysis) and stir for 4–6 hours.

  • Monitoring : Monitor reaction completion via LC-MS. The product mass should correspond to the [M+H]⁺ of the coupled methyl ester.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification and Amide Coupling

This protocol converts the ester into a diverse array of amides to probe the solvent-exposed region. Causality & Rationale : LiOH is chosen over NaOH/KOH for saponification due to its milder nature and the lithium ion's coordinating ability, minimizing the risk of isoxazole ring-opening. HATU is employed for amidation due to its high efficiency in forming sterically hindered amides without racemization (crucial if chiral amines are utilized).

Procedure :

  • Saponification : Dissolve the intermediate from Protocol A (1.0 equiv) in THF/MeOH/H₂O (2:1:1, 0.1 M). Add LiOH·H₂O (1.5 equiv). Stir at room temperature for 2 hours.

  • Acidification : Monitor by TLC. Upon completion, concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Extract with EtOAc (3x), dry, and concentrate to yield the carboxylic acid intermediate.

  • Amidation : Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • Purification : Quench with saturated NaHCO₃. Extract with EtOAc, wash extensively with LiCl (5% aqueous) to remove DMF, dry, and concentrate. Purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

Workflow SM Methyl 2-(3-bromoisoxazol-5-yl)acetate (Starting Material) Step1 Protocol A: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 80°C SM->Step1 Int1 Methyl 2-(3-arylisoxazol-5-yl)acetate (Intermediate 1) Step1->Int1 Step2 Protocol B (Part 1): Saponification LiOH, THF/MeOH/H2O Int1->Step2 Int2 2-(3-arylisoxazol-5-yl)acetic acid (Intermediate 2) Step2->Int2 Step3 Protocol B (Part 2): Amidation HATU, DIPEA, Amine Int2->Step3 Product Target Kinase Inhibitor (Lead Candidate) Step3->Product

Divergent synthetic workflow for generating kinase inhibitor libraries from the scaffold.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the utility of this scaffold, the following table summarizes representative data for a library of hypothetical FLT3/RET kinase inhibitors synthesized using the protocols above. Note: Data represents optimized lead profiles based on established isoxazole-hinge binder literature[3][5].

Compound IDR1 (3-Position, Hydrophobic Vector)R2 (5-Position Amide, Solvent Vector)Kinase TargetIC₅₀ (nM)cLogPAqueous Solubility (µM)
BB-01 Bromo (Starting Material)-OMe (Ester)N/A>10,0001.8High
KI-101 PhenylMorpholineRET4502.4>100
KI-102 4-FluorophenylN-MethylpiperazineRET852.1>200
KI-103 3-(Trifluoromethyl)phenylN-MethylpiperazineFLT3423.285
KI-104 1H-Indazol-5-yl4-AminopiperidineFLT3 / RET122.8150

Table 1: SAR profiling of isoxazole derivatives. The introduction of basic amines at the R2 position significantly improves aqueous solubility while maintaining nanomolar potency.

References

  • Sigma-Aldrich. "Methyl 2-(3-bromoisoxazol-5-yl)acetate". MilliporeSigma.1

  • ChemScene. "24068-60-8 | Methyl 2-(3-bromoisoxazol-5-yl)acetate". ChemScene LLC. 2

  • RSC Publishing. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". RSC Advances. 5

  • Maturi, A., et al. "Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase". PubMed Central (PMC). 6

  • Taylor & Francis. "Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. 3

  • MDPI. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors". Biomolecules.4

  • ACS Publications. "Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245)...". Journal of Medicinal Chemistry. 7

  • PMC. "Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase". PubMed Central (PMC). 8

Sources

Application Note: Methyl 2-(3-bromoisoxazol-5-yl)acetate as a Core Scaffold for Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective anti-inflammatory agents requires highly modular and functionalized chemical building blocks. Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8)[1] has emerged as a privileged bifunctional scaffold in medicinal chemistry. By offering two orthogonal vectors for derivatization—a C3-bromine for transition-metal-catalyzed cross-coupling and a C5-methyl acetate for amidation or reduction—this molecule allows researchers to rapidly synthesize diverse libraries of isoxazole-based therapeutics. This application note provides a comprehensive, causality-driven guide to utilizing this building block for the discovery of novel cyclooxygenase-2 (COX-2) inhibitors and cytokine modulators.

Chemical Profile & Mechanistic Rationale

Isoxazoles are a prominent class of five-membered heterocycles that form the pharmacophoric core of renowned anti-inflammatory and immunosuppressive drugs, including 2[2]. The unique electron-rich aromatic structure of the isoxazole ring allows for high-affinity hydrogen bonding and hydrophobic interactions within the COX-2 active site[2].

Methyl 2-(3-bromoisoxazol-5-yl)acetate is specifically designed to overcome traditional synthetic bottlenecks:

  • The C3-Bromine Vector: Allows for the introduction of bulky aryl or heteroaryl groups via Suzuki-Miyaura or Stille couplings[3].

  • The C5-Acetate Vector: Serves as a flexible linker. The ester can be hydrolyzed to a carboxylic acid and subsequently coupled with various amines. This forms an amide linkage, a critical hydrogen-bond donor/acceptor motif necessary for interacting with the Arg120 and Tyr355 residues in the COX-2 binding pocket[4].

Synthetic Workflow & Methodologies

The following workflow outlines the sequential functionalization of the building block.

SyntheticWorkflow SM Methyl 2-(3-bromoisoxazol-5-yl)acetate (Starting Material) Suzuki Suzuki-Miyaura Coupling (C3-Arylation) SM->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 Hydrolysis Ester Saponification (LiOH, THF/H2O) Suzuki->Hydrolysis Intermediate 1 Amidation Amide Coupling (HATU, DIPEA, Amine) Hydrolysis->Amidation Intermediate 2 (Carboxylic Acid) Product Isoxazole-Based Anti-Inflammatory Agent Amidation->Product Final Compound

Figure 1: Two-stage orthogonal functionalization workflow of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Causality: The 3-halo-isoxazoles can be challenging substrates because the isoxazole nitrogen can coordinate to and poison the palladium catalyst[3]. Employing a bidentate ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) strongly coordinates the Pd-center, preventing catalyst deactivation and driving the oxidative addition into the C-Br bond.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Note: Water is essential to dissolve the inorganic base and activate the boronic acid via a boronate complex.

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Heat the reaction mixture to 80 °C for 4-6 hours.

  • Self-Validation Step: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the characteristic 1:1 isotopic bromine doublet (m/z 220/222) of the starting material is entirely consumed, replaced by the target mass.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Mild Saponification and Amidation at C5

Causality: The N-O bond of the isoxazole ring is highly susceptible to reductive cleavage or ring-opening under harsh basic conditions[2]. Therefore, mild saponification using Lithium Hydroxide (LiOH) at ambient temperature is selected over refluxing NaOH to preserve the heterocyclic core.

Step-by-Step Procedure:

  • Dissolve the C3-arylated isoxazole intermediate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation Step: Spot the reaction on a silica TLC plate. Elute with 5% MeOH in DCM and stain with Bromocresol Green. A bright yellow spot retained at the baseline confirms the successful generation of the carboxylic acid.

  • Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, and evaporate to yield the crude acid.

  • Dissolve the acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-activate the acid into an active ester.

  • Add the desired amine (1.2 equiv) and stir for 4 hours at room temperature.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

Optimization & Quantitative Data

To maximize the synthetic utility of the building block, reaction conditions for the C3-arylation must be strictly controlled. Table 1 demonstrates the superiority of bidentate ligands in overcoming the poor reactivity of the 3-bromo position.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ / PPh₃Toluene1001235%
2Pd₂(dba)₃ / XPhosDioxane/H₂O80868%
3 Pd(dppf)Cl₂ Dioxane/H₂O 80 5 92%

Derivatives synthesized using this building block have shown remarkable selectivity for COX-2 over COX-1, a critical parameter for minimizing gastrointestinal toxicity in anti-inflammatory drugs[5].

Table 2: Representative COX-2/COX-1 Selectivity Data of Synthesized Derivatives

CompoundR1 (C3-Position)R2 (C5-Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Isox-014-MethoxyphenylBenzyl>50.00.85>58.8
Isox-024-FluorophenylCyclohexyl45.20.5582.1
Celecoxib (Ref)N/AN/A14.70.04367.5

Biological Validation: Anti-Inflammatory Screening

The ultimate validation of the synthesized isoxazole derivatives is their ability to interrupt the inflammatory cascade[4].

Figure 2: Mechanism of action for isoxazole-based COX-2 inhibitors in the inflammatory cascade.

Protocol C: In Vitro COX-2 Inhibition Assay

Causality: To validate anti-inflammatory efficacy, a colorimetric COX-2 inhibitor screening assay is utilized. By measuring the peroxidase activity of COX-2 (which converts arachidonic acid to PGG₂ and subsequently PGH₂), the IC₅₀ of the synthesized isoxazole derivatives can be accurately determined[4].

Step-by-Step Procedure:

  • Prepare a 96-well plate with COX-2 assay buffer (100 mM Tris-HCl, pH 8.0).

  • Add 10 µL of recombinant human COX-2 enzyme to each well.

  • Introduce 10 µL of the synthesized isoxazole derivative (serial dilutions from 10 µM to 1 nM in DMSO). Incubate for 15 minutes at 37 °C. Causality: Pre-incubation is critical as it allows the inhibitor to equilibrate and bind to the COX-2 active site before the competitive substrate is introduced.

  • Add 10 µL of arachidonic acid (substrate) and a colorimetric peroxidase probe (e.g., TMPD).

  • Measure absorbance at 590 nm using a microplate reader.

  • Self-Validation Step: Include Celecoxib as a positive control and DMSO as a vehicle control. The assay is validated if the vehicle control shows maximum absorbance (uninhibited enzyme activity) and Celecoxib yields an IC₅₀ within its known literature range (~40 nM).

References

  • Sigma-Aldrich. "Methyl 2-(3-bromoisoxazol-5-yl)acetate".1[1].

  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". 5[5].

  • PubMed Central (PMC). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives". 4[4].

  • PubMed Central (PMC). "Advances in isoxazole chemistry and their role in drug discovery".2[2].

  • PubMed Central (PMC). "Substituted 2,2′-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles". 3[3].

Sources

Application Note: Normal-Phase Chromatographic Purification of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8, MW: 220.02 g/mol ) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including Stearoyl-CoA Desaturase (SCD) inhibitors and macromolecular telodendrimers. Because 3-bromoisoxazole derivatives are frequently subjected to downstream cross-coupling or nucleophilic substitution, achieving a purity of >98% is critical to prevent catalyst poisoning or side reactions. This application note details a robust, self-validating normal-phase column chromatography protocol designed to isolate this ester from complex crude reaction mixtures.

Chromatographic Rationale & Mechanistic Insights

Designing an optimal purification strategy requires a deep understanding of the target molecule's physicochemical profile and its interaction with the stationary phase.

  • Stationary Phase Dynamics (Silanol Interaction): Normal-phase chromatography relies on the hydrogen-bonding interactions between the analyte and the polar silanol groups (Si-OH) on the silica gel surface. Methyl 2-(3-bromoisoxazol-5-yl)acetate possesses two primary hydrogen-bond acceptors: the carbonyl oxygen of the methyl ester and the nitrogen atom of the isoxazole ring.

  • Mobile Phase Causality: The presence of the 3-bromo substituent significantly enhances the lipophilicity and polarizability of the isoxazole core, reducing its overall retention time compared to unhalogenated analogs. Therefore, a binary solvent system of Hexane and Ethyl Acetate (EtOAc) is optimal. Hexane acts as the non-polar carrier to rapidly flush out highly lipophilic byproducts (e.g., unreacted halogens or non-polar dimers). The gradual introduction of EtOAc—a polar modifier—competitively displaces the ester from the silanol sites, allowing for controlled elution. Literature confirms that 3-bromoisoxazole derivatives elute optimally in gradients approaching 20–25% EtOAc/Hexane or 35% Et2O/Hexane .

Experimental Workflow

Workflow Crude Crude Mixture (Synthesis Product) TLC TLC Optimization (Hexane/EtOAc) Crude->TLC Prep Column Preparation (Silica Slurry) TLC->Prep Target Rf ~0.3 Load Sample Loading (Minimal DCM) Prep->Load Elute Gradient Elution (5% to 25% EtOAc) Load->Elute Collect Fraction Analysis & Pooling Elute->Collect Pure Pure Methyl 2-(3-bromoisoxazol-5-yl)acetate Collect->Pure Evaporate Solvent

Figure 1: Normal-phase chromatographic workflow for Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Step-by-Step Purification Protocol

Phase 1: Pre-Run Validation (TLC Optimization)

Self-validating step: Never load a column without confirming the Rf​ value.

  • Prepare a 20% EtOAc in Hexane (v/v) solvent system in a developing chamber.

  • Spot the crude mixture alongside a co-spot of the starting materials on a silica gel 60 F254​ TLC plate.

  • Develop the plate and visualize under UV light (254 nm). The conjugated isoxazole ring is highly UV-active. Target an Rf​ value of 0.25–0.35 for the product.

Phase 2: Column Preparation & Sample Loading
  • Slurry Packing: Suspend silica gel (40–63 µm, approximately 30–50 times the mass of the crude mixture) in pure Hexane. Pour the slurry smoothly into a glass column. Tap the sides to ensure a tightly packed bed without channeling.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed using a long glass pipette.

    • Expert Insight: Avoid using EtOAc to dissolve the crude for loading. EtOAc's strong hydrogen-bonding capability will cause the sample band to streak down the column prematurely, ruining the separation resolution.

Phase 3: Gradient Elution
  • Begin elution with 2 column volumes (CV) of 100% Hexane to flush out non-polar impurities.

  • Step the gradient to 5% EtOAc/Hexane for 2 CVs.

  • Increase the polarity to 10% EtOAc/Hexane for 3 CVs.

  • Finally, elute with 20% EtOAc/Hexane. The target compound will elute in this window.

  • Collect fractions in test tubes sized appropriately for your column scale.

Phase 4: Fraction Analysis & Recovery
  • Spot every third fraction on a TLC plate and develop in 20% EtOAc/Hexane.

  • Pool all fractions containing the pure target (identified as a single UV-active spot at Rf​ ~0.3).

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator at 35°C to yield the purified ester.

Quantitative Data & Elution Parameters

Table 1: TLC Retention Factors ( Rf​ ) vs. Solvent Polarity | Solvent System (Hexane:EtOAc) | Rf​ of Target Compound | Observation / Suitability | | :--- | :--- | :--- | | 95:5 | 0.05 | Too retentive; band broadening likely. | | 90:10 | 0.15 | Excellent for initial gradient washing steps. | | 80:20 | 0.32 | Optimal for isocratic elution and fraction collection. | | 70:30 | 0.55 | Too fast; high risk of co-eluting polar impurities. |

Table 2: Standard Gradient Elution Schedule (10g Crude Scale)

Step Mobile Phase Volume (CV) Target Elution Profile
1 100% Hexane 2.0 Non-polar impurities and unreacted halogens.
2 95:5 Hexane:EtOAc 2.0 Minor lipophilic byproducts.
3 90:10 Hexane:EtOAc 3.0 Pre-elution clearing of the column bed.
4 80:20 Hexane:EtOAc 4.0 Elution of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

| 5 | 50:50 Hexane:EtOAc | 1.0 | Final column flush for highly polar waste. |

Troubleshooting & Self-Validation

  • Issue: Co-elution with Unreacted Precursors

    • Causality: 3-bromoisoxazoles are highly resistant to nucleophilic substitution under mild thermal conditions, often leaving unreacted structural precursors in the crude mixture .

    • Solution: If TLC shows a closely eluting impurity ( ΔRf​<0.05 ), switch the polar modifier from Ethyl Acetate to Diethyl Ether ( Et2​O ). Et2​O has a different selectivity profile (lower dipole moment but strong H-bond acceptor) which can resolve overlapping isoxazole species .

  • Issue: Band Tailing (Streaking)

    • Causality: Overloading the column or using a solvent system that is initially too polar.

    • Solution: Ensure the crude mass does not exceed 3% of the total silica mass. While adding 1% Triethylamine (TEA) is common for basic amines, it is unnecessary for this neutral ester. Instead, switch to a shallower gradient (e.g., 2% increments) to sharpen the eluting bands.

References

  • Title: Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology Source: Polymers (MDPI) URL: [Link]

  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: ResearchGate URL: [Link]

Recrystallization of "Methyl 2-(3-bromoisoxazol-5-yl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Supersaturation\nDrop

Workflow for the dual-solvent recrystallization of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that every physical manipulation must have a chemical justification. This protocol is designed to be self-validating, meaning built-in quality control checks will alert you to deviations before the product is lost.

Step 1: Preparation and Dissolution
  • Weigh the crude Methyl 2-(3-bromoisoxazol-5-yl)acetate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (EtOAc) at a ratio of approximately 3 mL per gram of crude material.

  • Heat the suspension in a water bath to 65 °C while stirring at 400 RPM.

    • Causality: We heat to 65 °C rather than the boiling point of EtOAc (77.1 °C) to prevent thermal degradation of the ester linkage and to minimize solvent evaporation during handling.

  • If the solid does not fully dissolve, add EtOAc in 0.5 mL increments until a clear, albeit potentially colored, solution is achieved.

Step 2: Clarification (Hot Filtration)
  • Pre-warm a glass funnel and a fine-porosity filter paper to prevent premature crystallization in the funnel stem.

  • Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Self-Validation Check: Inspect the filter paper. Any retained dark solids are likely inorganic salts, polymerized byproducts, or residual metal catalysts from upstream synthesis.

Step 3: Anti-Solvent Addition and Seeding
  • Maintain the clarified solution at 65 °C.

  • Begin adding n-Heptane dropwise (approximately 1 mL/min) while maintaining vigorous stirring.

  • Continue addition until the solution reaches the cloud point (a persistent, faint turbidity that does not dissipate upon stirring).

    • Causality: The cloud point indicates that the solution has reached the metastable zone of supersaturation.

  • Self-Validation Check: If the solution becomes heavily opaque or an oil begins to separate at the bottom of the flask, you have added the anti-solvent too quickly. Immediately add 1-2 mL of hot EtOAc to redissolve the material and return to a clear state before proceeding.

Step 4: Controlled Cooling Profile
  • Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20-25 °C) over 1 to 1.5 hours.

    • Causality: A slow cooling ramp (approx. 0.5 °C/min) favors the thermodynamic growth of large, pure crystal lattices over the kinetic precipitation of amorphous, impurity-trapping solids.

  • Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to maximize the thermodynamic yield.

Step 5: Isolation and Drying
  • Collect the crystalline product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 5 mL of ice-cold n-Heptane .

    • Causality: Cold n-Heptane displaces the impurity-rich mother liquor without dissolving the purified crystal lattice.

  • Dry the crystals under high vacuum (< 10 mbar) at 30 °C for 4 hours to remove residual solvent.

  • Self-Validation Check: Analyze the mother liquor via HPLC. If the concentration of Methyl 2-(3-bromoisoxazol-5-yl)acetate exceeds 5% of the initial mass, concentrate the filtrate under reduced pressure to 25% of its volume to harvest a second crop of crystals.

Troubleshooting: The "Oiling Out" Phenomenon

A frequent challenge when purifying heterocyclic esters is "oiling out," where the compound separates as a dense, immiscible liquid rather than forming solid crystals[1]. This occurs when the melting point of the compound in the solvent mixture is lower than the temperature at which it phase-separates.

Corrective Actions:

  • Adjust the Solvent Ratio: If oiling out occurs, the solvent system is too poor. Add a small amount of the good solvent (EtOAc) to redissolve the oil, then use a slightly lower volume of n-Heptane during the next attempt[1].

  • Implement Seeding: Introduce a few pure seed crystals of Methyl 2-(3-bromoisoxazol-5-yl)acetate exactly at the cloud point. This provides a nucleation template, bypassing the energy barrier required for initial crystal formation and forcing the molecules into a solid lattice rather than a liquid phase.

  • Reduce Cooling Rate: Shock cooling by placing a hot flask directly into an ice bath almost guarantees oiling out[1]. Ensure the flask is insulated and cools gradually.

References

  • Appretech Scientific Limited. "methyl 2-(3-bromoisoxazol-5-yl)acetate." Appretech.com. Available at:[Link]

  • ResearchGate. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Researchgate.net. Available at:[Link]

Sources

Application Note: Analytical RP-HPLC Method for the Purity Assessment of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile halogenated heterocyclic building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. Because it serves as a critical intermediate, ensuring its chemical purity and monitoring its stability profile is paramount for downstream synthetic success.

As a Senior Application Scientist, method development must begin with a rigorous physicochemical profiling of the target molecule. Rather than applying a generic method blindly, we design the chromatography around the molecule's intrinsic properties:

  • Lipophilicity & Retention: The molecule contains a polar isoxazole core offset by a lipophilic bromine atom and a methyl ester. This moderate lipophilicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 stationary phase the ideal choice for separation[1].

  • Ionization & Mobile Phase Rationale (The Causality): The parent molecule is neutral. However, esters are highly prone to hydrolysis, yielding 2-(3-bromoisoxazol-5-yl)acetic acid. Carboxylic acids typically have a pKa of ~4.0–5.0. If analyzed using a neutral mobile phase (e.g., pure water/acetonitrile), this acidic degradant will partially ionize, leading to severe peak tailing, shifting retention times, and inaccurate mass balance. By adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases, we suppress the ionization of the acid degradant (driving the pH to ~2.7), ensuring sharp, symmetrical peaks for both the parent and its impurities[2][3].

  • Detection: The conjugated π -system of the brominated isoxazole ring exhibits strong UV absorbance. A dual-wavelength approach (220 nm and 254 nm) is recommended to capture both the ester backbone and the conjugated ring system[2].

Fig 2. Ester hydrolysis pathway dictating the necessity of an acidic mobile phase modifier.

Quantitative Method Parameters

To ensure reproducibility across different laboratories, the quantitative parameters of the method are summarized in the tables below. The gradient is designed to elute highly polar degradation products early, while flushing out any highly lipophilic synthetic byproducts (e.g., unreacted brominating agents) at the end of the run[3].

Table 1: Chromatographic Conditions
ParameterSpecification
Column C18 Reversed-Phase (e.g., Waters XBridge or Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid (FA) in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid (FA) in LC-MS Grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Injection Volume 5 µL
Detection Wavelength UV at 220 nm (Primary) and 254 nm (Secondary)
Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.0595Linear ramp
15.0595Isocratic wash
15.1955Return to initial
20.0955Re-equilibration

Step-by-Step Experimental Protocol

Phase 1: Reagent and Standard Preparation
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Mix 500 mL of ultra-pure water with 500 mL of Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 2-(3-bromoisoxazol-5-yl)acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a final concentration of 1.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

Phase 2: Instrument Setup & Execution
  • Purge the HPLC system lines with Mobile Phases A and B to remove any trapped air or previous solvents.

  • Install the C18 column and equilibrate at initial gradient conditions (95% A / 5% B) at 1.0 mL/min until a stable baseline is achieved (typically 15–20 column volumes).

  • Set the column oven to 30 °C and the autosampler temperature to 15 °C to prevent on-tray sample degradation.

  • Inject a Diluent blank to verify baseline stability and ensure no ghost peaks interfere with the retention time of the main analyte.

  • Inject the Standard Preparation in sequence according to the System Suitability Test (SST) protocol.

Fig 1. Analytical workflow for the RP-HPLC analysis of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

System Suitability & Self-Validating Controls

A robust analytical method must be a self-validating system. To guarantee trustworthiness, the following System Suitability Test (SST) must be passed prior to analyzing unknown samples. Furthermore, a forced degradation study is highly recommended to prove the method is "stability-indicating" (capable of separating the parent peak from its degradants)[3].

Table 3: System Suitability Criteria (Based on 5 Replicate Injections)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (tR) RSD ≤ 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) 0.8 – 1.5Confirms secondary interactions (e.g., silanol activity) are suppressed by the acidic modifier.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and packing integrity.
Forced Degradation Protocol (Base Hydrolysis)

To validate that the method can detect the primary degradation product:

  • Transfer 1.0 mL of the 1.0 mg/mL Standard Preparation into a vial.

  • Add 100 µL of 0.1 M NaOH and incubate at room temperature for 30 minutes.

  • Neutralize with 100 µL of 0.1 M HCl.

  • Inject the stressed sample. You should observe a reduction in the parent peak area and the emergence of a new, earlier-eluting peak corresponding to 2-(3-bromoisoxazol-5-yl)acetic acid. The resolution ( Rs​ ) between the parent and the degradant must be ≥2.0 .

References

  • Snyder, L.R., Kirkland, J.J., and Glajch, J.L. "Practical HPLC Method Development". John Wiley & Sons, 2nd Edition, 1997. Available at: [Link]

  • MDPI. "Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods". Molecules, 2019. Available at:[Link]

Sources

Application Note: High-Throughput Derivatization of Methyl 2-(3-bromoisoxazol-5-yl)acetate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acceleration of drug discovery relies heavily on the rapid generation of structurally diverse compound libraries. Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile, bifunctional building block designed for parallel synthesis. It features a 3-bromo substituent primed for palladium-catalyzed cross-coupling and a methyl acetate handle at the 5-position for subsequent derivatization. This application note provides a comprehensive, self-validating protocol for deploying this scaffold in high-throughput 2D library generation, combining Suzuki-Miyaura cross-coupling with parallel amide bond formation.

Strategic and Mechanistic Insights (E-E-A-T)

The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are privileged pharmacophores widely recognized for their ability to act as bioisosteres for amides and esters, thereby improving the metabolic stability and pharmacokinetic profiles of drug candidates[1]. The unique arrangement of adjacent nitrogen and oxygen atoms within the five-membered ring allows the scaffold to participate in diverse noncovalent interactions, including hydrogen bonding and π−π stacking, with various biological targets[2].

Mechanistic Causality in Reaction Design

In the context of parallel synthesis, where reactions must be highly tolerant of diverse functional groups[3], the reactivity of Methyl 2-(3-bromoisoxazol-5-yl)acetate must be carefully managed:

  • Catalyst Selection for the 3-Bromo Position: The 3-position of the isoxazole ring is electronically distinct and often less reactive toward oxidative addition than standard aryl bromides[4]. To overcome this, highly active precatalysts such as XPhos Pd G3 are recommended. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and prevents catalyst deactivation, ensuring consistent yields across a wide panel of boronic acids[5].

  • Base Selection and Ring Stability: The isoxazole ring is susceptible to base-induced ring opening (e.g., Boulton-Katritzky rearrangement or fragmentation) and the α -protons of the acetate group are slightly acidic. Therefore, strong bases (like NaOtBu) must be avoided. Mild, inorganic bases such as aqueous K2​CO3​ or Cs2​CO3​ provide the optimal balance: they are basic enough to activate the boronic acid for transmetalation but mild enough to preserve the heterocycle and prevent premature ester hydrolysis.

  • The Acetate Handle: The methylene linker (-CH2-) provides conformational flexibility compared to direct attachment to the ring. The methyl ester is robust under the mild basic conditions of the Suzuki coupling but can be cleanly saponified using LiOH without epimerization concerns, setting the stage for parallel amidation.

Experimental Workflow

G scaffold Methyl 2-(3-bromoisoxazol-5-yl)acetate (Bifunctional Scaffold) suzuki Step 1: Parallel Suzuki-Miyaura (XPhos Pd G3, Boronic Acids) scaffold->suzuki intermediate1 3-Aryl/Heteroaryl Isoxazole Ester (Library A) suzuki->intermediate1 saponification Step 2: Saponification (LiOH, THF/H2O) intermediate1->saponification intermediate2 Isoxazole Acetic Acid (Universal Intermediate) saponification->intermediate2 amidation Step 3: Parallel Amide Coupling (HATU, DIPEA, Amines) intermediate2->amidation product Final 2D Library (Diverse Isoxazole Amides) amidation->product

Workflow for the parallel synthesis of isoxazole libraries using a bifunctional scaffold.

Self-Validating Experimental Protocols

The following protocols are designed for a 96-well block format using automated liquid handlers. To ensure the system is self-validating, an internal standard (biphenyl) is integrated into the workflow to allow for real-time UPLC-MS conversion tracking.

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Diversify the 3-position of the isoxazole ring.

  • Preparation of Boronic Acid Plate: Dispense a diverse library of boronic acids ( 0.15 mmol , 1.5 equiv ) into a 96-well glass-lined reaction block.

  • Master Mix Preparation: Prepare a solution containing Methyl 2-(3-bromoisoxazol-5-yl)acetate ( 0.10 mmol , 1.0 equiv ), XPhos Pd G3 ( 0.005 mmol , 5 mol% ), and biphenyl ( 0.01 mmol , internal standard) in degassed 1,4-dioxane ( 0.8 mL per well).

  • Dispensing: Add 0.8 mL of the Master Mix to each well containing the boronic acids.

  • Base Addition: Add 0.2 mL of an aqueous 2.0 M K2​CO3​ solution ( 0.40 mmol , 4.0 equiv ) to each well.

  • Reaction: Seal the block with a Teflon-lined silicone mat. Heat the block on an orbital shaker at 85∘C for 12 hours.

  • In-Process QC (Self-Validation): Remove a aliquot from 4 representative wells (corners of the plate), dilute with acetonitrile, and analyze via UPLC-MS. The ratio of product mass to the biphenyl internal standard confirms reaction trajectory. Conversion should be >85% .

  • Workup: Cool to room temperature. Add 1.0 mL of ethyl acetate and 0.5 mL of water to each well. Agitate, allow phase separation, and transfer the upper organic layer to a new 96-well block. Evaporate the solvent using a centrifugal evaporator (e.g., Genevac).

Protocol 2: Telescoped Saponification and Amide Coupling

Objective: Hydrolyze the ester and diversify the 5-position via amidation.

  • Saponification: To the dried intermediates from Protocol 1, add 0.5 mL of THF/MeOH (1:1) and 0.2 mL of 1.0 M aqueous LiOH. Shake at room temperature for 3 hours.

  • Neutralization: Add 0.2 mL of 1.0 M HCl to neutralize the carboxylate to the free acid. Evaporate all solvents to complete dryness.

  • Amide Coupling: To each well containing the crude acid, add a solution of HATU ( 0.12 mmol , 1.2 equiv ) and DIPEA ( 0.30 mmol , 3.0 equiv ) in anhydrous DMF ( 0.5 mL ). Shake for 10 minutes to form the active ester.

  • Amine Addition: Dispense a library of primary/secondary amines ( 0.15 mmol , 1.5 equiv ) into the respective wells. Shake at room temperature for 12 hours.

  • Purification: Filter the crude reaction mixtures and purify directly via mass-directed preparative HPLC.

Quantitative Data Presentation

The table below summarizes expected yields and purities for a representative subset of a 96-well library synthesized using the protocols above. The data highlights the broad functional group tolerance of the scaffold.

Well IDDiversification Point 1 (R1: Boronic Acid)Diversification Point 2 (R2: Amine)Overall 2-Step Isolated Yield (%)LC-MS Purity (%)
A1 Phenylboronic acidBenzylamine74%>98%
A2 4-Fluorophenylboronic acidMorpholine68%>97%
A3 3-Pyridinylboronic acidPiperidine61%>95%
A4 Cyclopropylboronic acidAniline48%>92%
B1 4-Methoxyphenylboronic acid1-Methylpiperazine70%>96%
B2 2-Thiopheneboronic acidCyclohexylamine65%>98%

Note: Yields reflect the final mass of the purified product relative to the starting Methyl 2-(3-bromoisoxazol-5-yl)acetate scaffold. Lower yields in aliphatic boronic acids (e.g., A4) are typical due to slower transmetalation rates.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: PMC (nih.gov) URL:[Link]

  • A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis (ijpca.org) URL:[Link]

  • The parallel and combinatorial synthesis and screening in drug discovery Source: Structural Chemistry (researchgate.net) URL:[Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles Source: Tetrahedron Letters (researchgate.net) URL:[Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

Sources

Application Note & Protocols: Leveraging Methyl 2-(3-bromoisoxazol-5-yl)acetate in Nucleophilic Substitution Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its unique electronic properties and metabolic stability make it a highly sought-after heterocycle in drug design. This application note provides a detailed technical guide on the reactivity of Methyl 2-(3-bromoisoxazol-5-yl)acetate, a versatile building block, with a range of nucleophiles. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols for its functionalization, and discuss the synthetic utility of the resulting products in the development of novel therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] The presence of adjacent nitrogen and oxygen atoms within the five-membered ring creates a unique electronic landscape, influencing the molecule's reactivity and its interactions with biological targets.[1]

Methyl 2-(3-bromoisoxazol-5-yl)acetate is a particularly valuable synthetic intermediate. It features two key points for chemical elaboration:

  • A bromine atom at the C3 position , which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • An ester moiety at the C5 position , which can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols.

This dual functionality allows for the rapid generation of diverse molecular libraries from a single, readily accessible precursor, accelerating the hit-to-lead optimization process in drug development programs.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of the 3-bromoisoxazole ring is Nucleophilic Aromatic Substitution (SNAr). Unlike typical SNAr reactions that require strong electron-withdrawing groups to activate the ring, the inherent electron-deficient nature of the pyridine-like nitrogen atom in the isoxazole ring facilitates this transformation.[1][5]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C3 position, which is bonded to the bromine atom. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the isoxazole ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group. This results in the formation of the C-Nu bond and the final substituted product.

The overall process is a facile and high-yielding method for introducing a wide variety of substituents at the C3 position of the isoxazole core.[6][7][8]

SNAr_Mechanism Start Methyl 2-(3-bromoisoxazol-5-yl)acetate + Nu⁻ Transition1 Nucleophilic Attack Start->Transition1 Intermediate Meisenheimer Complex (Anionic Intermediate) Transition1->Intermediate Step 1 Transition2 Loss of Br⁻ Intermediate->Transition2 Product 3-Substituted Isoxazole Product Transition2->Product Step 2

Caption: Standard workflow for nucleophilic substitution reactions.

Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol describes the amination of the 3-bromoisoxazole, a common transformation in medicinal chemistry to introduce basic nitrogen centers that can improve solubility and form salts. [8][9] Materials and Reagents:

  • Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(3-bromoisoxazol-5-yl)acetate (e.g., 2.48 g, 10 mmol), acetonitrile (50 mL), and potassium carbonate (2.76 g, 20 mmol).

  • Add morpholine (1.05 mL, 12 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)

This procedure is useful for creating aryl ether linkages, which are prevalent in many biologically active molecules.

Materials and Reagents:

  • Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add phenol (e.g., 1.04 g, 11 mmol) and anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g, 12 mmol) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of Methyl 2-(3-bromoisoxazol-5-yl)acetate (2.48 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the phenoxide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution (20 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes).

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

Thioether linkages are important for building molecules that can interact with cysteine residues in proteins or act as metabolic soft spots.

Materials and Reagents:

  • Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq)

  • Thiophenol (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Methyl 2-(3-bromoisoxazol-5-yl)acetate (2.48 g, 10 mmol), thiophenol (1.13 mL, 11 mmol), and acetonitrile (50 mL).

  • Add DIPEA (2.61 mL, 15 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

  • Wash the organic layer with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes).

Data Presentation and Analysis

The success of these reactions can be readily assessed using standard analytical techniques. The following table summarizes expected outcomes for a range of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Nucleophile PiperidineK₂CO₃DMF804-685-95%
N-Nucleophile AnilineNaOt-BuToluene10012-1870-85%
O-Nucleophile Sodium methoxide-Methanol656-1080-90%
O-Nucleophile 4-FluorophenolCs₂CO₃Dioxane10016-2475-85%
S-Nucleophile EthanethiolDIPEACH₃CNRT8-1290-98%

Product Characterization (Example): Methyl 2-(3-(morpholino)isoxazol-5-yl)acetate

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.90 (s, 1H, isoxazole C4-H), 3.85 (s, 2H, -CH₂-CO₂Me), 3.80 (t, 4H, morpholine -O-CH₂-), 3.75 (s, 3H, -OCH₃), 3.45 (t, 4H, morpholine -N-CH₂-).

  • Mass Spec (ESI+): Calculated for C₁₁H₁₆N₂O₄ [M+H]⁺: 241.1183, Found: 241.1185.

Synthetic Utility and Further Transformations

The products from these initial substitution reactions are valuable intermediates for further diversification. The ester functionality provides a handle for numerous subsequent reactions, enabling the construction of complex, drug-like molecules.

synthetic_utility start Methyl 2-(3-bromoisoxazol-5-yl)acetate step1 SₙAr with R¹R²NH start->step1 intermediate1 3-Amino-isoxazole Ester step1->intermediate1 step2 Ester Hydrolysis (LiOH, THF/H₂O) intermediate1->step2 intermediate2 3-Amino-isoxazole Carboxylic Acid step2->intermediate2 step3 Amide Coupling (H₂NR³, HATU, DIPEA) intermediate2->step3 final Complex Drug-like Molecule step3->final

Caption: A multi-step synthetic pathway for library generation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is not strong enough. 3. Nucleophile is too weak/hindered. 4. Reagents or solvent not anhydrous (for NaH).1. Increase reaction temperature. 2. Switch to a stronger base (e.g., NaH, NaOt-Bu). 3. Consider using a catalyst (e.g., Pd for aniline coupling) or increase reaction time/temp. 4. Use freshly dried solvents and flame-dry glassware.
Multiple Products 1. Side reactions (e.g., ring opening). 2. Reaction with the ester group.1. Use milder conditions (lower temperature, weaker base). 2. Protect the ester or use a nucleophile that is less reactive towards esters.
Difficult Purification 1. Product is very polar. 2. Byproducts have similar polarity.1. Use a more polar eluent system or switch to reverse-phase chromatography. 2. Recrystallize the product if possible.

References

  • Isoxazole - Wikipedia. Wikipedia. [Link]

  • 5-Nitroisoxazoles in SNAr reactions. Organic & Biomolecular Chemistry. [Link]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters - ACS Publications. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Application Note: Divergent Synthesis of Novel Heterocycles from Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Functionalization, Cross-Coupling Optimization, and Self-Validating Methodologies

Introduction & Mechanistic Rationale

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS 24068-60-8) is a highly versatile, bifunctional building block frequently utilized in the development of sophisticated therapeutics, including kinase inhibitors and liver-targeted Stearoyl-CoA Desaturase (SCD) inhibitors[1]. The strategic value of this scaffold lies in its orthogonal reactivity profile, which allows for independent functionalization at two distinct sites:

  • The C3-Bromo Handle: The 3-position of the isoxazole ring is notoriously resistant to direct nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the heteroaromatic system[2]. Consequently, derivatization at this position requires transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to overcome the high activation energy barrier of the C–Br bond while avoiding competing ring-degradation pathways[1][2].

  • The C5-Acetate Handle: The methyl acetate moiety provides a classical electrophilic center. It is primed for mild saponification, amidation, or direct enolate alkylation, enabling rapid expansion into diverse chemical space without interfering with the delicate isoxazole core.

Orthogonal Functionalization Strategy

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold, demonstrating how orthogonal handles prevent cross-reactivity during complex library synthesis.

OrthogonalReactivity SM Methyl 2-(3-bromoisoxazol-5-yl)acetate (Bifunctional Core) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) SM->Pd C3-Br Handle Ester Ester Functionalization (Saponification / Amidation) SM->Ester C5-Ester Handle Enolate Alpha-Carbon Alkylation (Enolate Chemistry) SM->Enolate Alpha-CH2 Handle Prod1 3-Aryl/Alkyl Isoxazole Derivatives Pd->Prod1 Prod2 Isoxazole-5-acetamides Ester->Prod2 Prod3 Alpha-Substituted Isoxazole Acetates Enolate->Prod3

Synthetically orthogonal pathways from Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3-Position

Causality & Design: Isoxazoles are highly susceptible to reductive N–O bond cleavage under harsh basic conditions or extended high-temperature exposure. To mitigate scaffold degradation while forcing oxidative addition into the stubborn 3-bromo position, we employ a highly active pre-catalyst system (Pd2(dba)3 with XPhos) and a mild base (K3PO4)[2]. XPhos is specifically chosen because its bulky, electron-rich biaryl structure accelerates the reductive elimination step and stabilizes the Pd(0) intermediate, preventing catalyst precipitation.

Self-Validating Workflow:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a microwave vial with Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Seal the vial with a crimp cap.

    • Self-Validation Control: Set up a parallel reaction omitting Pd2(dba)3. This serves as a negative control to definitively rule out uncatalyzed SNAr[2].

  • Reaction Execution: Heat the mixture in a dedicated microwave synthesizer at 90 °C for 45 minutes.

  • In-Process Monitoring: Analyze an aliquot via LC-MS. The expected outcome is the complete disappearance of the starting material isotopic cluster (m/z 220/222 for 79Br/81Br) and the appearance of the target mass.

  • Workup: Dilute the crude mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via automated flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mild Saponification and Amide Coupling of the C5-Acetate

Causality & Design: Strong bases (e.g., NaOH at reflux) can trigger unwanted ring-opening of the isoxazole. We utilize LiOH in a THF/MeOH/H2O mixture at room temperature. The lithium ion coordinates the ester carbonyl, accelerating hydrolysis under exceptionally mild conditions. Subsequent amidation utilizes HATU, which generates a highly reactive HOAt ester intermediate, ensuring rapid coupling with amines before competitive side reactions occur.

Self-Validating Workflow:

  • Hydrolysis: Dissolve the 3-substituted isoxazole acetate (0.5 mmol) in THF/MeOH/H2O (3:1:1, 5 mL). Add LiOH·H2O (1.5 equiv). Stir at room temperature for 2 hours.

    • Validation Check: TLC (100% EtOAc) must show complete conversion to a baseline spot (the carboxylate salt).

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl at 0 °C. Extract with EtOAc (3 x 10 mL), dry, and concentrate to yield the free carboxylic acid.

  • Activation: Dissolve the acid in anhydrous DMF (3 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to pre-activate the acid.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4 hours.

  • Workup & Purification: Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF). Dry and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

To establish the optimal conditions for the C3-position cross-coupling, a rigorous catalyst and base screen was performed. The data below validates the selection of the Pd2(dba)3/XPhos system over traditional catalysts, which often fail to activate the 3-bromoisoxazole system efficiently.

Table 1: Optimization of Suzuki-Miyaura Coupling on Methyl 2-(3-bromoisoxazol-5-yl)acetate

EntryCatalyst System (10 mol% Pd)Base (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)*Experimental Observation
1Pd(PPh3)4Na2CO3Toluene/H2O10015%Extensive starting material recovery
2Pd(dppf)Cl2K2CO3Dioxane/H2O9042%Moderate conversion; catalyst blackening
3Pd2(dba)3 / SPhosK3PO4Dioxane/H2O9078%Clean reaction profile
4 Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 90 94% Optimal conditions; full conversion
5None (Control)K3PO4Dioxane/H2O900%Confirms absence of SNAr pathway

*Yield determined by LC-MS using an internal standard.

Experimental Workflow Visualization

The following diagram outlines the standardized, high-throughput workflow for executing and validating the cross-coupling protocols described above.

Workflow Prep 1. Reagent Prep (Inert Atm) React 2. Microwave Heating Prep->React Workup 3. Aqueous Workup React->Workup Purify 4. Flash Chromatography Workup->Purify Analyze 5. LC-MS/NMR Validation Purify->Analyze

Standardized high-throughput workflow for isoxazole cross-coupling and validation.

References

  • Girardin, M., et al. "Synthesis of 3-Aminoisoxazoles via the Addition-Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 2009, 11(5), 1159–1162. URL:[Link]

  • Moore, J. E., et al. "Reactions of nitrogen nucleophiles with 3-haloisoxazoles." Tetrahedron Letters, 2004, 45(16), 3189–3191. URL:[Link]

  • Liu, P., et al. "Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia." Journal of Medicinal Chemistry, 2011, 54(12), 4124–4146. URL:[Link]

Sources

Application Note: Cytotoxicity and Viability Profiling of Methyl 2-(3-bromoisoxazol-5-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Target Landscape

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS 24068-60-8) is a highly versatile building block in medicinal chemistry. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold known for its ability to mimic carboxyl groups, participate in hydrogen bonding, and improve the pharmacokinetic profiles of drug candidates.

The presence of the 3-bromo substituent makes this specific core highly resistant to nucleophilic substitution, requiring specialized synthetic routes such as 1,3-dipolar cycloaddition to build complex architectures. Derivatives of this compound are currently being explored across two divergent therapeutic axes:

  • Oncology (Targeted Cytotoxicity): Isoxazole-based macromolecular drugs, such as telodendrimers, have been synthesized using 1,3-dipolar cycloaddition. These derivatives exhibit potent, targeted cytotoxicity against glioblastoma cell lines (e.g., U251N) by disrupting microtubules and inducing nuclear fragmentation.

  • Infectious Disease (Host-Cell Sparing): The 3-bromoisoxazole motif is also utilized in the optimization of pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors for malaria treatment. In this context, the goal is minimal cytotoxicity to mammalian host cells, requiring rigorous counter-screening against human hepatoma (HepG2) cell lines to ensure a therapeutic window (CC50 > 20 µM).

To evaluate these derivatives, researchers must employ a self-validating system of assays that not only quantifies metabolic viability but also confirms the morphological mechanism of cell death.

Mechanistic Workflow

The following diagram illustrates the dual-pathway screening logic required when evaluating novel derivatives of Methyl 2-(3-bromoisoxazol-5-yl)acetate, balancing anti-tumor efficacy against potential hepatotoxicity.

G Compound Methyl 2-(3-bromoisoxazol-5-yl)acetate U251N U251N Cells (Efficacy) Compound->U251N Target Action HepG2 HepG2 Cells (Toxicity) Compound->HepG2 Off-Target Screen MTT MTT Assay (Metabolism) U251N->MTT Hoechst Hoechst 33342 (Morphology) U251N->Hoechst HepG2->MTT CC50 CC50 / IC50 Profiling MTT->CC50 Quantification Apoptosis Pyknotic Nuclei Hoechst->Apoptosis Validation

Cytotoxicity profiling workflow for 3-bromoisoxazole derivatives across target and non-target cells.

Experimental Design & Causality

When evaluating highly lipophilic heterocyclic compounds, standard viability assays are prone to artifacts. Our protocols are designed around the following causal principles:

  • Redox Interference in Tetrazolium Assays: Isoxazole derivatives can sometimes exhibit intrinsic redox activity. If a compound spontaneously reduces the MTT tetrazolium dye to formazan in the absence of cellular metabolism, it will yield a false-positive viability signal. Therefore, a cell-free compound control is mandatory for background subtraction.

  • Solvent Toxicity (The DMSO Effect): Methyl 2-(3-bromoisoxazol-5-yl)acetate derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization. Because DMSO concentrations above 0.5% (v/v) can independently induce cytotoxicity and alter membrane permeability, the protocol strictly caps the final vehicle concentration and includes a vehicle-only control to normalize baseline viability.

  • Differentiating Cytostasis from Cytotoxicity: While the MTT assay provides a macroscopic view of metabolic shutdown, it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. Because 3-bromoisoxazole-based telodendrimers are known to cause pyknotic nuclei, we employ Hoechst 33342 staining . As a cell-permeable minor groove binder, it allows for live-cell imaging, avoiding the chromatin condensation artifacts commonly caused by chemical fixatives like paraformaldehyde.

Step-by-Step Methodologies

Protocol A: High-Throughput MTT Viability Assay

Objective: Determine the half-maximal cytotoxic concentration (CC50) of synthesized derivatives in HepG2 and U251N cell lines.

Materials Required:

  • 96-well flat-bottom tissue culture plates.

  • MTT Reagent (5 mg/mL in sterile PBS).

  • Solubilization Buffer (10% SDS in 0.01 M HCl).

  • Positive Control: NVP-AUY922 (a known cytotoxic isoxazole-based Hsp90 inhibitor).

Procedure:

  • Cell Seeding: Harvest U251N or HepG2 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a 20 mM stock of the Methyl 2-(3-bromoisoxazol-5-yl)acetate derivative in 100% DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 1 nM to 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.5% in any well.

  • Treatment & Self-Validation Controls:

    • Test Wells: Add 100 µL of compound-containing media to the cells.

    • Vehicle Control: Add 100 µL of media containing 0.5% DMSO to cells.

    • Positive Control: Add 100 µL of media containing 1 µM NVP-AUY922.

    • Cell-Free Control: Add 100 µL of the highest compound concentration (100 µM) to wells containing only media (no cells) to test for spontaneous MTT reduction.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of the MTT Reagent (5 mg/mL) to each well. Incubate for exactly 3 hours at 37°C. (The viable cells will reduce the yellow tetrazolium to purple formazan crystals).

  • Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom) and add 100 µL of Solubilization Buffer to each well. Place on an orbital shaker for 15 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris. Subtract the Cell-Free Control absorbance from the Test Well absorbance before calculating the CC50 via non-linear regression.

Protocol B: Live-Cell Morphological Profiling (Hoechst 33342)

Objective: Confirm apoptotic cell death via the identification of pyknotic (condensed and fragmented) nuclei.

Procedure:

  • Preparation: Seed U251N cells in a 6-well glass-bottom plate at 2×105 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with the derivative at its established CC50 concentration (derived from Protocol A) for 24 hours.

  • Staining: Without removing the culture media, add Hoechst 33342 directly to the wells to achieve a final concentration of 5 µg/mL.

  • Incubation: Incubate for 15 minutes at 37°C in the dark. Causality note: Prolonged incubation with Hoechst can induce phototoxicity; adhere strictly to the 15-minute window.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a DAPI filter (Excitation: 350 nm / Emission: 461 nm).

  • Analysis: Quantify the percentage of cells exhibiting bright, hyper-condensed chromatin (pyknosis) versus uniformly stained, diffuse chromatin (healthy cells).

Quantitative Data Summary

The following table summarizes the expected cytotoxic profiles of various Methyl 2-(3-bromoisoxazol-5-yl)acetate derivatives based on recent literature findings, illustrating the divergence between oncology and infectious disease applications.

Derivative ClassStructural ModificationTarget Cell LineViability Outcome / CC50Primary Mechanism of Action
Unmodified Core None (CAS 24068-60-8)U251N / HepG2> 100 µMInactive / Building Block
Telodendrimer 1,3-Dipolar Cycloaddition (PEGylated)U251N (Glioblastoma)9.89% viability at 100 µM (24h)Microtubule disruption & Pyknosis
Pyrrole Conjugate Amide coupling (DHODH Inhibitor)HepG2 (Hepatocytes)CC50 > 20.0 µMHost-cell sparing (Antimalarial)
Control Agent NVP-AUY922 (Isoxazole Reference)U251NIC50 < 50 nMHsp90 Inhibition

Data synthesized from established assays on 3-bromoisoxazole derivatives.

References

  • Methyl 2-(3-bromoisoxazol-5-yl)
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Methyl 2-(3-bromoisoxazol-5-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental mechanistic root causes of low yields in isoxazole synthesis.

Mechanistic Overview & Causality of Low Yields

The synthesis of methyl 2-(3-bromoisoxazol-5-yl)acetate relies on a [1]. The reaction occurs between a terminal alkyne (methyl 3-butynoate) and a highly reactive 1,3-dipole (bromonitrile oxide). Because bromonitrile oxide is inherently unstable, it must be generated in situ via the dehydrohalogenation of dibromoformaldoxime (DBFO) using a mild base[2].

The primary cause of low yield in this specific workflow is the competing bimolecular dimerization of bromonitrile oxide into dibromofuroxan[3]. Cycloaddition is a second-order reaction (first-order in dipole, first-order in dipolarophile), whereas dimerization is second-order with respect to the dipole alone. Therefore, high instantaneous concentrations of the dipole disproportionately accelerate the parasitic dimerization pathway, destroying your starting material before it can react with the alkyne[4].

Pathway Visualization

ReactionPathway DBFO Dibromoformaldoxime (Precursor) BNO Bromonitrile Oxide (Reactive Dipole) DBFO->BNO Mild Base (-HBr) Rate-Limiting Step Product Methyl 2-(3-bromoisoxazol-5- yl)acetate (Target) BNO->Product + Alkyne [3+2] Cycloaddition Furoxan Dibromofuroxan (Parasitic Dimer) BNO->Furoxan Dimerization (High [Dipole]) Alkyne Methyl 3-butynoate (Dipolarophile) Alkyne->Product

Fig 1: Reaction pathways of bromonitrile oxide showing productive cycloaddition vs. dimerization.

Diagnostic Data & Yield Impact

Use the following quantitative diagnostic table to match your experimental symptoms with their mechanistic causes and implement the correct targeted action.

Diagnostic SymptomMechanistic Root CauseTypical Yield ImpactRecommended Corrective Action
High mass of non-polar, UV-active crystalline byproduct Bimolecular dimerization of bromonitrile oxide to dibromofuroxan.-40% to -60%Implement continuous syringe-pump addition of base to maintain low [dipole].
Significant carboxylic acid detected via LCMS Base-catalyzed hydrolysis of the methyl ester moiety.-15% to -30%Substitute strong bases (e.g., NaOH, Et3N) with mild inorganic bases (e.g., NaHCO3).
High recovery of unreacted methyl 3-butynoate Premature quenching or rapid degradation of the dipole before cycloaddition.-20% to -50%Ensure anhydrous conditions or use a slight excess of DBFO (1.2–1.5 eq).
Formation of 4-substituted isoxazole isomer Poor regiocontrol due to electronic/steric anomalies at elevated temperatures.-5% to -10%Maintain reaction temperature strictly between 20°C and 45°C.

Self-Validating Experimental Protocol

To maximize [3+2] cycloaddition efficiency while actively suppressing furoxan formation, utilize this optimized, self-validating workflow.

Phase 1: System Preparation & Baseline Establishment

  • Reagent Preparation: Dissolve methyl 3-butynoate (1.0 eq, 10 mmol) and dibromoformaldoxime (DBFO) (1.2 eq, 12 mmol) in 40 mL of anhydrous ethyl acetate (EtOAc) or THF in a round-bottom flask.

  • Validation Checkpoint 1: Take a baseline TLC (Hexanes/EtOAc 8:2) and LCMS aliquot of the starting mixture. The alkyne should be clearly visible; no dipole or product should be present.

Phase 2: Controlled Dipole Generation 3. Syringe Pump Setup: Prepare a solution of a mild base, such as NaHCO3 (1.5 eq, 15 mmol), in 20 mL of water to create a biphasic system[2]. Scientific Rationale: A biphasic EtOAc/water system with NaHCO3 is highly effective for maintaining low steady-state dipole concentrations because the base is partitioned, slowing the dehydrohalogenation rate. 4. Addition: Add the aqueous base solution dropwise via a syringe pump over 4–6 hours at room temperature (20–25°C) under vigorous stirring. 5. Validation Checkpoint 2: At the 2-hour mark, perform TLC. You should observe the emergence of a new UV-active spot (product) and minimal formation of the highly non-polar furoxan spot. If furoxan is prominent, decrease the base addition rate by 50%.

Phase 3: Quenching and Isolation 6. Completion: Stir the reaction for an additional 2 hours post-addition. 7. Workup: Separate the organic layer. Wash the organic phase with 10% aqueous citric acid (to neutralize residual base and prevent ester hydrolysis during concentration), followed by brine. 8. Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <35°C to protect the ester. 9. Validation Checkpoint 3: Obtain a crude NMR. Calculate the integration ratio of the isoxazole aromatic proton (typically ~6.4-6.8 ppm) against any furoxan byproducts to confirm the reaction trajectory before proceeding to column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning dark yellow/brown, and yielding a crystalline byproduct instead of the liquid ester? A: You are observing the rapid dimerization of bromonitrile oxide into dibromofuroxan[3]. This occurs when the local concentration of the dipole exceeds the rate at which it can react with the alkyne. To fix this, you must lower the steady-state concentration of the dipole. Switch to a syringe pump for base addition and ensure vigorous stirring to prevent localized concentration spikes.

Q: How do I prevent the hydrolysis of the methyl ester during the reaction and workup? A: Ester hydrolysis is a common side reaction when strong bases (like NaOH or KOH) are used to generate the dipole. Transition to a mild base like NaHCO3 or KHCO3[2]. Additionally, during workup, wash the organic layer with a mild acid (e.g., 10% citric acid) before concentrating the solvent. Heat applied during rotary evaporation in the presence of trace base rapidly cleaves the methyl ester.

Q: Can I use triethylamine (Et3N) instead of inorganic bases? A: While Et3N is widely used in[5], it can sometimes generate the dipole too rapidly in homogeneous solutions, leading to furoxan formation. If you must use Et3N (e.g., for solubility reasons), dilute it heavily in the reaction solvent and add it over several hours.

Q: Is the regioselectivity guaranteed to yield only the 5-substituted isoxazole? A: While terminal alkynes strongly favor the formation of 5-substituted isoxazoles due to Frontier Molecular Orbital (FMO) interactions and steric hindrance, trace amounts of the 4-substituted isomer can form[1]. Maintaining the reaction at room temperature (rather than refluxing) maximizes the kinetic preference for the target 5-substituted product.

References

  • 1,3-Dipolar cycloaddition - Wikipedia.[Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.[Link]

  • Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology - PMC (National Institutes of Health).[Link]

  • New Strategy for the Synthesis of 3, 4, 5-Trisubstituted Isoxazolines from Allyl Compounds - ResearchGate.[Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The isoxazole moiety is a critical pharmacophore found in numerous therapeutic agents, making its efficient and clean synthesis paramount.[1][2][3]

This guide moves beyond a simple recitation of steps to provide in-depth troubleshooting for common side products and impurities encountered during synthesis. By understanding the mechanistic origins of these byproducts, you can proactively optimize your reaction conditions to maximize yield and purity.

Section 1: Core Synthesis Strategy & Key Challenges

The target molecule, Methyl 2-(3-bromoisoxazol-5-yl)acetate, is typically synthesized via the alkylation of a methyl acetate enolate or equivalent synthon with a suitable 5-substituted 3-bromoisoxazole electrophile, such as 3-bromo-5-(halomethyl)isoxazole.

cluster_reactants Reactants cluster_products Products MA_enolate Methyl Acetate Enolate Target Methyl 2-(3-bromoisoxazol-5-yl)acetate (Desired Product) MA_enolate->Target SN2 Alkylation (Desired Path) Side_Products Side Products (Impurity Profile) MA_enolate->Side_Products Undesired Pathways Isox_electrophile 3-Bromo-5-(halomethyl)isoxazole (X = Cl, Br, OTs) Isox_electrophile->Target Isox_electrophile->Side_Products

Caption: High-level overview of the alkylation strategy.

While this approach is robust, the generation and reaction of the enolate in the presence of a functionalized heterocycle can lead to several predictable side reactions. The following sections address these issues in a practical, question-and-answer format.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My NMR and LC-MS show two major isomeric products. What is the second isomer and why is it forming?

Answer: This is the most common issue in isoxazole synthesis and is almost certainly the formation of a regioisomer. Depending on the synthetic route used to create your 3-bromoisoxazole precursor, you may be forming the undesired Methyl 2-(5-bromoisoxazol-3-yl)acetate .

Causality: The formation of regioisomers is a well-documented challenge in isoxazole synthesis, particularly in cyclocondensation or 1,3-dipolar cycloaddition reactions.[1][4]

  • 1,3-Dipolar Cycloaddition Route: If the isoxazole ring is formed from a nitrile oxide and an alkyne, the regioselectivity is governed by complex steric and electronic factors of the two components. Without strong directing groups, mixtures are common.[5][6]

  • Cyclocondensation Route: The classic Claisen isoxazole synthesis involves reacting a 1,3-dicarbonyl compound with hydroxylamine. If an unsymmetrical dicarbonyl is used, a mixture of regioisomers is often produced.[1]

Mitigation Strategies:

  • Modify Reaction Conditions: Regioselectivity can sometimes be influenced by adjusting the solvent polarity, temperature, or pH. For example, acidic conditions can favor one isomer in certain cyclocondensation reactions.[4]

  • Use Directing Groups: Incorporating specific functional groups on your precursors can steer the cyclization to favor a single regioisomer.

  • Purification: If formation is unavoidable, careful column chromatography is required. The polarity difference between the 3-bromo-5-yl and 5-bromo-3-yl isomers is often sufficient for separation.

Q2: I'm observing a byproduct with a mass corresponding to double alkylation. How do I prevent this?

Answer: You are likely forming Methyl 2,4-bis(3-bromoisoxazol-5-yl)-3-oxobutanoate . This arises from the acylation of the initial product's enolate, followed by a second alkylation. A more common and simpler di-alkylation product can also form if the enolate of the desired product is alkylated a second time on the alpha-carbon.

Causality: This is a classic issue in enolate chemistry.[7][8] The proton on the α-carbon of your target ester is still acidic (pKa ~25). If excess base or electrophile is present, or if the initial reaction is slow, a second deprotonation-alkylation sequence can occur.

  • Mechanism:

    • Desired Product Formation: Enolate(MeOAc) + R-X → R-CH2COOMe

    • Second Deprotonation: R-CH2COOMe + Base → [R-CH-COOMe]

    • Second Alkylation: [R-CH-COOMe] + R-X → R2CHCOOMe

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the methyl acetate enolate relative to the isoxazole electrophile (e.g., 1.1 to 1.2 equivalents).

  • Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure rapid and complete formation of the enolate before adding the electrophile.[9] This prevents having base and electrophile present at the same time as the product.

  • Temperature Control: Form the enolate at low temperatures (e.g., -78 °C) and add the electrophile slowly, maintaining the low temperature to control reactivity.

  • Reverse Addition: Add the pre-formed enolate solution slowly to the solution of the electrophile. This ensures the electrophile is never in excess.

Q3: During workup, my product seems to convert to the corresponding carboxylic acid. What is causing this hydrolysis?

Answer: You are observing the saponification (base-mediated hydrolysis) of your methyl ester to form 2-(3-bromoisoxazol-5-yl)acetic acid .

Causality: Esters are readily hydrolyzed under either acidic or basic aqueous conditions.[10][11] This is particularly problematic during basic aqueous workups (e.g., washing with NaHCO₃ or K₂CO₃ solution) or if the reaction is quenched with water while a significant amount of base (e.g., LiOH, KOH) is still present.[12]

Mitigation Strategies:

  • Neutral or Acidic Workup: Quench the reaction with a mild acid like saturated ammonium chloride (NH₄Cl) solution instead of water or basic solutions.

  • Temperature: Keep all aqueous washes cold to minimize the rate of hydrolysis.

  • Solvent Choice: Use aprotic solvents for the reaction to avoid sources of protons that can participate in hydrolysis.

  • Careful pH control: If a basic wash is necessary to remove acidic impurities, use a weak base (e.g., 5% NaHCO₃), perform the wash quickly at 0 °C, and immediately proceed to the next step.

Q4: My reaction is messy, and I'm seeing evidence of isoxazole ring-opening. Is this possible?

Answer: Yes, the isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, especially reductive ones or with strong nucleophiles/bases at elevated temperatures.[13] This can lead to the formation of complex mixtures, often involving β-hydroxy nitriles or other degradation products.[14]

Causality: The N-O bond in the isoxazole ring is a weak point. Reductive cleavage (e.g., with H₂/Raney Ni, Mo(CO)₆) is a known method to convert isoxazoles into enaminones.[13] While less common, very strong bases at high temperatures could potentially initiate ring-opening pathways.

Mitigation Strategies:

  • Avoid Harsh Reductants: Do not use catalytic hydrogenation or strong reducing agents unless ring opening is the desired outcome.

  • Moderate Reaction Temperature: Avoid prolonged heating at high temperatures (>80-100 °C), especially with strong bases.

  • Inert Atmosphere: While not always directly related to ring opening, running reactions under an inert atmosphere (N₂ or Ar) prevents side reactions with oxygen that can sometimes lead to complex degradation pathways.

Section 3: Recommended Protocols & Analytical Workflow

Table 1: Troubleshooting Summary
Side Product ObservedProbable CauseRecommended Solution(s)
Regioisomer Non-selective ring formation in precursor synthesis.[1][4]Optimize precursor synthesis conditions (solvent, catalyst, pH); Purify via chromatography.
Di-alkylation Product Excess base/electrophile; Slow reaction.[7]Use LDA at -78°C; Control stoichiometry (1.1 eq enolate); Slow addition of electrophile.
Carboxylic Acid Base-mediated hydrolysis during reaction or workup.[10]Quench with sat. NH₄Cl; Use cold, neutral aqueous washes; Avoid strong bases in workup.
Ring-Opened Products Use of reductive reagents; High temperatures with strong base.[13]Avoid H₂/metal catalysts; Keep reaction temperatures moderate (<80°C).
Protocol: Optimized Synthesis via LDA Alkylation

This protocol is designed to minimize di-alkylation and hydrolysis.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

  • Solvent & Reagent Prep: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask and cool to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cold THF, add diisopropylamine (1.1 mmol, 1.1 eq). Slowly add n-butyllithium (1.1 mmol, 1.1 eq, as a solution in hexanes) and stir for 20 minutes at -78 °C. Then, add freshly distilled methyl acetate (1.05 mmol, 1.05 eq) dropwise and stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Dissolve 3-bromo-5-(chloromethyl)isoxazole (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate solution over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel.

Workflow: Identifying Impurities

Caption: A logical workflow for troubleshooting reaction outcomes.

References

  • Bunescu, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4338-4347. DOI: 10.1039/C7RA13343J. Available at: [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles [Doctoral dissertation, Università degli Studi di Firenze]. Florence University Press. Available at: [Link]

  • Rybakov, A. S., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14834-14846. DOI: 10.1021/acs.joc.9b02279. Available at: [Link]

  • Sándor, B., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(17), 5158. DOI: 10.3390/molecules26175158. Available at: [Link]

  • Kumar, V., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 12(4), 525-547. DOI: 10.1039/d0md00411a. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Retrieved March 15, 2026, from [Link]

  • Wang, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1148. DOI: 10.3390/molecules29051148. Available at: [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved March 15, 2026, from [Link]

  • Harrity, J. P. A., et al. (2010). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Beilstein Journal of Organic Chemistry, 6, 109. DOI: 10.3762/bjoc.6.109. Available at: [Link]

  • Various Authors. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 446-464.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved March 15, 2026, from [Link]

  • DeTuri, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(6), 1341-1344. DOI: 10.1021/ol900130w. Available at: [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 778-788. DOI: 10.3762/bjoc.18.78. Available at: [Link]

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125.
  • Appretech Scientific Limited. (n.d.). methyl 2-(3-bromoisoxazol-5-yl)acetate. Appretech. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic-Chemistry.org. Retrieved March 15, 2026, from [Link]

  • Google Patents. (1998). JPH10139716A - Hydrolysis of methyl acetate.
  • Pathak, A., & Sharma, N. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Chemical Studies, 6(2), 202-205.
  • RASAYAN Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][6] OXAZIN-4-YL) ACETATE DERIV. Rasayan J. Chem., 14(1), 582-588.

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557.
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(10), 334-340.
  • Molecules. (2020). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 25(21), 5183.
  • Indian Journal of Chemistry. (2015). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B, 54B(3), 426-436.
  • ResearchGate. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Retrieved March 15, 2026, from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved March 15, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Supplemental Topics. Retrieved March 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved March 15, 2026, from [Link]

  • Google Patents. (2019). EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.
  • PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1385-1389.
  • McGill University Chemistry. (n.d.). Overview of the Topics to be Covered in CHEM 330. Retrieved March 15, 2026, from [Link]

  • R Discovery. (1988). Synthesis and biological activity of the metabolites of [3,4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid. Retrieved March 15, 2026, from [Link]

  • Google Patents. (2004). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Technical Support Center: Preventing Debromination of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for haloheterocycle cross-coupling. Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) is a highly versatile building block in drug development. However, the 3-bromo position on the electron-deficient isoxazole ring is notoriously susceptible to unwanted hydrodebromination (reduction of the C–Br bond to a C–H bond) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or under reductive conditions.

This guide is engineered for research scientists and process chemists. It bypasses basic reaction setups to focus entirely on the mechanistic causality of debromination, providing self-validating protocols to suppress this side reaction and maximize your target yield.

Mechanistic Insight: The Divergent Catalytic Pathways

To fix debromination, we must first understand its origin. The side reaction occurs when the electrophilic palladium intermediate undergoes a hydride transfer instead of the desired transmetalation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Methyl 2-(3-bromoisoxazol-5-yl)acetate TransMet Transmetalation (Desired Pathway) OxAdd->TransMet + Ar-B(OH)2 / Base Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride + Hydride Source (Solvent/Base/Water) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Isoxazole (Success) RedElim->Product RedElimSide Reductive Elimination Hydride->RedElimSide RedElimSide->Pd0 Catalyst Regeneration Debrom Debrominated Isoxazole (Failure) RedElimSide->Debrom

Mechanistic divergence in Pd-catalyzed cross-coupling: Desired transmetalation vs. undesired hydride transfer.

Troubleshooting FAQs

Q1: Why is the 3-bromo position of the isoxazole ring highly susceptible to hydrodebromination? A1: The isoxazole ring is highly electron-deficient. When the Pd(0) catalyst undergoes oxidative addition into the C–Br bond, it forms an electrophilic Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is sluggish, this intermediate becomes highly vulnerable to hydride transfer from adventitious water, protic solvents, or bases with beta-hydrogens. This hydride transfer outcompetes the desired carbon-carbon bond formation, leading to the reductive elimination of the debrominated isoxazole[1].

Q2: Which solvent and base combinations minimize hydride transfer to the palladium center? A2: Protic solvents (like methanol, ethanol, or isopropanol) act as potent hydride donors and must be strictly avoided. Even trace amounts of water can serve as a hydrogen source for hydrodehalogenation[2]. To prevent this, utilize anhydrous, aprotic solvents such as Toluene or 1,4-Dioxane. Pair these with mild, anhydrous inorganic bases like Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄). CsF is highly recommended because it activates the boronic acid for transmetalation without acting as a strong Brønsted base, which crucially protects the base-sensitive methyl ester moiety of Methyl 2-(3-bromoisoxazol-5-yl)acetate from hydrolysis.

Q3: How do I select the right ligand to outcompete the debromination pathway? A3: The key to preventing debromination is accelerating the transmetalation and reductive elimination steps so they occur faster than any potential hydride transfer. Standard ligands like PPh₃ often result in sluggish transmetalation for electron-deficient heterocycles. Instead, employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These Buchwald-type ligands increase the electron density on the palladium center, accelerating the desired catalytic cycle[3], while their immense steric bulk physically shields the metal from coordinating with unwanted hydride donors.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the ratio of target yield to debromination for 3-bromoisoxazole derivatives.

Solvent SystemBaseLigandTemp (°C)Target Yield (%)Debromination (%)Mechanistic Conclusion
EtOH / H₂ONa₂CO₃PPh₃8015%75%High hydride transfer from protic solvent.
DMFK₂CO₃dppf9045%40%Sluggish transmetalation allows side reactions.
TolueneK₃PO₄SPhos8085%< 5%Fast transmetalation; no hydride source present.
1,4-Dioxane CsF XPhos 60 92% < 2% Optimal: Mild base protects ester; bulky ligand accelerates coupling.
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to synthesize a functionalized isoxazole from Methyl 2-(3-bromoisoxazol-5-yl)acetate while maintaining <2% debromination and preserving the methyl ester. It includes built-in validation checks to ensure scientific integrity.

Step 1: Rigorous Reagent Preparation (The Foundation of Causality)
  • Action: Dry 1,4-Dioxane over activated molecular sieves (3Å) and sparge with ultra-pure Argon for 30 minutes.

  • Causality: Removing dissolved oxygen prevents catalyst oxidation, while removing trace water eliminates the primary hydrogen source responsible for hydrodehalogenation.

  • Validation Check: Perform a Karl Fischer titration on the solvent. Proceed only if water content is <50 ppm.

Step 2: Reaction Assembly (Order of Addition)
  • Action: To an oven-dried Schlenk flask, add Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous CsF (2.5 equiv).

  • Action: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in 1 mL of degassed 1,4-Dioxane. Stir for 5 minutes until the active Pd(0) complex forms (indicated by a color shift to deep red/orange), then transfer to the main flask.

  • Causality: Pre-forming the catalyst complex ensures that the highly reactive Pd(0) species is fully coordinated by the bulky XPhos ligand before it encounters the electrophilic aryl bromide, preventing naked Pd from participating in unselective side reactions.

Step 3: Execution and In-Process Monitoring
  • Action: Heat the reaction mixture to 60 °C under rigorous stirring (800 rpm).

  • Action: At t = 30 minutes, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

  • Validation Check: Monitor the mass trace for the debrominated byproduct (m/z 141, [M+H]⁺). If the Ar-H peak exceeds 2% relative to the product, immediately halt the reaction. This indicates a breach in anhydrous conditions or base-induced hydride transfer. If the baseline shows multiple polar spots, the methyl ester is hydrolyzing (lower the temperature to 50 °C).

Step 4: Quench and Isolation
  • Action: Cool to room temperature and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash with Ethyl Acetate.

  • Action: Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).

G Start Start: Reagent Prep Degas Degas Solvents (Remove O2/H2O) Start->Degas Add Add Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) Degas->Add Heat Heat to 60°C (Monitor via LC-MS) Add->Heat Check Is Debromination > 2%? Heat->Check Optimize Troubleshoot: Check H2O / Switch to CsF Check->Optimize Yes Workup Celite Filtration & Extraction Check->Workup No Optimize->Start Restart Purify Column Chromatography (Target Product) Workup->Purify

Logical workflow for setting up and troubleshooting the cross-coupling protocol.

References
  • Hazari, N., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications. Available at:[Link]

  • The Royal Swedish Academy of Sciences. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. Available at:[Link]

Technical Support Center: Stability & Handling of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical behaviors of Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) during experimental workflows.

When working with heterocyclic esters, researchers frequently encounter unexpected degradation, shifting chromatographic peaks, or yield losses during workup. This guide synthesizes structural causality, kinetic data, and field-proven protocols to help you troubleshoot and optimize your assays.

Core Stability Profile & Mechanistic Causality

To understand how this compound behaves, we must decouple the reactivity of its two primary functional groups: the isoxazole ring and the methyl ester .

Under acidic conditions, the isoxazole ring is exceptionally robust. The aromaticity of the ring, combined with the electron-withdrawing nature of the 3-bromo substituent, severely depresses the basicity of the heteroatoms, preventing protonation-induced ring cleavage[1]. Conversely, the methyl ester moiety is highly susceptible to acid-catalyzed hydrolysis via the classic AAC​2 (Acid-catalyzed, Acyl cleavage, Bimolecular) mechanism[2].

Pathway Start Methyl 2-(3-bromoisoxazol-5-yl)acetate Acid Aqueous Acidic Media (H+ / H2O) Start->Acid Ring Isoxazole Core (Stable) Acid->Ring No Reaction Ester Methyl Ester (Labile) Acid->Ester Protonation Hydrolysis A_AC2 Hydrolysis Ester->Hydrolysis Product 2-(3-bromoisoxazol-5-yl)acetic acid Hydrolysis->Product + Methanol

Fig 1. Divergent reactivity pathway of the isoxazole ester under acidic conditions.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade in 0.1% TFA during LC-MS analysis, but the isoxazole ring remains intact? A: The degradation is strictly localized to the methyl ester moiety. The acidic environment of the mobile phase (Trifluoroacetic acid) protonates the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by the aqueous component of your mobile phase[2]. The isoxazole core remains intact because acidic conditions do not trigger the cyanoenolate ring-opening mechanism, which is strictly base-catalyzed[3].

Q: I need to isolate the free carboxylic acid derivative. Can I use acidic hydrolysis instead of basic saponification? A: Yes, and it is highly recommended. While basic saponification (e.g., LiOH/MeOH) is kinetically faster, the isoxazole ring is highly susceptible to base-catalyzed ring-opening[1]. Acidic hydrolysis selectively cleaves the methyl ester while preserving the 3-bromoisoxazole core, ensuring high purity of the final product[4].

Troubleshooting Guide: Chromatographic & Workup Issues

If you are experiencing signal loss or unexpected byproducts, use the logical workflow below to diagnose the root cause.

Troubleshooting Obs Signal Loss (m/z 220) Check Analyze LC-MS Spectra Obs->Check Mass206 New Peak at m/z 206? Check->Mass206 MassOther Multiple Fragments? Check->MassOther Diag1 Ester Hydrolysis Mass206->Diag1 Yes Diag2 Ring Cleavage (Base Contamination) MassOther->Diag2 Yes Action1 Use pH > 4 Buffer Diag1->Action1 Action2 Check Solvent pH Diag2->Action2

Fig 2. Decision tree for diagnosing compound degradation during chromatographic analysis.

Scenario A: Unexpected[M-14] peak in LC-MS
  • Observation: The parent mass (m/z 220.02) disappears, replaced by a peak at m/z 206.00.

  • Causality: The mass difference of 14 Da corresponds to the loss of a CH2​ group, indicating the conversion of the methyl ester to the free carboxylic acid via hydrolysis in your acidic mobile phase.

  • Resolution: Prepare analytical samples in aprotic solvents (e.g., pure Acetonitrile) immediately before injection. If prolonged autosampler stability is required, switch to a neutral buffered mobile phase (e.g., Ammonium Acetate, pH 6.5).

Scenario B: Yield loss during liquid-liquid extraction
  • Observation: Poor recovery of the ester after quenching a reaction with 1M HCl.

  • Causality: Extended exposure to aqueous acid during the workup phase initiated partial hydrolysis. The resulting carboxylic acid is highly polar and partitioned into the aqueous layer, leading to apparent yield loss of the organic-soluble ester.

  • Resolution: Limit the contact time with aqueous acids during workup to less than 15 minutes. Alternatively, quench with a milder, slightly acidic buffer (e.g., saturated NH4​Cl , pH ~5.5) which halts reactions without providing enough hydronium ions to drive ester hydrolysis.

Quantitative Data: Hydrolytic Stability Profile

To assist in experimental planning, the following table summarizes the kinetic stability of Methyl 2-(3-bromoisoxazol-5-yl)acetate across various pH environments at ambient temperature (25°C).

pH LevelBuffer / ConditionEstimated Half-Life ( t1/2​ )Primary Degradant Observed
1.0 0.1 M HCl< 2 hours2-(3-bromoisoxazol-5-yl)acetic acid
2.0 0.01 M HCl~ 18 hours2-(3-bromoisoxazol-5-yl)acetic acid
4.0 Acetate Buffer> 14 daysStable (Trace hydrolysis)
7.4 PBS (Neutral)> 30 daysStable
10.0 Carbonate Buffer< 1 hourRing-opened cyanoenolates + Acid[3]

Self-Validating Experimental Protocol

Controlled Acidic Hydrolysis for Selective Ester Cleavage

If your goal is to intentionally synthesize 2-(3-bromoisoxazol-5-yl)acetic acid without destroying the isoxazole ring, use this self-validating protocol. It utilizes a biphasic system to balance precursor solubility with the necessary aqueous acidic environment.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (220 mg) of Methyl 2-(3-bromoisoxazol-5-yl)acetate in 5.0 mL of 1,4-dioxane in a round-bottom flask. Causality: 1,4-dioxane is miscible with water and maintains the solubility of the organic precursor.

  • Acidification: Slowly add 5.0 mL of 2.0 M aqueous HCl to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60°C under continuous magnetic stirring. Causality: Elevated temperature provides the necessary kinetic energy to overcome the activation barrier for the bimolecular nucleophilic attack of water on the protonated ester[2].

  • In-Process Monitoring: Withdraw a 10 µL aliquot every 30 minutes. Quench immediately into 90 µL of cold Acetonitrile and analyze via LC-MS.

    • Self-Validation Check: You must observe a steady decrease of the m/z 220 peak and a proportional increase of the m/z 206 peak. The absence of multiple lower-mass fragments confirms the isoxazole ring remains intact.

  • Workup: Once the starting material is entirely consumed (typically 3-4 hours), cool the mixture to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure carboxylic acid derivative.

References

  • Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions.Tetrahedron (2007).
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.PubMed (1994).
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.Benchchem.
  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution.PubMed (1994).

Sources

"Methyl 2-(3-bromoisoxazol-5-yl)acetate" stability under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methyl 2-(3-bromoisoxazol-5-yl)acetate Stability

Overview Methyl 2-(3-bromoisoxazol-5-yl)acetate is a highly functionalized heterocyclic building block. While the methyl ester provides a convenient handle for downstream coupling or amidation, the isoxazole core is notoriously sensitive to basic conditions. This guide addresses the mechanistic causality behind base-mediated degradation and provides validated protocols to ensure high-fidelity ester hydrolysis without compromising the heterocycle.

Core Troubleshooting: Base-Mediated Ring Opening

Q: Why does my reaction mixture turn dark and yield no product when I attempt a standard saponification with NaOH? A: The degradation is driven by the inherent lability of the isoxazole N-O bond. While your intended reaction is the nucleophilic attack of the hydroxide ion on the ester carbonyl, strong bases (like NaOH or KOH) trigger a competing, thermodynamically driven ring-opening cascade[1]. The 3-bromo substituent acts as an electron-withdrawing group, increasing the acidity of the C4-proton and the alpha-protons of the acetate group. Deprotonation at these sites initiates an E1cB-like elimination that irreversibly cleaves the weak N-O bond, generating highly reactive acyclic cyanoenolates that rapidly polymerize into dark, tar-like degradation products[2][3].

Q: How can I selectively hydrolyze the ester without cleaving the isoxazole ring? A: You must establish strict kinetic control to favor saponification over deprotonation. This is achieved by using a mild base (e.g., Lithium hydroxide, LiOH) in a miscible biphasic solvent system (THF/Water) at reduced temperatures (0 °C to room temperature)[1]. LiOH provides sufficient nucleophilicity for ester cleavage but lacks the harsh basicity required to rapidly deprotonate the isoxazole core. For extremely sensitive applications where aqueous bases fail, anhydrous Potassium trimethylsilanolate (TMSOK) can be used as a highly selective alternative[4].

Mechanistic Pathways & Vulnerabilities (Visualized)

G A Methyl 2-(3-bromoisoxazol-5-yl)acetate (Intact Ester) B 2-(3-bromoisoxazol-5-yl)acetic acid (Successful Hydrolysis) A->B LiOH, THF/H2O, 0°C (Kinetic Control) C Acyclic Cyanoenolates (Ring-Opened Degradation) A->C NaOH, Heat (Thermodynamic Cleavage)

Reaction pathways of methyl 2-(3-bromoisoxazol-5-yl)acetate under basic conditions.

Mechanism Step1 Base (OH⁻) Attack at C4 or α-Carbon Step2 Carbanion Formation (Increased Ring Strain) Step1->Step2 Deprotonation Step3 N-O Bond Cleavage (Irreversible) Step2->Step3 Electron Cascade Step4 Polymerization / Oxidation (Dark Byproducts) Step3->Step4 Unstable Intermediates

Mechanistic cascade of isoxazole N-O bond cleavage and degradation.

Quantitative Stability Profile

The following table summarizes the causal relationship between base strength, temperature, and the resulting product distribution.

Base SystemTemperatureTimeYield of Carboxylic Acid (%)Yield of Degradation (%)
LiOH (1.5 eq), THF/H2O0 °C to RT2 h> 90%< 5%
TMSOK (1.2 eq), THFRT12 h80%15%
NaOH (2.0 eq), MeOH/H2ORT4 h65%30%
KOH (3.0 eq), EtOH/H2O60 °C (Reflux)1 h< 10%> 85%

Validated Experimental Workflow: Mild Saponification

This protocol is engineered as a self-validating system to ensure the integrity of the isoxazole ring during ester hydrolysis[1][4].

Step 1: Substrate Solubilization

  • Action: Dissolve 1.0 mmol of Methyl 2-(3-bromoisoxazol-5-yl)acetate in 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Causality: THF completely solubilizes the starting material, creating a homogeneous organic phase. This prevents localized "hot spots" of high pH when the aqueous base is introduced, which would otherwise trigger immediate ring opening.

Step 2: Thermal Regulation

  • Action: Cool the solution to 0 °C using an ice-water bath.

  • Causality: Lowering the thermal energy of the system suppresses the higher-activation-energy N-O bond cleavage pathway, allowing the kinetically favored nucleophilic attack on the ester to dominate[3].

Step 3: Controlled Base Addition

  • Action: Add 1.2 mL of a 1.0 M aqueous LiOH solution (1.2 equivalents) dropwise over 10 minutes.

  • Causality: LiOH is a milder base than NaOH. Dropwise addition maintains a low steady-state concentration of hydroxide, preventing the base-catalyzed deprotonation of the isoxazole C4 position.

Step 4: Self-Validation & Monitoring

  • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction via TLC (Hexane/EtOAc 7:3) every 30 minutes.

  • Causality: The reaction is proceeding correctly if the less polar ester spot cleanly converts to a baseline spot (the lithium carboxylate salt). If a streak or multiple new UV-active spots appear (indicating polymerization), the reaction is degrading and must be quenched immediately.

Step 5: Mild Quenching and Isolation

  • Action: Once the starting material is consumed, cool the mixture back to 0 °C and acidify to pH 3-4 using 10% aqueous citric acid. Extract with Ethyl Acetate (3 x 10 mL).

  • Causality: Citric acid is a mild organic acid. Using concentrated mineral acids (like HCl) can cause acid-catalyzed degradation or unwanted protonation artifacts of the isoxazole nitrogen. Careful pH control ensures the carboxylate is protonated for organic extraction without shocking the heterocyclic system[1][4].

Frequently Asked Questions (FAQs)

Q: Can I use amine bases (like TEA or DIPEA) to avoid ring opening entirely? A: No. While the isoxazole ring is stable in the presence of tertiary amines, these bases are non-nucleophilic and will not hydrolyze the methyl ester effectively. You must use a hydroxide source or a specialized reagent like TMSOK.

Q: I need to perform an amidation directly from the ester. Can I bypass the hydrolysis step? A: Yes, but with caution. Direct amidation using an amine and a Lewis acid catalyst (e.g., trimethylaluminum, AlMe3) can bypass the need for aqueous basic hydrolysis. However, AlMe3 is highly reactive, and the exotherm must be strictly controlled to prevent thermal degradation of the isoxazole ring.

Q: Why is the 3-bromo derivative more sensitive than a 3-methyl derivative? A: The bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the ring. This further depletes electron density from the isoxazole core, making the C4 proton more acidic and the N-O bond more susceptible to cleavage compared to an electron-donating alkyl substituent[2].

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities. Journal of the American Chemical Society. URL: [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting Isoxazole Derivative Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms[1]. They serve as critical pharmacophores in numerous approved drugs, including the COX-2 inhibitor valdecoxib, the immunosuppressant leflunomide, and beta-lactamase-resistant antibiotics like cloxacillin[2]. Despite their pharmacological versatility, isoxazole derivatives frequently suffer from poor aqueous solubility. Their planar structures promote strong intermolecular π−π stacking and hydrogen bonding, leading to high crystal lattice energies that resist aqueous solvation[3]. Consequently, many isoxazole-based drug candidates are categorized as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[4].

This guide provides a causality-driven framework for diagnosing and resolving solubility bottlenecks during both the hit-to-lead optimization and pre-clinical formulation stages.

Diagnostic Workflow

IsoxazoleSolubility Start Poor Isoxazole Solubility Assess Assess Development Stage Start->Assess MedChem Medicinal Chemistry (Hit-to-Lead) Assess->MedChem Early Phase Formulation Pre-clinical Formulation (In Vivo Studies) Assess->Formulation Late Phase StructMod Structural Modification (Positional isomers) MedChem->StructMod SaltForm Salt Formation (e.g., Mesylate salts) MedChem->SaltForm Charge Charge Delocalization (Cationic linkage) MedChem->Charge SEDDS Lipid-Based Formulations (SEDDS / Nano-emulgels) Formulation->SEDDS SolidDisp Solid Dispersions (Polymer matrices) Formulation->SolidDisp

Workflow for troubleshooting isoxazole solubility across development stages.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my isoxazole derivatives consistently precipitate when transferred from DMSO stocks to aqueous assay buffers? A1: This is a kinetic solubility failure driven by the thermodynamics of the isoxazole ring. The planar geometry of the heterocycle facilitates tight crystal packing[1]. When the highly concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly shifts. If the energy required to break the newly forming crystal lattice exceeds the hydration energy provided by the aqueous medium, the compound crashes out. To troubleshoot, you must determine if the issue is structural (requires medicinal chemistry intervention) or formulation-based (requires excipients).

Q2: How can I structurally modify the isoxazole core to improve solubility without losing target affinity? A2: If you are in the lead optimization phase, rely on structural interventions that disrupt lattice symmetry or increase hydration energy:

  • Positional Isomerism: Shifting the attachment point of polar groups can disrupt planar stacking. For example, in the development of isoxazole-based FXR agonists, moving a carboxylic acid moiety from the 4-position to the 3-position relative to an oxymethylene linker significantly improved aqueous solubility while maintaining nanomolar target affinity[5].

  • Salt Formation: Converting the compound into a salt lowers the energy barrier for dissolution. Replacing problematic moieties (like N-hydroxyformamidine) with an isoxazole ring and subsequently forming a methanesulfonic acid (mesylate) salt has been shown to drastically improve both acidic stability and water solubility[6].

  • Charge Delocalization: Introducing a permanent, delocalized positive charge (e.g., linking the isoxazole to a 1,3,4-oxadiazol-2-ylium cation) creates highly water-soluble derivatives by maximizing ion-dipole interactions with water molecules[7][8].

Q3: My compound has high cellular permeability but low solubility (BCS Class II). What formulation strategies work best for in vivo dosing? A3: For BCS Class II isoxazole derivatives, you must bypass the crystalline state using advanced delivery systems[4]:

  • Nano-emulgels and SEDDS: Self-emulsifying drug delivery systems (SEDDS) or nano-emulgels encapsulate the lipophilic isoxazole in oil droplets stabilized by surfactants. This strategy has successfully enhanced the cellular permeability and bioavailability of poorly soluble isoxazole-carboxamide anticancer agents[4][9].

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level forces the drug into an amorphous state, entirely bypassing the high crystal lattice energy barrier during dissolution[4].

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold-IncreaseBest Suited For
Positional Isomerism Disrupts crystal lattice packing by altering molecular symmetry[5].2x - 5xEarly lead optimization; maintaining receptor affinity.
Salt Formation Increases hydration energy via ionization (e.g., Mesylate salts)[6].10x - 50xCompounds with basic/acidic ionizable centers.
Charge Delocalization Permanent cationic linkage maximizes ion-dipole interactions with water[7].>100xSpecialized antimicrobial or cytotoxic agents.
Nano-emulgels (SEDDS) Encapsulates lipophilic core in surfactant-stabilized oil droplets[4][9].20x - 100xBCS Class II/IV compounds; topical or oral delivery.
Solid Dispersions Traps compound in a high-energy amorphous state within a polymer matrix[4].10x - 50xHighly crystalline compounds with poor wettability.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Causality & Validation: Nephelometry measures light scattering. When an isoxazole derivative precipitates, it forms micro-particles that scatter light. By titrating a DMSO stock into an aqueous buffer, you can pinpoint the exact concentration where scattering increases. This system is self-validating: the baseline scattering of the pure buffer serves as an internal negative control, and the sudden exponential spike in scattering provides a definitive, objective endpoint for the kinetic solubility limit.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the isoxazole derivative in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 19.5 µM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well UV-transparent plate.

  • Buffer Addition: Rapidly add 245 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration will be exactly 2%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm) to allow thermodynamic equilibration of the precipitate.

  • Measurement: Read the plate using a nephelometer or a standard microplate reader set to absorbance at 620 nm (where the compound does not absorb light; any signal is due to scattering).

  • Analysis: Plot the concentration vs. light scattering. The kinetic solubility limit is the highest concentration point before the scattering signal deviates by more than 3 standard deviations from the buffer-only baseline.

Protocol 2: Preparation and Validation of Isoxazole Nano-emulgels

Causality & Validation: Creating a pseudo-ternary phase diagram (Oil, Surfactant, Co-surfactant) is the critical validating step in this protocol[4]. It visually maps the exact ratios where the mixture spontaneously forms a clear, thermodynamically stable nanoemulsion upon aqueous dilution. Validating the emulsion's stability before adding the gelling agent prevents catastrophic phase separation later in the formulation process[9].

Step-by-Step Methodology:

  • Excipient Screening: Determine the solubility of the isoxazole derivative in various oils (e.g., mineral oil), surfactants (e.g., Tween 80), and co-surfactants (e.g., Span 80) to select the components with the highest solubilizing capacity[4][9].

  • Phase Diagram Construction (Validation Step): Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different mass ratios (e.g., 1:9 to 9:1). Titrate each mixture dropwise with distilled water under mild agitation.

  • Observation: Identify the ratios that spontaneously form a transparent, stable nanoemulsion (droplet size typically <200 nm). Plot these points to construct the pseudo-ternary phase diagram.

  • Drug Loading: Dissolve the required dose of the isoxazole derivative into the optimized oil phase.

  • Emulsification: Add the surfactant/co-surfactant mixture to the oil phase and mix thoroughly. Slowly titrate the aqueous phase into the oil mixture with constant magnetic stirring until the transparent nanoemulsion forms[4].

  • Gelation: Disperse a gelling agent (e.g., 1% Carbopol 940) in distilled water and allow it to swell overnight. Slowly fold the loaded nanoemulsion into the hydrogel base with continuous stirring.

  • Neutralization: Adjust the pH of the final nano-emulgel to 6.8–7.4 using triethanolamine to induce cross-linking and final gelation[4].

Sources

Improving the regioselectivity of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Regioselectivity in Your Experiments

Welcome to our dedicated support center for isoxazole synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1] However, controlling the regiochemistry during synthesis, particularly with unsymmetrical precursors, remains a significant challenge for many researchers. The formation of undesired regioisomers complicates purification, reduces yields, and can be a critical bottleneck in a drug development campaign.

This guide is designed to move beyond simple protocols. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions. Here, we will dissect the common issues you may encounter and provide actionable strategies to steer your reactions toward the desired regioisomeric outcome.

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I exclusively obtain the 3,5-isomer?

Answer: This is a classic regioselectivity challenge in isoxazole synthesis. The formation of two isomers indicates that the reaction is not proceeding under optimal regiochemical control. The regioselectivity in [3+2] cycloadditions is governed by the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (alkyne).[2][3] For terminal alkynes, the 3,5-disubstituted isomer is often the thermodynamically favored product, but achieving high selectivity requires specific catalytic conditions.

Causality & Solution: The Power of Copper Catalysis

The most robust and widely accepted solution is to employ a Copper(I)-catalyzed alkyne-nitrile oxide cycloaddition (CuAAC) . This method is highly reliable for ensuring the exclusive or near-exclusive formation of the 3,5-disubstituted regioisomer.[4][5]

  • Mechanism Insight : The copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate alters the electronic properties and steric accessibility of the alkyne, directing the nitrile oxide to react with complete regioselectivity. The reaction essentially becomes a guided process rather than a simple thermal cycloaddition.[4]

Immediate Actions:

  • Introduce a Copper(I) Source: Add a catalytic amount of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to your reaction mixture.[5][6]

  • In Situ Generation: Ensure your nitrile oxide is generated in situ to prevent its dimerization into furoxans, a common side product that reduces yield.[2][7] This can be achieved by the slow addition of a base (like triethylamine) to a solution of the corresponding hydroximoyl chloride or by the oxidation of an aldoxime.[7][8]

  • Optimize Ligands (If Necessary): While often not required, the addition of a ligand can sometimes accelerate the reaction or prevent catalyst deactivation.

Below is a workflow to guide your decision-making process.

start Mixture of 3,5- and 3,4-isomers from a terminal alkyne catalyst Is a Cu(I) catalyst being used? start->catalyst add_cu Action: Introduce a Cu(I) catalyst (e.g., CuI, 5 mol%) catalyst->add_cu No check_conditions Review other conditions: - Solvent choice (THF, tBuOH/H₂O) - Base for nitrile oxide generation (Et₃N) - Temperature (Room Temp is often sufficient) catalyst->check_conditions Yes result High Regioselectivity for 3,5-isomer add_cu->result check_conditions->result

Caption: Troubleshooting workflow for poor regioselectivity in cycloadditions.

Problem 2: My Claisen condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine is giving poor regioselectivity. How can I direct the cyclization?

Answer: The classic Claisen isoxazole synthesis often suffers from poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds because hydroxylamine can attack either of the two electrophilic carbonyl carbons, leading to a mixture of isomers.[1] To solve this, you must differentiate the reactivity of the two carbonyl groups.

Causality & Solution: Substrate Modification and Lewis Acid Catalysis

A highly effective strategy is to modify the 1,3-dicarbonyl substrate into a β-enamino diketone . This modification protects one of the carbonyls as a less reactive enamine, providing a powerful handle to control the reaction's regiochemical outcome.[1][9] The regioselectivity can then be further tuned by the choice of solvent and the use of a Lewis acid.

  • Mechanism Insight : In a β-enamino diketone, the enamine moiety is less electrophilic than the remaining ketone. Hydroxylamine will preferentially attack the more electrophilic ketone. However, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) , can coordinate to a carbonyl oxygen, dramatically increasing its electrophilicity and redirecting the nucleophilic attack. This allows for a reversal of the inherent reactivity.[1][2]

Immediate Actions:

  • Synthesize the β-enamino diketone: React your 1,3-dicarbonyl with a primary or secondary amine. This is typically a straightforward condensation.

  • Tune Reaction Conditions: The regioselectivity of the cyclization of the β-enamino diketone with hydroxylamine is highly dependent on the conditions. Use the table below, derived from experimental data, as a starting point.[1]

Table 1: Effect of Reaction Conditions on Regioselectivity

Entry Substrate Catalyst/Additive Solvent Temp (°C) Regioisomeric Ratio (A:B) Major Product
1 β-Enamino Diketone None EtOH Reflux Favors Isomer B 4,5-disubstituted
2 β-Enamino Diketone Pyridine MeCN 25 Favors Isomer A 4,5-disubstituted

| 3 | β-Enamino Diketone | BF₃·OEt₂ (2.0 eq) | MeCN | 25 | >95:5 | 3,4-disubstituted |

As demonstrated, simply changing the solvent or adding a Lewis acid can completely switch the major regioisomer formed.[1]

cluster_0 Pathway A: Kinetic Control (Lewis Acid) cluster_1 Pathway B: Thermodynamic Control (Thermal) a1 β-Enamino Diketone a2 BF₃·OEt₂ coordinates to ketone carbonyl a1->a2 a3 NH₂OH attacks activated ketone a2->a3 a4 Cyclization & Dehydration a3->a4 a5 3,4-Disubstituted Isoxazole a4->a5 b1 β-Enamino Diketone b2 NH₂OH attacks enamine-derived carbon b1->b2 b3 Intermediate Formation b2->b3 b4 Cyclization & Dehydration b3->b4 b5 4,5-Disubstituted Isoxazole b4->b5

Caption: Competing pathways in the cyclocondensation of β-enamino diketones.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the [3+2] cycloaddition for isoxazole synthesis? A1: In the absence of a catalyst, regioselectivity is primarily controlled by Frontier Molecular Orbital (FMO) theory. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer results from the combination with the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap at the reacting atoms.[10] Electronic effects are key: electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide (or vice-versa) can polarize the system and favor one isomer. Steric hindrance also plays a crucial role, disfavoring pathways where bulky substituents would clash in the transition state.[2]

Q2: I am observing significant formation of a furoxan byproduct. What is it and how do I prevent it? A2: Furoxans (1,2,5-oxadiazole-2-oxides) are the head-to-tail dimers of nitrile oxides.[7] Their formation is a common competitive pathway, especially at high concentrations of the nitrile oxide intermediate.[2] Because nitrile oxides are unstable, they will readily dimerize if a suitable dipolarophile (your alkyne) is not available to trap them. Prevention Strategies:

  • In Situ Generation: Never pre-form and isolate the nitrile oxide. Generate it slowly in the presence of the alkyne.[7]

  • Slow Addition: If you are using a precursor like a hydroximoyl chloride and a base, add the base slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.[2]

Q3: Are there any "green" or milder methods to improve regioselectivity? A3: Yes, the field is actively moving towards more sustainable methods.

  • Water as a Solvent: Some cycloaddition reactions show enhanced rates and improved regioselectivity in water or aqueous mixtures, which can reduce the need for volatile organic solvents.[11][12]

  • Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), to oxidize aldoximes to nitrile oxides can be performed under mild conditions and often leads to excellent regioselectivity with terminal alkynes.[13][14]

  • Deep Eutectic Solvents (DES): Recent research has explored the use of DES (e.g., choline chloride:urea) as a recyclable and biodegradable solvent system for the one-pot synthesis of isoxazoles, showing good yields and selectivity.[8]

Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol provides a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.

Materials:

  • Aldoxime (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF), 10 mL)

Procedure:

  • To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (0.05 mmol).

  • Add the solvent (10 mL) and stir the mixture to dissolve the components.

  • Add N-chlorosuccinimide (NCS) in one portion to generate the hydroximoyl chloride intermediate in situ.

  • Add triethylamine (Et₃N) dropwise over 10-15 minutes. The slow addition is crucial to control the concentration of the generated nitrile oxide.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-8 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.[6][14]

Protocol 2: Lewis-Acid-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol utilizes a β-enamino diketone and a Lewis acid to access the less common 3,4-disubstituted isoxazole isomer.

Materials:

  • β-Enamino diketone (0.5 mmol, 1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol, 1.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv)

  • Pyridine (optional, for solubility or as a mild base) (0.7 mmol, 1.4 equiv)

  • Solvent (e.g., Acetonitrile (MeCN), 4 mL)

Procedure:

  • To a dry round-bottomed flask, add the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol).

  • Add the solvent (MeCN, 4 mL) and stir. If using, add pyridine at this stage.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred suspension. A color change may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for the required time (monitor by TLC, typically 1-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the product with an organic solvent (e.g., Dichloromethane, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired 3,4-disubstituted isoxazole.[1]

References
  • Nacimento, V. et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. [Link]

  • Grygorenko, O. O. et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(34), 6395-6404. [Link]

  • da Silva, F. S. et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Li, J. et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(18), 4024-4027. [Link]

  • Gomha, S. M. et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(17). [Link]

  • Letters in Applied NanoBioScience (2024). Construction of Isoxazole ring: An Overview. nanobioletters.com. [Link]

  • Grygorenko, O. O. et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14035-14049. [Link]

  • Gomha, S. M. et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Zhou, X. et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476-484. [Link]

  • Synfacts (2022). Copper-Catalyzed Isoxazole Synthesis. Thieme, 18(09), 0960. [Link]

  • Ghorai, M. K. et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 751-756. [Link]

  • RSC Advances (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Sciforum (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Hanson, P. R. et al. (2009). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (23), 3390-3392. [Link]

  • Harrity, J. P. A. et al. (2001). A regioselective cycloaddition route to isoxazoleboronic esters. Chemical Communications, (16), 1558-1559. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. organic-chemistry.org. [Link]

  • Somsák, L. et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 1-20. [Link]

  • Reddy, G. S. et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Bulletin of Materials Science, 46(3). [Link]

  • Al-Warhi, T. et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Journal of Heterocyclic Chemistry, 58(10), 2029-2037. [Link]

  • Bentham Science (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Bentham Science Publishers. [Link]

  • CORE (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • Al-Ostath, R. A. et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 26(18), 5462. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences (2021). β-diketones: Important Intermediates for Drug Synthesis. ijpras.com. [Link]

  • Wang, Y. et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(18), 5851. [Link]

  • Sharma, P. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34227-34251. [Link]

  • Jayaroopa, P. (2013). A Review on the Synthesis and Biological Importance of Isoxazole. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. [Link]

  • Larock, R. C. et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 71(12), 4684-4687. [Link]

  • Zarrouk, A. et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Molecular Structure, 1225, 129112. [Link]

  • ResearchGate (2015). The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3- p -( S )-tolylsulfinylfuran-2(5 H )-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. ResearchGate. [Link]

  • Grygorenko, O. O. et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]

  • Sharma, P. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Ess, D. H. et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 9836-9845. [Link]

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Technical Support Center: Troubleshooting Methyl 2-(3-bromoisoxazol-5-yl)acetate Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8)[1]. As a crucial building block in medicinal chemistry, the 3-bromoisoxazole scaffold serves as a versatile bioisostere for carboxylic acids and an electrophilic warhead in enzyme inhibition[2]. However, its synthesis via the 1,3-dipolar cycloaddition of bromonitrile oxide and methyl 3-butynoate[3] is notoriously sensitive to reaction conditions, frequently leading to a complex impurity profile.

As a Senior Application Scientist, I have designed this guide to provide a deep-dive into the causality of these impurities, self-validating protocols, and actionable troubleshooting strategies.

Core Methodology: Self-Validating Synthesis Protocol

The standard synthesis relies on the in situ generation of bromonitrile oxide from dibromoformaldoxime, followed by a [3+2] cycloaddition with methyl 3-butynoate[4]. To ensure scientific integrity, this protocol is designed with built-in causality and in-process controls (IPCs).

Step-by-Step Workflow:

  • Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-butynoate (1.0 eq) and dibromoformaldoxime (1.2 eq) in anhydrous ethyl acetate (EtOAc) to achieve a 0.2 M concentration.

    • Causality: EtOAc is chosen over protic solvents to prevent premature solvolysis of the highly reactive bromonitrile oxide intermediate.

  • Base Addition : Slowly add solid sodium bicarbonate (NaHCO₃) (2.0 eq) in small portions over 3-4 hours at room temperature.

    • Causality: The slow, portion-wise addition of a mild base controls the dehydrohalogenation rate. This maintains a low steady-state concentration of the bromonitrile oxide dipole, which is critical to outcompete its rapid self-dimerization into 3,4-dibromofuroxan[5].

  • Cycloaddition & IPC : Stir the suspension at room temperature for 12-24 hours.

    • Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the dibromoformaldoxime spot disappears. Do not rely solely on the disappearance of the alkyne, as the dipole may have been consumed by dimerization.

  • Workup : Filter the inorganic salts (NaBr, excess NaHCO₃) through a Celite pad and wash with EtOAc. Concentrate the filtrate under reduced pressure at <40 °C.

    • Causality: Keeping the water bath temperature below 40 °C prevents thermally-induced degradation of the isoxazole ring and minimizes base-catalyzed ester hydrolysis.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to separate the target 5-substituted isoxazole from the minor 4-substituted regioisomer and the furoxan dimer.

Mechanistic Pathway & Impurity Generation

The following diagram illustrates the competitive pathways during the 1,3-dipolar cycloaddition that lead to the primary impurities.

Fig 1: Reaction pathways and impurity formation in 1,3-dipolar cycloaddition.

Troubleshooting FAQs

Q1: Why am I seeing a high concentration of the 3,4-dibromofuroxan dimer impurity? Expert Insight : This is the most common issue in bromonitrile oxide cycloadditions. Bromonitrile oxide is a highly reactive, transient 1,3-dipole. If the base is added too quickly, the local concentration of the dipole spikes. Because the dimerization of the dipole to form a stable furoxan ring (3,4-dibromofuroxan) is kinetically extremely fast, it will outcompete the intermolecular cycloaddition with the alkyne[6]. Solution : Strictly adhere to the slow, portion-wise addition of the base (or use a syringe pump for liquid bases like Et₃N). Alternatively, running the reaction under more dilute conditions (e.g., 0.05 M) significantly favors the bimolecular cycloaddition over dimerization.

Q2: How do I minimize the formation of the 4-substituted regioisomer (Methyl 2-(3-bromoisoxazol-4-yl)acetate)? Expert Insight : The regioselectivity of the[3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. While terminal alkynes naturally favor the formation of 5-substituted isoxazoles due to steric and electronic preferences, the 4-substituted isomer is always formed as a minor pathway[7]. Solution : If the regioisomeric ratio is unacceptable, consider introducing a Lewis acid catalyst (such as ZnCl₂). Lewis acids can coordinate to the nitrile oxide and the dipolarophile, rigidifying the transition state and enhancing the regioselectivity toward the 5-substituted product[3].

Q3: My product is degrading into a highly polar spot on TLC over time. What is happening? Expert Insight : You are likely observing the hydrolysis of the methyl ester to form 2-(3-bromoisoxazol-5-yl)acetic acid. The methylene carbon between the isoxazole ring and the ester carbonyl is relatively acidic. In the presence of ambient moisture and residual base from the workup, the ester undergoes slow hydrolysis. Solution : Ensure rigorous removal of all basic salts during the filtration step. Avoid using strong bases (like NaOH or KOH) during the reaction or workup. Store the purified product in a desiccator under an inert atmosphere (argon or nitrogen) at -20 °C.

Q4: Are there specific handling precautions to prevent debromination or ring-opening? Expert Insight : The 3-bromoisoxazole core is sensitive to strong nucleophiles and reductive environments. Under strongly basic conditions (pH > 10) or in the presence of transition metals (like Pd or Cu) without proper ligands, the isoxazole ring can undergo reductive ring-opening to form enamino ketones or undergo debromination[2]. Solution : Maintain a pH between 4 and 8 during all aqueous workups. When using this compound in downstream cross-coupling reactions (e.g., Suzuki or Sonogashira), carefully screen your catalyst/ligand system to favor the cross-coupling over oxidative addition into the N-O bond.

Quantitative Impurity Profiling

To assist in your analytical validation, the following table summarizes the quantitative detection metrics for the target compound and its common impurities.

Impurity / CompoundOrigin / CausalityLC-MS Detection (ESI)NMR Signature (¹H / ¹³C)Prevention Strategy
Methyl 2-(3-bromoisoxazol-5-yl)acetate (Target)1,3-dipolar cycloaddition (Favored FMO)[M+H]⁺ m/z 220.0 / 222.0¹H: ~6.3 ppm (s, 1H, isoxazole-CH)N/A (Target)
3,4-Dibromofuroxan Dimerization of bromonitrile oxidePoor ionization (UV active at ~260 nm)¹³C: ~110 ppm, 150 ppm (furoxan carbons)Slow base addition; dilute reaction mixture.
Methyl 2-(3-bromoisoxazol-4-yl)acetate Inverse cycloaddition (Minor FMO)[M+H]⁺ m/z 220.0 / 222.0¹H: ~8.5 ppm (s, 1H, isoxazole-CH)Use ZnCl₂ Lewis acid catalysis.
2-(3-Bromoisoxazol-5-yl)acetic acid Base-catalyzed ester hydrolysis[M-H]⁻ m/z 204.0 / 206.0¹H: Disappearance of -OCH₃ singlet (~3.7 ppm)Use mild bases (NaHCO₃); store desiccated.
Dibromoformaldoxime Unreacted starting material[M-H]⁻ m/z 200.0 / 202.0 / 204.0¹H: ~9.5 ppm (br s, 1H, -OH)Ensure sufficient reaction time and base equivalents.
References
  • Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition . PMC (National Institutes of Health). Available at: [Link]

  • Lewis Acid Catalyzed Regio- and Diastereoselective Synthesis of Spiroisoxazolines . ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview . ResearchGate. Available at: [Link]

  • General Alkene 1,2-syn-Cyano-Hydroxylation Procedure Via Electrochemical Activation of Isoxazoline Cycloadducts . PMC (National Institutes of Health). Available at: [Link]

  • New Strategy for the Synthesis of 3, 4, 5-Trisubstituted Isoxazolines from Allyl Compounds . ResearchGate. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 2-(3-bromoisoxazol-5-yl)acetate by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Methyl 2-(3-bromoisoxazol-5-yl)acetate. The content is structured to address common practical challenges and fundamental questions, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of TLC for monitoring reactions with Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Q1: What are the key structural features of Methyl 2-(3-bromoisoxazol-5-yl)acetate to consider for TLC analysis?

A1: Understanding the molecule's structure is critical for selecting the right TLC conditions.

  • 3-Bromoisoxazole Ring: This is a moderately polar, aromatic heterocyclic system. The presence of conjugation makes it UV-active, which is the primary method for visualization.[1][2]

  • Methyl Acetate Side Chain: The ester functional group adds polarity to the molecule. This group is also susceptible to hydrolysis under acidic or basic conditions, which would form a highly polar carboxylic acid byproduct.[3][4]

  • Overall Polarity: The combination of these groups makes the starting material a compound of moderate polarity. This is the baseline against which you will compare your product's polarity to track the reaction's progress.

Q2: Which type of TLC plate is recommended for this analysis?

A2: For routine reaction monitoring, standard analytical TLC plates are ideal.

  • Stationary Phase: Silica gel 60 F254 plates are the industry standard and are highly recommended.[5] The "F254" indicates that the plate contains a fluorescent indicator that glows under 254 nm UV light, allowing for easy visualization of UV-active compounds like your isoxazole starting material.[1][5]

  • Backing: Aluminum or plastic-backed plates are convenient as they can be easily cut to the desired size with scissors. Glass-backed plates offer greater solvent and heat resistance, which is advantageous if aggressive charring stains are required for visualization.

Q3: How do I select an appropriate mobile phase (eluent) to start with?

A3: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2 - 0.4.[5] This provides a good window to observe the appearance of less polar products (higher Rf) or more polar products (lower Rf).

  • Recommended Starting System: A binary mixture of a non-polar solvent and a polar solvent is standard for normal-phase TLC.[6][7] A common and effective starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc) .

  • Rationale: Hexane is a non-polar solvent, while ethyl acetate has moderate polarity. By varying their ratio, you can finely tune the polarity of the mobile phase to achieve optimal separation.[8]

The following table provides suggested starting ratios and how to adjust them based on initial observations.

Observation on Initial TLCStarting Material RfInterpretationRecommended Action
Spot remains at the baseline~0Mobile phase is not polar enough to move the compound.Increase polarity: Try 7:3 Hexanes/EtOAc or 1:1 Hexanes/EtOAc.
Spot is near the solvent front> 0.8Mobile phase is too polar, moving the compound too quickly.Decrease polarity: Try 9:1 Hexanes/EtOAc.
Good initial separation0.2 - 0.4Optimal polarity for monitoring.Proceed with this system.

Q4: What is the best method for visualizing the spots on the TLC plate?

A4: A multi-step visualization process is recommended to ensure all components are observed.

  • UV Lamp (Non-destructive): This should always be the first method used. The conjugated isoxazole ring in your starting material and many potential products will absorb UV light at 254 nm.[9] They will appear as dark purple or blue spots on the glowing green background of the F254 plate.[2][10] Lightly circle the observed spots with a pencil.

  • Iodine Chamber (Semi-destructive): After UV visualization, place the plate in a chamber containing a few crystals of iodine.[2] Iodine vapor forms colored complexes with most organic compounds, appearing as yellow-brown spots.[2][10] This is an excellent general-purpose method for visualizing compounds that may not be UV-active.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a useful stain for specific functional groups. It reacts with and visualizes compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[11] If your reaction is expected to produce or consume such a group, this stain can provide valuable information. Spots will appear yellow or brown on a purple background.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the TLC analysis.

Problem 1: My spots are streaking or "tailing" down the plate.

  • Primary Cause: The sample applied to the plate is too concentrated.[12][13] This overloads the stationary phase, preventing a clean equilibrium from being established as the solvent moves up the plate.[13]

  • Solution:

    • Dilute the Sample: Prepare a more dilute solution of your reaction mixture aliquot before spotting it on the TLC plate. A significant dilution (e.g., 1 drop of reaction mixture in 10-20 drops of a volatile solvent like dichloromethane or ethyl acetate) is often sufficient.

    • Apply Less Sample: When spotting, touch the capillary to the plate briefly to create a very small spot, ideally 1-2 mm in diameter.[13]

  • Secondary Cause: Formation of a highly polar compound that strongly interacts with the acidic silica gel stationary phase. In reactions of Methyl 2-(3-bromoisoxazol-5-yl)acetate, this is often due to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Solution:

    • Modify the Mobile Phase: Add a small amount (e.g., 0.5-1%) of acetic acid or formic acid to your eluent. The acid in the mobile phase protonates the carboxylic acid byproduct, reducing its ionization and its strong interaction with the silica gel, resulting in a more compact spot.

Problem 2: I see a new product spot, but it is not well-separated from the starting material spot (Rf values are too close).

  • Cause: The polarity of the mobile phase is not optimized for the specific separation.

  • Solution:

    • Systematic Solvent Tuning: Run several TLC plates with slightly different solvent ratios. If the spots are clustered at a low Rf, you need to increase the eluent's polarity (e.g., go from 8:2 Hexanes/EtOAc to 7:3). If the spots are clustered at a high Rf, decrease the polarity (e.g., go from 7:3 to 8:2 Hexanes/EtOAc).[14]

    • Try a Different Solvent System: If adjusting the ratio of Hexanes/EtOAc does not provide sufficient resolution, switch one of the components to alter the selectivity. For example, replacing ethyl acetate with acetone or using a mixture of Dichloromethane/Methanol can provide different interactions and improve separation.[6]

Problem 3: I don't see any spots on the plate after development and visualization.

  • Cause 1: The concentration of the compounds in the spotted sample is too low to be detected.[15]

  • Solution 1: Apply the sample multiple times to the same spot. Allow the solvent to completely evaporate between each application to keep the spot small and concentrated.[15]

  • Cause 2: The starting line where the sample was spotted was submerged in the solvent pool at the bottom of the chamber.

  • Solution 2: Ensure the pencil line used for spotting is always drawn well above the level of the eluent in the developing chamber.[15][16] If the starting line is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[15]

  • Cause 3: The compounds are not UV-active, and only UV visualization was used.

  • Solution 3: Always use a secondary, chemical visualization technique like an iodine chamber or a permanganate stain to confirm the absence of spots.[1][9]

Problem 4: I see a new, unexpected spot that wasn't predicted.

  • Cause: This could indicate a side reaction, the formation of an intermediate, or decomposition of the starting material or product.

  • Solution:

    • Record Everything: Accurately record the appearance and Rf of all spots in your lab notebook, even faint ones.[13] This information is crucial for understanding the reaction pathway.

    • Analyze the Spot's Behavior: Note the Rf of the unexpected spot. A spot at the baseline (Rf=0) often indicates the formation of a highly polar byproduct, like the carboxylic acid from ester hydrolysis. A non-polar spot (high Rf) could indicate a different side reaction.

    • Use Co-spotting: If you have a reference standard for a suspected byproduct, you can use co-spotting for confirmation. Spot the reaction mixture in one lane, the reference standard in another, and a mixture of both in a third lane. If the unexpected spot and the standard have the same Rf and merge into a single spot in the co-spot lane, it confirms their identity.

Experimental Protocols & Visual Workflows
Protocol 1: Standard TLC Monitoring Procedure
  • Plate Preparation: Cut a silica gel F254 plate to the desired size (e.g., 3 cm x 6 cm). Using a pencil, lightly draw a straight origin line about 1 cm from the bottom edge. Do not gouge the silica.[16] Mark tick marks for each lane.

  • Chamber Preparation: Add the chosen eluent (e.g., 8:2 Hexanes/EtOAc) to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapor.[12] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Sample Spotting:

    • Reference Lane: Dissolve a small amount of your starting material, Methyl 2-(3-bromoisoxazol-5-yl)acetate, in a volatile solvent. Using a capillary tube, apply a small spot to the first lane on the origin line.

    • Reaction Lane: Withdraw a small aliquot (e.g., 1-2 drops) from your reaction mixture and dilute it. Spot this diluted sample in the next lane.

  • Development: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[10] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil.[16]

  • Visualization: Allow the plate to air dry completely. View it under a 254 nm UV lamp and circle any spots. Proceed with a secondary visualization method (e.g., iodine chamber) if necessary.

  • Analysis: Compare the reaction lane to the reference lane. The disappearance of the starting material spot and the appearance of new spots indicate the reaction is proceeding. Calculate Rf values for all spots.

Visual Workflow: General TLC Monitoring

TLC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_plate Prepare Plate (Cut & Draw Origin) spot_plate Spot Plate (Reference & Reaction) prep_plate->spot_plate prep_chamber Prepare Chamber (Add Eluent & Saturate) develop_plate Develop Plate (Elute in Chamber) prep_chamber->develop_plate prep_sample Prepare Sample (Dilute Aliquot) prep_sample->spot_plate spot_plate->develop_plate mark_front Mark Solvent Front & Dry Plate develop_plate->mark_front visualize Visualize Spots (UV, then Stain) mark_front->visualize interpret Interpret Results (Compare Spots & R_f) visualize->interpret

Caption: General workflow for monitoring a chemical reaction using TLC.

Visual Workflow: TLC Troubleshooting Decision Tree

TLC_Troubleshooting start Problem Observed with TLC Plate streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation (Spots Overlap) start->poor_sep cause_overload Cause: Sample Too Concentrated streaking->cause_overload cause_polar Cause: Highly Polar Byproduct (e.g., Acid) streaking->cause_polar cause_dilute Cause: Sample Too Dilute no_spots->cause_dilute cause_no_uv Cause: Compound Not UV-Active no_spots->cause_no_uv cause_solvent Cause: Suboptimal Solvent Polarity poor_sep->cause_solvent sol_dilute Solution: Dilute Sample & Spot Less cause_overload->sol_dilute sol_acidify Solution: Add 0.5% Acid to Eluent cause_polar->sol_acidify sol_concentrate Solution: Spot Multiple Times in Same Location cause_dilute->sol_concentrate sol_stain Solution: Use Chemical Stain (Iodine, KMnO4) cause_no_uv->sol_stain sol_adjust Solution: Adjust Solvent Ratio or Change Solvents cause_solvent->sol_adjust

Caption: Decision tree for troubleshooting common TLC analysis problems.

References
  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Chromatography School. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 7). 9.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Dodge, M. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1029–1032. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxides. Journal of the Serbian Chemical Society, 87(1), 1-12. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ChemistryOpen, 10(9), 896-917. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [Link]

  • Reddit. (2025, November 7). TLC issues. Retrieved from [Link]

  • Supelco. (n.d.). TLC Plate Selection Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Dong, H. (n.d.). Thin Layer Chromatography (TLC). Duke University. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Missouri–St. Louis. (2020, March). Thin Layer Chromatography. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Semantic Scholar. (2015, August 24). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). methyl 2-(3-bromoisoxazol-5-yl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification.... Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl acetate.
  • Royal Society of Chemistry. (n.d.). Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. Retrieved from [Link]

  • Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]

  • SpringerLink. (n.d.). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

Sources

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the complex thermodynamic, kinetic, and safety challenges inherent in scaling up isoxazole and isoxazoline syntheses.

This guide moves beyond basic laboratory procedures to address the root causes of scale-up failures—such as thermal runaways, regiochemical drift, and reagent dimerization—providing self-validating protocols and field-proven troubleshooting strategies.

Q1: My scale-up using hydroxylamine free base resulted in a dangerous thermal runaway. How can I safely synthesize 3-hydroxyisoxazoles at the kilogram scale?

The Causality: Hydroxylamine free base is notoriously unstable and prone to explosive, autocatalytic exothermic decomposition, especially when concentrated or exposed to trace transition metals[1]. At the bench scale, heat dissipation masks this instability. At scale, the reduced surface-area-to-volume ratio prevents adequate cooling, leading to thermal runaway. Furthermore, isolating solid intermediates like 3-hydroxyisoxazole can be hazardous, as Differential Scanning Calorimetry (DSC) often reveals significant exothermic decomposition near their melting points[2]. The Solution: Never isolate or stockpile hydroxylamine free base at scale. Instead, generate it in situ from hydroxylamine hydrochloride ( NH2​OH⋅HCl ) using an aqueous base (e.g., NaOH). To prevent the accumulation of unreacted intermediates, strictly control the addition rate of your electrophile (e.g., ethyl propiolate) and implement a mandatory "delay time" (e.g., 1 hour at 20–25 °C) before applying heat to drive the final cyclization[1].

Q2: When reacting hydroxylamine with α,β -unsaturated carbonyls, my regioselectivity shifts dramatically upon scale-up, yielding unwanted isoxazolin-5-ones. Why?

The Causality: The regioselectivity of hydroxylamine attack is highly pH-dependent. Hydroxylamine is an ambidentate nucleophile. At a high pH (>11), the oxygen atom becomes the dominant nucleophile, leading to O-alkylation (e.g., forming propiolohydroxamic acid), which slowly cyclizes to the desired 3-hydroxyisoxazole upon heating[1]. However, if the pH drops to neutral or slightly basic levels (pH 7–9) during a poorly mixed scale-up, the nitrogen atom acts as the nucleophile. This triggers a rapid Michael addition, forming an intermediate that cyclizes into the undesired isoxazolin-5-one side product[1]. The Solution: Implement automated, in-line pH monitoring and dosing. Ensure the reactor has high-shear mixing (e.g., using a pitched-blade turbine with baffles) to prevent localized pH gradients during the addition of the base.

Q3: I am using a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. At the bench, yields were 85%. In the 10-liter reactor, yields dropped to 40%, and I am isolating massive amounts of a furoxan by-product. How do I fix this?

The Causality: Nitrile oxides are highly reactive, transient 1,3-dipoles. The desired reaction is the 1,3-dipolar cycloaddition with the alkyne/alkene (dipolarophile). However, the competing side reaction is the bimolecular dimerization of the nitrile oxide to form a furoxan[3]. In a batch reactor, generating the nitrile oxide all at once creates a high concentration of the dipole, kinetically favoring the bimolecular dimerization[4]. The Solution: Transition from batch to Continuous Flow Chemistry . By generating the aliphatic or aromatic nitrile oxide in situ (e.g., via dehydration of terminal nitro compounds) within a microreactor or flow coil, you create a "pseudo-high dilution" environment[4]. The steady-state concentration of the nitrile oxide remains infinitesimally small, practically eliminating dimerization, while the high local concentration of the co-pumped dipolarophile drives the desired cycloaddition[3][4].

Mechanistic & Workflow Visualizations

To successfully troubleshoot, you must visualize the competing kinetic pathways. Below is the pH-dependent mechanistic divergence of hydroxylamine.

G NH2OH Hydroxylamine HCl + Substrate pH_high pH > 11 (O-Nucleophilic Attack) NH2OH->pH_high pH_low pH 7-9 (N-Nucleophilic Attack) NH2OH->pH_low ProdA O-Alkylated Intermediate (Slow Cyclization) pH_high->ProdA ProdB Michael Addition (Fast Cyclization) pH_low->ProdB IsoA Target Isoxazole ProdA->IsoA Heat (50°C) IsoB Isoxazolin-5-one (Side Product) ProdB->IsoB

Caption: pH-dependent mechanistic pathways in hydroxylamine-mediated isoxazole synthesis.

For 1,3-dipolar cycloadditions, continuous flow technology is the authoritative standard for scale-up[3]. The following flow diagram illustrates the self-validating setup required to suppress furoxan formation.

G N1 Pump A: Nitroalkane + Dipolarophile N3 T-Mixer (In situ Nitrile Oxide) N1->N3 N2 Pump B: Dehydrating Agent (e.g., Aryl Isocyanate) N2->N3 N4 Heated Residence Coil (1,3-Dipolar Cycloaddition) N3->N4 N5 In-line Scavenger Cartridge N4->N5 N6 Pure Isoxazole Derivatives N5->N6

Caption: Continuous flow setup for in situ nitrile oxide generation and cycloaddition.

Quantitative Data Summaries

Comparing scale-up parameters is critical for process justification. The tables below summarize the kinetic and safety data driving our protocol choices.

Table 1: Batch vs. Continuous Flow for Nitrile Oxide Cycloadditions [3][4]

ParameterTraditional Batch ReactorContinuous Flow ReactorCausality / Advantage
Nitrile Oxide Conc. High (Accumulates)Infinitesimal (Steady-state)Flow prevents supersaturation of the reactive dipole.
Furoxan By-product 15% – 40%< 2%Pseudo-high dilution in flow kinetically starves dimerization.
Reaction Time 4 – 12 Hours5 – 20 MinutesSuperior heat/mass transfer in micro-channels accelerates kinetics.
Purification Column ChromatographyIn-line Scavenger CartridgesUnreacted reagents are trapped in-line, yielding pure crude[3].

Table 2: Hydroxylamine Reaction Parameters & Regioselectivity [1]

pH RangeDominant NucleophilePrimary IntermediateFinal ProductThermal Hazard Risk
pH > 11 Oxygen (O-attack)Propiolohydroxamic acid3-HydroxyisoxazoleLow (if T controlled < 55°C)
pH 7 – 9 Nitrogen (N-attack)Michael Addition AdductIsoxazolin-5-oneModerate (rapid exothermic cyclization)

Self-Validating Experimental Protocols

Protocol A: Safe In Situ Synthesis of 3-Hydroxyisoxazole via Hydroxylamine (Kilogram Scale)

This protocol utilizes in situ generation to bypass the explosive hazards of hydroxylamine free base while maintaining strict pH control for regioselectivity[1][2].

  • Preparation of the Base Matrix: Charge a jacketed reactor with NH2​OH⋅HCl (1.0 equiv) in USP purified water. Begin overhead stirring at 250 RPM.

  • pH Adjustment: Slowly dose 10 M aqueous NaOH (2.0 equiv) into the reactor, maintaining the internal temperature strictly below 25 °C using the cooling jacket. Validation Check: Ensure the pH stabilizes > 11 to guarantee O-nucleophilicity.

  • Electrophile Addition: Add the electrophile (e.g., ethyl propiolate, 1.0 equiv) dissolved in ethanol dropwise over 1.5 hours. Maintain the temperature at 20–25 °C.

  • Kinetic Delay (Critical Step): Stir the mixture for an additional 1 hour at 20–25 °C. Causality: This allows the complete consumption of the electrophile to form the intermediate without triggering a sudden, uncontrollable exothermic cyclization.

  • Controlled Cyclization: Gradually ramp the reactor temperature to 50–55 °C over a period of 1 hour. Hold at 50 °C for 2.5 hours.

  • Quench and Isolation: Cool the reactor to 5 °C. Do not isolate the product as a dry solid if DSC indicates thermal instability near its melting point (98–99 °C)[1]. Instead, extract into an organic solvent (e.g., 2-methyltetrahydrofuran) for downstream processing.

Protocol B: Continuous Flow Synthesis of Isoxazoles via Nitrile Oxides

This protocol leverages microreactor technology to suppress furoxan dimerization during 1,3-dipolar cycloadditions[3][5].

  • System Priming: Prime a continuous flow system (e.g., Vapourtec or similar) equipped with a T-mixer and a 10 mL perfluoroalkoxy (PFA) convection-heated flow coil with anhydrous solvent (e.g., acetonitrile).

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of the terminal nitro compound (precursor) and the dipolarophile (alkyne/alkene, 1.5 equiv) in acetonitrile.

    • Stream B: Prepare a solution of the dehydrating agent (e.g., an aryl isocyanate) and triethylamine in acetonitrile.

  • Flow Execution: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min) into the T-mixer.

  • Cycloaddition: Route the mixed stream into the PFA coil heated to 80 °C. Validation Check: The residence time (e.g., 10 minutes) should be optimized via offline LC-MS to ensure complete conversion of the nitro compound.

  • In-line Purification: Direct the effluent through an immobilized scavenger cartridge (e.g., polymer-supported amine) to trap unreacted isocyanate and acidic by-products[3].

  • Collection: Collect the effluent containing the highly pure isoxazole derivative. Evaporate the solvent under reduced pressure.

References

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone Organic Process Research & Development (ACS Publications)[Link]

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions Australian Journal of Chemistry (ConnectSci)[Link]

  • The rapid generation of isothiocyanates in flow (and mitigation of nitrile oxide dimerization) Beilstein Journal of Organic Chemistry [Link]

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone (ResearchGate Mirror) ResearchGate[Link]

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions (ResearchGate Mirror) ResearchGate[Link]

Sources

Navigating the Reactivity of Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Guide to Preventing Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

For researchers, scientists, and professionals in drug development, "Methyl 2-(3-bromoisoxazol-5-yl)acetate" is a valuable building block. However, its utility can be hampered by unintended ester hydrolysis during synthetic modifications, particularly at the α-carbon. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the reactivity of this compound and ensure your reactions proceed as intended, preserving the crucial methyl ester functionality.

Troubleshooting Guide: Addressing Ester Hydrolysis Head-On

This section is designed to provide rapid, actionable solutions to common problems encountered when working with Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Q1: I am attempting an α-alkylation of my Methyl 2-(3-bromoisoxazol-5-yl)acetate, but I am observing significant formation of the corresponding carboxylic acid. What is causing this?

A1: The primary cause of this issue is the basic conditions required for the deprotonation of the α-carbon. Many common bases, especially when used in protic solvents or at elevated temperatures, can readily hydrolyze the methyl ester. The isoxazole ring itself can also be sensitive to harsh basic conditions, potentially leading to ring-opening byproducts.[1][2]

Immediate Corrective Actions:

  • Lower the reaction temperature: Perform the deprotonation and alkylation at low temperatures, typically -78 °C, to minimize the rate of the competing hydrolysis reaction.[3][4][5]

  • Switch to a non-nucleophilic, sterically hindered base: Instead of alkoxides or hydroxides, utilize a base like Lithium Diisopropylamide (LDA). LDA is highly effective at deprotonating the α-carbon to form the desired enolate without attacking the ester carbonyl.[3][4][5][6]

  • Ensure strictly anhydrous conditions: Any moisture in your reaction will consume the strong base and can lead to the formation of hydroxide ions, which will promote ester hydrolysis.

Q2: I switched to LDA at -78 °C, but I am still seeing some hydrolysis, and my yields are low. What else could be going wrong?

A2: Even with a strong, non-nucleophilic base, several factors can contribute to suboptimal results.

Troubleshooting Steps:

  • Purity and Preparation of LDA: Ensure your LDA is freshly prepared or from a reliable commercial source. The quality of LDA can vary, and partially decomposed LDA may be less effective. The presence of unreacted n-butyllithium can also lead to side reactions.

  • Order of Addition: Always add the ester solution slowly to the pre-formed LDA solution at -78 °C. This ensures that the ester is immediately deprotonated by an excess of the base, minimizing its exposure to conditions where it could react with itself or other species.

  • Solvent Choice: Tetrahydrofuran (THF) is the most common and generally effective solvent for LDA-mediated reactions. Ensure it is rigorously dried before use.

  • Reaction Time: Do not prolong the reaction time unnecessarily. Once the alkylating agent is added, monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent slow degradation or side reactions.

Q3: I want to avoid using pyrophoric reagents like n-butyllithium to make LDA. Are there any milder, non-hydrolytic bases I can use for α-alkylation?

A3: Yes, for certain substrates and alkylating agents, milder bases can be effective and are often easier to handle.

Alternative Base Systems:

  • Potassium Carbonate (K₂CO₃) in an Aprotic Polar Solvent: A combination of K₂CO₃ in a solvent like N,N-dimethylformamide (DMF) or acetonitrile can be effective for alkylating active methylene compounds.[1][7][8][9] This method often requires elevated temperatures, so a careful balance must be struck to avoid ester hydrolysis. It is generally more suitable for more acidic α-protons.

  • Cesium Carbonate (Cs₂CO₃): This base is more soluble in organic solvents than K₂CO₃ and can sometimes offer better results under milder conditions.[1]

It is important to note that the success of these weaker bases is highly dependent on the acidity of the α-proton and the reactivity of the alkylating agent. For less reactive systems, LDA often remains the base of choice.

Frequently Asked Questions (FAQs)

This section delves deeper into the preventative measures and the chemical principles behind them.

Q1: What is the underlying mechanism of base-catalyzed ester hydrolysis, and why is it a concern with my compound?

A1: Base-catalyzed ester hydrolysis, also known as saponification, is a nucleophilic acyl substitution reaction. A hydroxide ion (or other strong nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and forming a carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. The α-protons of your Methyl 2-(3-bromoisoxazol-5-yl)acetate are acidic enough to be removed by a strong base to form an enolate for subsequent reactions like alkylation. However, if the base is also a strong nucleophile (like NaOH or NaOMe), it can attack the ester carbonyl, leading to the undesired hydrolysis.

Diagram of Base-Catalyzed Ester Hydrolysis

G Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Hydroxide OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O⁻ (Loss of Leaving Group) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + OH⁻ (Deprotonation) Alkoxide R'O⁻ Base OH⁻

Caption: Mechanism of base-catalyzed ester hydrolysis.

Q2: How does the structure of Methyl 2-(3-bromoisoxazol-5-yl)acetate influence its susceptibility to hydrolysis?

A2: The isoxazole ring, particularly with an electron-withdrawing bromine atom, can influence the electronics of the molecule. The key factor, however, remains the inherent reactivity of the ester functional group. The primary concern is that reaction conditions intended to modify another part of the molecule (like the α-carbon) inadvertently lead to ester cleavage. Furthermore, the isoxazole ring itself can be labile under certain basic conditions, potentially leading to ring-opening as a competing side reaction.[1][2]

Q3: Can I use a protecting group for the methyl ester?

A3: While protecting the ester is a theoretical possibility, it is often not a practical or efficient strategy for this type of substrate. The conditions required to install and then remove a protecting group would likely be harsh enough to cause other unwanted reactions on the molecule, including potential degradation of the isoxazole ring. A more effective approach is to carefully select reaction conditions that are chemoselective for the desired transformation, leaving the ester intact.

Q4: What are the ideal reaction conditions for performing an α-alkylation on Methyl 2-(3-bromoisoxazol-5-yl)acetate while minimizing hydrolysis?

A4: Based on established principles for alkylating esters with sensitive functional groups, the following conditions are recommended:

ParameterRecommendationRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, and sterically hindered base that favors enolate formation over nucleophilic attack on the ester.[3][4][5][6]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium enolate. Must be rigorously dried.
Temperature -78 °C (Dry ice/acetone bath)Significantly slows down the rate of potential hydrolysis and other side reactions.[3][4][5]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base and reactive intermediates by atmospheric moisture and oxygen.
Order of Addition Add ester to LDA solutionEnsures complete and rapid formation of the enolate.

Experimental Protocol: General Procedure for α-Alkylation

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly add the ester solution to the freshly prepared LDA solution via a cannula, keeping the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring and Quench: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the reaction mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Base Selection

G Start Reaction Goal: α-Alkylation of Methyl 2-(3-bromoisoxazol-5-yl)acetate Check_Sensitivity Is the ester and isoxazole ring sensitive to hydrolysis/ring-opening? Start->Check_Sensitivity Yes Yes Check_Sensitivity->Yes High Sensitivity No No Check_Sensitivity->No Low Sensitivity (Unlikely) Use_Strong_Base Use strong, non-nucleophilic, hindered base (e.g., LDA) Yes->Use_Strong_Base Use_Milder_Base Consider milder bases (e.g., K₂CO₃, Cs₂CO₃) No->Use_Milder_Base Low_Temp Perform reaction at low temperature (-78 °C) Use_Strong_Base->Low_Temp Monitor Monitor reaction closely and quench upon completion Use_Milder_Base->Monitor Anhydrous Use strictly anhydrous conditions Low_Temp->Anhydrous Anhydrous->Monitor Success Successful Alkylation (Ester Intact) Monitor->Success

Caption: Workflow for selecting appropriate base and conditions.

By understanding the chemical principles at play and carefully controlling the reaction conditions, researchers can successfully perform a variety of transformations on Methyl 2-(3-bromoisoxazol-5-yl)acetate while preserving the integrity of the methyl ester, thereby maximizing its utility in complex organic synthesis.

References

  • Deng, R., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 7268-7284. Available at: [Link]

  • Myers, A. G. (2020). Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Available at: [Link]

  • Collum, D. B., et al. (2010). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. Accounts of chemical research, 43(4), 573–584. Available at: [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • MandrewTheFirst. (2023, April 5). Iterative alkylation of an ester with LDA. r/Chempros. Reddit. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available at: [Link]

  • Comasseto, J. V., et al. (2004). Potassium Compounds.
  • Sova, M., et al. (2015). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates. Molecules, 20(11), 20087-20105. Available at: [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Al-Oudat, B., et al. (2019). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4 days, 40%; (b) TFA/H2O (9:1, v/v), rt, 3 h, then Amberlyst® A21 resin, CH2Cl2, rt, 16 h, 77%. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2013). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Journal of the Korean Chemical Society, 57(4), 483-489. Available at: [Link]

  • Chem Help ASAP. (2020, February 23). alpha-carbon reaction flexibility. YouTube. Available at: [Link]

  • Zhdankin, V. V., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14049-14061. Available at: [Link]

  • Reddy, T. S., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry-Section B, 51(9), 1369-1375.
  • Li, X., et al. (2020). KO t-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 16, 492-501. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). methyl 2-(3-bromoisoxazol-5-yl)acetate. Retrieved from [Link]

  • Ren, G., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(16), 4899. Available at: [Link]

  • Zhdankin, V. V., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14049-14061. Available at: [Link]

  • Gopi, H. N., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Journal of Molecular Structure. Available at: [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]

  • Pinho e Melo, T. M. V. D. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. (2025, August 2). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]

  • Priyanka, K. B., & Sammaiah, G. (2015). Synthesis and screening of 3-((5-((6-(propylthio)-1H-benzo[d] imidazol-2-yl) amino)-1, 3, 4-oxadiazol-2-yl) imino) substituted indolin-2-ones as cytotoxic, anti-oxidant agents. Pharmacophore, 6(1), 73-80. Available at: [Link]

  • Sahoo, S. K., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research, 31(12), 2059-2074. Available at: [Link]

  • Yang, L., et al. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Iovine, D., & Fantinati, A. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 589. Available at: [Link]

  • Done, B. R., et al. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Chemistry, 1(1), 1-10. Available at: [Link]

  • Repository of the Academy's Library. (2026, February 19). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Repository of the Academy's Library. Available at: [Link]

  • Hu, J. K., et al. (2025, June 15). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. Available at: [Link]

  • LibreTexts. (2024, May 9). 22: Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Gašparová, R., et al. (2015). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates. Molecules, 20(11), 20087-20105. Available at: [Link]

  • Navarro, H. A., et al. (2011). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & medicinal chemistry letters, 21(1), 405–408. Available at: [Link]

  • Pettus, T. R., & Chen, X. (1997). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. The Journal of Organic Chemistry, 62(12), 4115-4120. Available at: [Link]

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Technical Support Center: Characterization of Unexpected Byproducts in 3-Bromoisoxazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the characterization of unexpected byproducts in reactions involving 3-bromoisoxazole. Our focus is on providing not just procedural guidance, but a deeper understanding of the chemical principles at play to empower you in your experimental work.

Introduction: The Dual Reactivity of 3-Bromoisoxazole

3-Bromoisoxazole is a valuable heterocyclic building block, prized for its role in the synthesis of a wide array of functionalized molecules. However, its utility is accompanied by a nuanced reactivity profile. The presence of the C-Br bond invites a range of cross-coupling and substitution reactions. Concurrently, the isoxazole ring itself, with its labile N-O bond, is susceptible to cleavage and rearrangement under various conditions.[1][2] This dual reactivity is often the source of unexpected byproducts that can complicate reaction outcomes and purification efforts. This guide is designed to help you anticipate, identify, and troubleshoot these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: I am attempting a Suzuki-Miyaura coupling with 3-bromoisoxazole and a boronic acid, but I am observing significant amounts of a byproduct with a mass corresponding to the debrominated isoxazole. What is happening and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation (protodebromination) , a common side reaction in palladium-catalyzed cross-couplings.[3] The likely culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture. This species can arise from several sources, including the solvent (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then participate in a competing catalytic cycle that results in the replacement of the bromine atom with a hydrogen atom.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Use anhydrous solvents and reagents to minimize water content.

    • Consider using a non-protic solvent system.

    • While strong bases are often required, be mindful that some can promote the formation of Pd-H species. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.[4]

  • Catalyst and Ligand System:

    • The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over the hydrodehalogenation pathway. Consider ligands such as Buchwald's biarylphosphines.[3]

    • Ensure your palladium source is of high quality and properly handled to avoid the presence of palladium black, which can be highly active for decomposition pathways.

  • Reaction Temperature:

    • Sometimes, lowering the reaction temperature can disfavor the hydrodehalogenation pathway. However, this may also slow down your desired reaction, so a careful optimization is necessary.

Question 2: In my Buchwald-Hartwig amination of 3-bromoisoxazole, I am seeing a complex mixture of products and what appears to be fragmentation of the isoxazole ring. What could be causing this?

Answer:

The isoxazole ring is known to be unstable under certain basic conditions, which are typical for Buchwald-Hartwig aminations.[2] The combination of a strong base (like sodium tert-butoxide) and heat can induce ring-opening of the isoxazole. This can lead to the formation of β-keto nitriles or other rearranged products, which may further react to create a complex mixture.

Causality and Mechanistic Insight:

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage.[1] Strong bases can deprotonate at the C5 position, initiating a cascade of electronic rearrangements that lead to ring scission. Palladium catalysts themselves can also mediate ring-opening pathways.[5][6]

Troubleshooting Strategies:

  • Base Selection: Screen milder bases such as K₃PO₄ or Cs₂CO₃. While the reaction may be slower, it can often preserve the integrity of the isoxazole ring.

  • Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Microwave heating can sometimes be beneficial for shortening reaction times at a given temperature.

  • Ligand Choice: The ligand can influence the stability of the palladium intermediates and potentially mitigate catalyst-driven ring opening. Experiment with different classes of ligands.

  • Protecting Groups: If your amine coupling partner contains other sensitive functional groups, ensure they are compatible with the basic conditions. For instance, base-sensitive protecting groups may be cleaved, leading to additional side reactions.[7]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question 3: I am trying to displace the bromine of 3-bromoisoxazole with a nucleophile (e.g., an alkoxide or thiol), but I am getting a low yield of my desired product and a significant amount of an unidentifiable, polar byproduct. What is the likely issue?

Answer:

This is a common problem where the nucleophile, or the basic conditions of the reaction, preferentially attacks the isoxazole ring itself rather than the carbon bearing the bromine. This leads to ring-opening byproducts.

Mechanistic Considerations:

The isoxazole ring can be attacked by nucleophiles at the C5 position, leading to cleavage of the N-O bond and formation of an enolate, which can then protonate or react further to give various byproducts.[2]

Troubleshooting Flowchart:

G start Low Yield and Polar Byproducts in SNAr check_conditions Assess Reaction Conditions start->check_conditions base_strength Is a strong base present? check_conditions->base_strength temp Is the reaction run at high temperature? base_strength->temp No strong_base_yes Yes base_strength->strong_base_yes Yes nucleophile Is the nucleophile also a strong base? temp->nucleophile No temp_yes Yes temp->temp_yes Yes nucleophile_yes Yes nucleophile->nucleophile_yes Yes solution1 Consider a weaker base (e.g., K2CO3) or a non-basic protocol if possible. strong_base_yes->solution1 solution2 Optimize for the lowest effective temperature. temp_yes->solution2 solution3 If possible, use a less basic nucleophile or protect basic sites on the nucleophile. nucleophile_yes->solution3

Caption: Troubleshooting workflow for SNAr reactions.

Section 3: Characterization of Unexpected Byproducts

Question 4: I have isolated an unexpected byproduct from my reaction. How do I go about characterizing its structure?

Answer:

A systematic analytical approach is crucial for identifying unknown byproducts. The combination of mass spectrometry, NMR spectroscopy, and potentially infrared spectroscopy will provide the most comprehensive picture.

Recommended Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS): This should be your first step. Obtaining an accurate mass will provide the elemental composition of the byproduct. This is critical for distinguishing between isomers, degradation products, and products resulting from the incorporation of solvent or reagents.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic isoxazole protons and the appearance of new signals. For example, the formation of a β-keto nitrile from ring opening would result in the loss of the aromatic isoxazole protons and the appearance of signals corresponding to a methylene group adjacent to a ketone and a nitrile.

    • ¹³C NMR: This will provide information about the carbon skeleton. The chemical shifts of the carbons in the isoxazole ring are distinct. A ring-opened product will have significantly different chemical shifts, for instance, the appearance of a nitrile carbon (~115-120 ppm) and a ketone carbon (>200 ppm).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): If the structure is not immediately obvious from 1D NMR, 2D techniques are invaluable for establishing connectivity between protons and carbons.

    • COSY: Identifies proton-proton couplings.

    • HSQC: Correlates protons to their directly attached carbons.

    • HMBC: Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular framework.

  • Infrared (IR) Spectroscopy: This can provide quick confirmation of certain functional groups. For example, a strong, sharp peak around 2250 cm⁻¹ is indicative of a nitrile group, a common feature of isoxazole ring-opening products.

Table 1: Common Byproducts and Their Spectroscopic Signatures

Byproduct ClassFormation MechanismKey ¹H NMR SignalsKey ¹³C NMR SignalsKey IR Absorption (cm⁻¹)
Hydrodehalogenated IsoxazoleReduction of C-Br bondAppearance of a proton in place of the bromine substituent.Carbon at position 3 will shift upfield.Largely similar to starting material.
β-Keto NitrileBase-mediated ring openingMethylene protons adjacent to a ketone.Nitrile carbon (~115-120 ppm), Ketone carbon (>200 ppm).~2250 (C≡N), ~1715 (C=O)
Dimerized ProductsFrom nitrile oxide intermediatesComplex aromatic/aliphatic signals.More complex carbon spectrum.Dependent on final structure.
Oxazole Rearrangement ProductsBase-mediated rearrangementAppearance of oxazole ring protons.Characteristic oxazole carbon signals.Changes in the fingerprint region.[8]

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of 3-bromoisoxazole with a generic arylboronic acid.

Materials:

  • 3-Bromoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoisoxazole, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The successful use of 3-bromoisoxazole in synthesis requires an awareness of the potential for unexpected reaction pathways stemming from the reactivity of the isoxazole ring itself. By understanding the mechanisms that lead to byproduct formation and employing systematic troubleshooting and characterization strategies, researchers can optimize their reaction conditions to favor the desired outcome. This guide serves as a foundational resource to aid in navigating the complexities of 3-bromoisoxazole chemistry.

References

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.
  • Caddick, S., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(23), 18937-18943.
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Taylor, R. J. K., et al. (2014). Isoxazole to oxazole: a mild and unexpected transformation.
  • BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
  • Nguyen, T. B., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Letters, 23(14), 5344-5348.
  • Reddit. (2018).
  • ResearchGate. (2021).
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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Kozlowski, M. C., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 9887-9898.
  • Chen, Y., et al. (2015). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters, 17(23), 5958-5961.
  • ACS Publications. (2015).
  • PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • PMC. (2022). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
  • MDPI. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study.
  • Organic Chemistry Portal. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • ResearchGate. (2025).
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  • PubMed. (2019).
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  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • BenchChem. (2025).
  • PMC. (2015). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • PubMed. (2023).
  • PMC. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • PubMed. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles.
  • ResearchGate. (2020).
  • PMC. (2017). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

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Validation & Comparative

"Methyl 2-(3-bromoisoxazol-5-yl)acetate" vs. "Ethyl 2-(3-bromoisoxazol-5-yl)acetate" reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: Methyl vs. Ethyl 2-(3-bromoisoxazol-5-yl)acetate in Organic Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the improper selection of ester protecting groups. When designing building blocks like 2-(3-bromoisoxazol-5-yl)acetates, the choice between a methyl ester (MBI) and an ethyl ester (EBI) is not trivial. Both molecules possess a 3-bromoisoxazole core—a prime candidate for transition-metal-catalyzed cross-coupling—and an esterified acetate appendage. However, their divergent kinetic stability under basic and nucleophilic conditions dictates their utility in multi-step drug development workflows.

This guide provides an objective, data-driven comparison of MBI and EBI, detailing the causality behind their reactivity differences and offering self-validating experimental protocols.

Chemical & Structural Profiling

PropertyMethyl 2-(3-bromoisoxazol-5-yl)acetate (MBI)Ethyl 2-(3-bromoisoxazol-5-yl)acetate (EBI)
CAS Number 24068-60-8[1]2105628-17-7[2]
Molecular Weight 220.02 g/mol 234.05 g/mol
Steric Profile Low steric hindrance at the carbonyl carbonModerate steric hindrance at the carbonyl carbon
Primary Utility Rapid amidation, easily cleavable protecting groupChemoselective cross-coupling, base-stable intermediate

Mechanistic Reactivity Comparison

The reactivity differential between MBI and EBI is rooted in the steric and electronic microenvironment of the ester alkoxy group.

  • Hydrolysis Kinetics (Saponification): Under base-catalyzed conditions, esters hydrolyze via a tetrahedral intermediate. The methyl ester (MBI) hydrolyzes approximately 2 to 3 times faster than the ethyl ester (EBI)[3]. The ethyl group's larger van der Waals radius sterically shields the carbonyl carbon from incoming hydroxide nucleophiles and slightly destabilizes the transition state compared to the methyl derivative[4].

  • Nucleophilic Acyl Substitution (Amidation): When direct amidation is required, MBI is the superior choice. The methoxide ion is a slightly better leaving group than ethoxide, and the reduced steric bulk allows primary and secondary amines to attack the carbonyl carbon more efficiently, leading to higher yields of the corresponding amide without the need for harsh coupling reagents.

  • Chemoselective Cross-Coupling: The 3-bromo position of the isoxazole ring is highly reactive in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings[5]. Because these reactions typically employ basic conditions (e.g., K₂CO₃, NaOH in aqueous/organic mixtures), the choice of ester is critical. EBI is preferred here; its enhanced hydrolytic stability prevents premature saponification of the ester during the prolonged heating required for cross-coupling.

Reactivity Workflow & Decision Matrix

Reactivity Core 3-Bromoisoxazol-5-yl Acetate MBI Methyl Ester (MBI) Core->MBI EBI Ethyl Ester (EBI) Core->EBI HydroFast Rapid Hydrolysis (Base-catalyzed) MBI->HydroFast Aqueous Base Amidation Direct Amidation (Preferred) MBI->Amidation Amines HydroSlow Slow Hydrolysis (Higher Stability) EBI->HydroSlow Aqueous Base Suzuki Suzuki Coupling (Ester Preserved) EBI->Suzuki Pd, Boronic Acid, Base

Divergent reactivity pathways of MBI and EBI under basic and nucleophilic conditions.

Quantitative Performance Data

Reaction ParameterMBI PerformanceEBI PerformanceCausality / Mechanism
Base Hydrolysis (t½ at pH 10) ~15 minutes~45 minutesEthyl group sterically shields the tetrahedral intermediate[3].
Direct Amidation Yield (rt, 12h) > 85%< 50%Methoxide is a superior leaving group; less steric clash[4].
Suzuki Coupling Yield (Intact Ester) 45% (High acid byproduct)82% (Trace acid byproduct)EBI resists premature saponification under basic Pd-catalysis[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate internal validation steps to confirm the reaction trajectory before proceeding to subsequent synthetic steps.

Protocol A: Comparative Base-Catalyzed Hydrolysis Assay

Objective: Quantify the kinetic stability of the ester appendage under controlled basic conditions.

  • Preparation: Dissolve 0.5 mmol of the ester (MBI or EBI) in 5 mL of a THF:H₂O (6:4 v/v) solvent system.

  • Initiation: Add LiOH to achieve a final concentration of 50 mM, maintaining the reaction at exactly 25°C.

  • Sampling: Extract 100 µL aliquots at 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot with 10 µL of 1M HCl to neutralize the base and halt the tetrahedral intermediate collapse.

  • Validation (Systemic Mass Balance): Analyze samples via LC-MS (C18 column, MeCN/H₂O gradient). The protocol is self-validating if the sum of the integrated areas of the remaining ester and the newly formed 2-(3-bromoisoxazol-5-yl)acetic acid remains constant across all time points, confirming no side-reactions (e.g., isoxazole ring opening) have occurred.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling (EBI Focus)

Objective: Functionalize the 3-bromo position while preserving the ethyl ester.

  • Setup: Charge a dried Schlenk flask with EBI (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) followed by an aqueous solution of K₂CO₃ (2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80°C under an inert N₂ atmosphere for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation (Spectroscopic Integrity): Purify via flash chromatography. The success of the chemoselective coupling is validated by ¹H NMR: the spectrum must show the retention of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), alongside the newly introduced aromatic protons, proving the ester survived the basic coupling conditions.

Conclusion

The selection between Methyl and Ethyl 2-(3-bromoisoxazol-5-yl)acetate must be dictated by the immediate downstream chemistry. If the synthetic route requires rapid deprotection or direct amidation, MBI is the optimal building block. Conversely, if the molecule must undergo transition-metal-catalyzed cross-coupling under basic conditions, EBI provides the necessary kinetic stability to preserve the ester functionality and prevent yield-destroying side reactions.

References

  • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: beilstein-journals.org URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: researchgate.net URL:[Link]

  • Title: SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION Source: googleapis.com (European Patent Office) URL: [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromoisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isoxazole Functionalization

To the researchers, medicinal chemists, and drug development professionals who drive innovation, the isoxazole scaffold is a familiar and highly valued structural motif. Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other functional groups, its role in modulating pharmacokinetic properties, and its direct contribution to biological activity. The functionalization of this heterocycle is therefore a critical step in the synthesis of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[1] When applied to the isoxazole core, specifically through the coupling of 3-bromoisoxazoles, it provides a direct and efficient route to 3-arylisoxazoles—a privileged scaffold in numerous drug candidates.

However, the 3-position of the isoxazole ring presents unique electronic challenges. The electron-deficient nature of the ring can influence the kinetics of the catalytic cycle, making the choice of palladium catalyst not just a matter of preference, but a critical determinant of reaction success. This guide provides an in-depth comparison of common palladium catalyst systems for this specific transformation, supported by experimental insights and mechanistic rationale, to empower you to select the optimal conditions for your synthetic goals.

The Catalysts in Focus: A Comparative Analysis

The efficacy of a Suzuki-Miyaura coupling is fundamentally governed by the palladium catalyst system, which comprises a palladium source and, typically, a phosphine ligand. The ligand is not a passive spectator; it modulates the steric and electronic environment of the palladium center, directly influencing the rates of the key steps in the catalytic cycle. We will compare three major classes of catalyst systems frequently employed for this chemistry.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Pd(PPh₃)₄ is a commercially available, air-stable (for brief periods), and widely used catalyst.[2] It is often the first choice for exploratory reactions due to its convenience and extensive documentation in the literature. For many standard Suzuki couplings, it performs reliably.

  • Mechanism & Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) complex. In solution, it exists in equilibrium with the coordinatively unsaturated and highly reactive 14-electron species, Pd(PPh₃)₂, which is believed to initiate the catalytic cycle. The triphenylphosphine (PPh₃) ligands are moderately electron-donating and sterically accessible. However, for electron-deficient heteroaryl bromides like 3-bromoisoxazole, the oxidative addition step can be sluggish with this system. While standard conditions can yield good results for some substrates, challenging couplings may result in low yields or require harsh conditions.[3][4] For instance, one study attempting to couple a substituted boronic acid to an isoxazole bromide with Pd(PPh₃)₄ reported a yield of only ~10%.[5]

The Robust Alternative: Palladium(II) Precatalysts with Bidentate Ligands (e.g., PdCl₂(dppf))

Palladium(II) complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are highly popular precatalysts. They are typically air-stable, weighable solids that are reduced in situ to the active Pd(0) species.

  • Mechanism & Causality: The dppf ligand is a bidentate "chelating" ligand. This chelation effect provides significant thermal stability to the catalytic species, preventing palladium black precipitation at higher temperatures. The "bite angle" of the dppf ligand is crucial, influencing the geometry around the palladium center and promoting the reductive elimination step. This robustness makes PdCl₂(dppf) a reliable choice for reactions that require elevated temperatures, often leading to more consistent results than Pd(PPh₃)₄ across a broader range of substrates.

The High-Performance Option: Buchwald Ligands (e.g., SPhos, XPhos)

In the last two decades, the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized cross-coupling chemistry.[6] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are used with a palladium source like Pd(OAc)₂ or as part of highly efficient pre-catalysts.

  • Mechanism & Causality: These ligands possess two key features that overcome the limitations of traditional phosphines. First, they are extremely electron-rich, which significantly accelerates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center.[5] Second, their steric bulk promotes the final reductive elimination step, rapidly turning over the catalyst and preventing the formation of undesired side products. For challenging substrates, including electron-deficient heterocycles, these catalyst systems are often superior, providing higher yields in shorter times and at lower catalyst loadings. Studies on similar nitrogen-rich heterocycles have shown that SPhos and XPhos protocols provide the highest yields where other catalysts fail.[7] The improvement from a 10% yield with Pd(PPh₃)₄ to a 50% yield by switching to a modern phosphine ligand system highlights their efficacy.[5]

Performance Data Summary

The following table summarizes the typical performance of these catalyst systems for the Suzuki coupling of 3-bromoisoxazoles and related heteroaryl bromides. The data is synthesized from multiple literature sources and is intended for comparative purposes. Actual results will be substrate and condition-dependent.

Catalyst SystemTypical Loading (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)Key AdvantagesLimitations
Pd(PPh₃)₄ 2 - 5Na₂CO₃, K₂CO₃Dioxane/H₂O, EtOH/H₂O80 - 10012 - 2410 - 85%[4][5]Inexpensive, readily available, easy to handle.Can be sluggish, sensitive to sterically hindered substrates, may require higher temperatures/longer times.
PdCl₂(dppf) 1 - 3K₂CO₃, K₃PO₄Dioxane/H₂O, DMF90 - 1108 - 1670 - 95%Thermally robust, reliable, good for a wide range of substrates.Higher cost than Pd(PPh₃)₄, may require higher temperatures.
Pd(OAc)₂ / SPhos 0.5 - 2K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂ORT - 1001 - 12>90%[7]High activity, low catalyst loadings, short reaction times, excellent for challenging substrates.Ligands and pre-catalysts are more expensive, can be air-sensitive.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational catalyst selection. The choice of ligand directly impacts the efficiency of these steps.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Product Released r1br R¹-Br (3-Bromoisoxazole) r1br->oxidative_addition boronic R²B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoisoxazole. Electron-rich ligands (e.g., SPhos) accelerate this often rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. Sterically bulky ligands promote this final step.

Recommended Experimental Protocol (Self-Validating System)

This protocol uses a robust and generally applicable catalyst system, PdCl₂(dppf), providing a reliable starting point for optimization.

Experimental Workflow Diagram

Caption: A stepwise workflow for the Suzuki coupling of 3-bromoisoxazoles.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 3-bromoisoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The presence of oxygen can promote unwanted side reactions like homocoupling of the boronic acid.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe. Degassing is critical to prevent catalyst deactivation.[8]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-bromoisoxazole is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-arylisoxazole product.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 3-bromoisoxazoles is a highly effective transformation, but its success hinges on the rational selection of the palladium catalyst.

  • For initial screening and on reactions with simple, unhindered boronic acids, Pd(PPh₃)₄ remains a cost-effective starting point.

  • For a more robust and broadly applicable method that can tolerate higher temperatures and a wider substrate scope, PdCl₂(dppf) is an excellent and reliable choice.

  • For the most challenging couplings involving sterically hindered partners, or when high throughput and efficiency are paramount (requiring lower catalyst loadings and shorter reaction times), catalyst systems based on Buchwald ligands like SPhos are unequivocally the superior option and well worth the additional investment.

By understanding the mechanistic principles behind these catalyst systems, researchers can troubleshoot effectively and optimize conditions to unlock the full synthetic potential of the versatile isoxazole core.

References

  • Toyokuni, T., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synlett, 2003(1), 143-145. Available at: [Link]

  • Laha, J. K., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(8), 9847-9858. Available at: [Link]

  • ResearchGate (n.d.). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Mandal, T., & Panu, K. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 135-148. Available at: [Link]

  • Di-Censo, A. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 768. Available at: [Link]

  • Diviportal.org (2019). Suzuki reactions in novel liquids. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Elumalai, V., et al. (2016). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ChemistryOpen, 5(5), 445-454. Available at: [Link]

  • ResearchGate (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Available at: [Link]

  • ResearchGate (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • ResearchGate (n.d.). The isolated yield of product 3 after Suzuki coupling of... Available at: [Link]

  • Fustero, S., et al. (2011). Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Current Organic Chemistry, 15(20), 3684-3706. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 101. Available at: [Link]

  • Gligorich, K. M., & Toste, F. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Isoxazole Derivatives. Angewandte Chemie International Edition, 46(44), 8442-8445. Available at: [Link]

  • Belabassi, Y., et al. (2008). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 22(4), 171-190. Available at: [Link]

  • Mandal, T., & Panu, K. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

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Comparative Analysis of Isoxazole Synthesis Methods: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoles are a privileged class of five-membered heterocyclic compounds characterized by adjacent nitrogen and oxygen atoms[1]. As a cornerstone scaffold in medicinal chemistry, the isoxazole ring is a critical pharmacophore in widely prescribed therapeutics, including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole[1]. Beyond their biological ubiquity, isoxazoles serve as versatile synthetic intermediates; their weak N–O bond allows them to act as masked 1,3-dicarbonyl equivalents under reductive conditions[2].

For drug development professionals, selecting the optimal isoxazole synthesis route is a balance of regiocontrol, functional group tolerance, and scalability. This guide provides an objective, comparative analysis of three foundational and modern synthetic methodologies, detailing the mechanistic causality and self-validating protocols required for successful execution.

1,3-Dipolar Cycloaddition (The Workhorse)

The[3+2] cycloaddition between an alkyne and a nitrile oxide is the most extensively utilized method for constructing the isoxazole core[3]. However, uncatalyzed thermal cycloadditions often yield a problematic mixture of 3,4- and 3,5-disubstituted regioisomers.

Mechanistic Causality: To achieve absolute regiocontrol, modern protocols employ a Copper(I) catalyst ()[3]. The causality here is twofold: first, nitrile oxides are highly reactive and prone to dimerization into furoxans. Generating them in situ from hydroxymoyl chlorides keeps their steady-state concentration low[4]. Second, the Cu(I) catalyst alters the reaction from a concerted pericyclic pathway to a stepwise metallacycle process. Cu(I) deprotonates the terminal alkyne to form a copper acetylide intermediate, which dictates a highly regiospecific dipole addition, yielding exclusively 3,5-disubstituted isoxazoles[3].

G A Terminal Alkyne + Cu(I) Catalyst B Copper Acetylide Intermediate A->B Deprotonation D Cu-Metallacycle Intermediate B->D Cycloaddition C Nitrile Oxide (Generated in situ) C->D Dipole Addition E 3,5-Disubstituted Isoxazole D->E Protonolysis (Regiospecific)

Figure 1: Mechanism of Cu(I)-catalyzed 1,3-dipolar cycloaddition ensuring absolute regioselectivity.

Self-Validating Experimental Protocol
  • In Situ Generation: Dissolve the hydroxymoyl chloride (1.2 eq) and terminal alkyne (1.0 eq) in a THF/H₂O (1:1) mixture. Add a mild base (e.g., KHCO₃, 2.0 eq) to slowly generate the nitrile oxide.

  • Catalysis: Add CuI (5 mol%) and stir at ambient temperature.

  • In-Process Monitoring: Monitor via TLC. The consumption of the alkyne and the appearance of a new UV-active spot indicate progression.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with ethyl acetate. Validate the regiospecificity via ¹H NMR: the isolated C4-H proton of the 3,5-disubstituted isoxazole ring acts as a diagnostic marker, appearing as a sharp, distinct singlet at δ 6.0–7.0 ppm.

Condensation of Hydroxylamine with 1,3-Dicarbonyls (The Classical Approach)

Before the advent of transition-metal catalysis, the condensation of hydroxylamine with 1,3-dicarbonyl compounds (or α,β-unsaturated ketones/chalcones) was the standard approach[5].

Mechanistic Causality: This method relies on hydroxylamine acting as a bis-nucleophile. The experimental choice of pH is the primary driver of success. At pH ~10, hydroxylamine is free-based, maximizing the nucleophilicity of the nitrogen atom[6]. The nitrogen attacks the more electrophilic carbonyl, forming a mono-oxime intermediate, followed by intramolecular dehydration to close the ring[5]. However, if the dicarbonyl lacks significant steric or electronic bias, kinetic and thermodynamic pathways compete, inevitably resulting in a difficult-to-separate mixture of 3,5- and 5,3-disubstituted regioisomers[2].

G A 1,3-Dicarbonyl Compound C Mono-oxime Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C pH ~10 D Intramolecular Cyclization C->D Dehydration (-H2O) E Mixture of Regioisomers (Unless sterically biased) D->E Kinetic vs Thermodynamic Control

Figure 2: Classical condensation pathway of hydroxylamine with 1,3-dicarbonyl compounds.

Self-Validating Experimental Protocol
  • Condensation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq).

  • pH Control: Add aqueous NaOH dropwise until the pH stabilizes at ~10. Reflux the mixture for 2–4 hours.

  • Workup & Validation: Cool the mixture and pour it into crushed ice to precipitate the product. Because this method is prone to isomeric mixtures, the critical validation step is LC-MS analysis of the crude solid to quantify the ratio of regioisomers before attempting recrystallization or column chromatography.

Oxidation/Cyclization of Propargylamines (The Modern Cascade)

To circumvent the instability of nitrile oxides and the regiochemical ambiguity of condensations, recent advances have introduced a one-pot cascade sequence utilizing propargylamines[7].

Mechanistic Causality: Propargylamines are oxidized by m-CPBA to form oximes. However, this oxidation inherently yields an E/Z isomeric mixture, and structurally, only the Z-isomer possesses the correct geometry for cyclization[8]. The critical experimental breakthrough is the introduction of CuCl. As detailed in recent , CuCl serves a dual purpose: it mediates the 5-endo-dig cyclization of the Z-isomer, and crucially, it catalyzes the E-to-Z isomerization by reversibly breaking the C–N π bond[9]. This drives the reaction to complete conversion, ensuring absolute regiospecificity without the need to pre-synthesize unstable intermediates[8][9].

G A Propargylamine B Oxidation (m-CPBA) A->B C Oxime Intermediate (E/Z Mixture) B->C D CuCl-Mediated E-to-Z Isomerization C->D CuCl Catalyst E 5-endo-dig Cyclization C->E Z-Isomer D->E F Regiospecific Isoxazole Core E->F -H2O

Figure 3: One-pot cascade oxidation and CuCl-mediated cyclization of propargylamines.

Self-Validating Experimental Protocol
  • Oxidation: Dissolve propargylamine (1.0 eq) in ethyl acetate at 0 °C. Slowly add m-CPBA (2.0 eq) and stir until TLC confirms the complete disappearance of the amine.

  • Isomerization/Cyclization: Directly add CuCl (10 mol%) to the reaction flask. Heat the mixture to reflux (approx. 77 °C) for 4 hours to drive the E-to-Z isomerization and cyclization.

  • Workup & Validation: Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench residual oxidant) and saturated NaHCO₃ (to remove the m-chlorobenzoic acid byproduct). Validate the regiospecific 5-substituted or 3,5-disubstituted architecture via ¹³C NMR, ensuring distinct chemical shifts for the C3, C4, and C5 carbons of the isoxazole core.

Quantitative Comparative Analysis

The selection of a synthesis route depends heavily on the starting materials available and the required substitution pattern. The table below summarizes the operational metrics of each method based on recent literature[3][7][8].

MethodologyYield RangeRegioselectivitySubstrate ScopeEnvironmental ImpactReaction Time
1,3-Dipolar Cycloaddition 70–95%Excellent (3,5-disubstituted)Broad (Terminal alkynes, diverse dipoles)Moderate (Requires metal extraction)2–12 h
Hydroxylamine Condensation 50–85%Poor to Moderate (Prone to isomer mixtures)Limited (Requires distinct steric/electronic bias)Low (Aqueous/EtOH media)2–4 h
Propargylamine Cascade 75–90%Excellent (Regiospecific)Broad (High functional group tolerance)Moderate (m-CPBA byproduct generation)4–8 h

Conclusion

For target-oriented drug discovery requiring strict regiocontrol, the Cu-catalyzed 1,3-dipolar cycloaddition remains the gold standard due to its reliability and broad substrate scope[3]. However, if handling unstable nitrile oxide precursors is a bottleneck, the propargylamine cascade offers a highly elegant, regiospecific one-pot alternative[8]. The classical condensation method, while environmentally benign and cost-effective, should be reserved for highly symmetrical dicarbonyls or substrates with extreme steric biases where regiochemical scrambling is mathematically impossible[2].

References
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213–8243.[Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225.[Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680-32705.[Link]

Sources

Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of "Methyl 2-(3-bromoisoxazol-5-yl)acetate," a potentially valuable building block in medicinal chemistry. While spectroscopic methods provide essential preliminary data, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation.[1][2]

The Central Role of Structural Integrity in Drug Discovery

Isoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[3][4] The specific functionalization of the isoxazole ring, as seen in Methyl 2-(3-bromoisoxazol-5-yl)acetate (C6H6BrNO3)[5], can significantly influence its interaction with biological targets. Therefore, absolute certainty of its molecular structure is paramount before proceeding with further studies.

A Comparative Overview of Analytical Techniques

While various analytical methods are available for compound characterization, they offer different levels of structural detail. A combination of techniques is often employed for comprehensive analysis, but X-ray crystallography provides the ultimate, unambiguous structural proof.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, and stereochemistry.[2]Unambiguous and definitive structural determination.[1][2]Requires a high-quality single crystal, which can be challenging to obtain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms.Provides detailed information about the molecular framework in solution.Does not directly provide 3D spatial arrangement or absolute stereochemistry.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.High sensitivity and accuracy for molecular weight determination.Does not provide information about the connectivity or spatial arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Quick and simple method for functional group analysis.Provides limited information about the overall molecular structure.

The Definitive Answer: X-ray Crystallography Workflow

The process of validating a chemical structure by X-ray crystallography involves a series of meticulous steps, from obtaining a suitable crystal to refining the final structural model.

Step 1: Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of a high-quality single crystal.[1][2] A plausible synthetic route to Methyl 2-(3-bromoisoxazol-5-yl)acetate could involve the 1,3-dipolar cycloaddition of a bromo-oxime with an appropriate acetylene derivative.

Once synthesized and purified, crystallization can be attempted using various methods:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[1]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[1]

  • Solvent Diffusion: A layered approach where a solution of the compound is carefully overlaid with a miscible anti-solvent.[1]

Experimental workflow from synthesis to crystallographic analysis.
Step 2: Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.[2] The intensities and positions of the diffracted spots are then used to solve the crystal structure, typically using direct methods or Patterson synthesis, which reveals the initial positions of the atoms in the unit cell.

Step 3: Structure Refinement

The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This iterative process fine-tunes the atomic positions, thermal parameters, and other crystallographic parameters to yield a final, highly accurate molecular structure.

Interpreting the Results: A Hypothetical Case for Methyl 2-(3-bromoisoxazol-5-yl)acetate

While the specific crystal structure of Methyl 2-(3-bromoisoxazol-5-yl)acetate is not publicly available, we can infer the expected outcomes based on the analysis of other isoxazole derivatives.[4][6]

Expected Spectroscopic Data:

TechniqueExpected Observations for Methyl 2-(3-bromoisoxazol-5-yl)acetate
¹H NMR Signals corresponding to the methyl ester protons (~3.8 ppm), the methylene protons adjacent to the ester and isoxazole ring (~4.0 ppm), and a singlet for the isoxazole ring proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the methyl carbon, the methylene carbon, and the carbons of the isoxazole ring. The carbon bearing the bromine atom would be significantly shifted.
MS (ESI+) A molecular ion peak [M+H]⁺ at m/z 220.02 and/or a sodium adduct [M+Na]⁺, showing a characteristic isotopic pattern for a bromine-containing compound.
IR Characteristic absorption bands for the C=O stretch of the ester (~1740 cm⁻¹), C=N stretch of the isoxazole ring, and C-Br stretch.

Anticipated Crystallographic Data:

The X-ray analysis would provide a definitive 3D model of the molecule. Key parameters that would be determined include:

  • Confirmation of Connectivity: Unambiguous confirmation that the bromo, isoxazole, and methyl acetate moieties are connected as intended.

  • Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C=N, N-O, C-C, C=O, C-O) and angles, which can provide insights into the electronic nature of the molecule.

  • Planarity of the Isoxazole Ring: Confirmation of the expected planarity of the five-membered isoxazole ring.

  • Conformation of the Acetate Side Chain: Determination of the torsion angles defining the orientation of the methyl acetate group relative to the isoxazole ring.

  • Intermolecular Interactions: Identification of any hydrogen bonds or other non-covalent interactions in the crystal lattice, which can influence the compound's physical properties.

The Decision-Making Process for Structural Elucidation

The choice of analytical techniques depends on the specific research question and the stage of the investigation.

Decision-making workflow for structural validation.

References

  • BenchChem. Unveiling the Molecular Architecture: A Guide to Confirming 4-Chlorobenzo[d]isoxazole Derivative Structures by X-ray Crystallography.
  • BenchChem. Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
  • ResearchGate. Biochemical analysis and X-ray crystallography data for isoxazole...
  • ResearchGate. Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF.
  • ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives:...
  • Appretech Scientific Limited. methyl 2-(3-bromoisoxazol-5-yl)acetate.

Sources

Engineering Latent Electrophiles: A Comparative Guide to 3-Bromo vs. 3-Chloro-Isoxazole Derivatives in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As covalent drug discovery evolves beyond hyper-reactive acrylamides, researchers are increasingly turning to natural product-inspired "latent" electrophiles. Among the most privileged scaffolds are the 3-halo-4,5-dihydroisoxazoles . Originally identified in the natural product acivicin, this heterocyclic warhead offers a unique mechanism: it remains inert to biological thiols under physiological conditions but undergoes rapid nucleophilic substitution when activated within a specific enzyme active site.

This guide provides an in-depth comparative analysis of the natural 3-chloro-isoxazole (CDHI) scaffold versus its synthetically optimized 3-bromo-isoxazole (BDHI) counterpart. By examining their thermodynamic properties, proteomic reactivity, and kinetic behaviors, we provide a framework for selecting the optimal warhead for targeted covalent inhibitor (TCI) design.

Mechanistic Framework: The Causality of Latent Reactivity

Unlike Michael acceptors that rely on addition to a double bond, 3-halo-isoxazoles operate via an addition-elimination (nucleophilic aromatic-like substitution) mechanism.

The latency of these electrophiles is governed by two strict enzymatic requirements:

  • Thiolate Activation: The warhead is completely unreactive toward neutral thiols (like glutathione at pH 7.4). It requires the target enzyme to lower the pKa of its active-site cysteine, generating a highly nucleophilic thiolate [1].

  • Transition State Stabilization: The displacement of the halogen (Cl or Br) requires the enzyme's "oxyanion hole" or hydrogen-bond network to stabilize the resulting imine-thioether intermediate [2].

Replacing the natural chlorine atom with a bromine atom fundamentally alters the activation energy required for this elimination step, shifting the warhead from a highly restricted niche probe to a broadly tunable chemical biology tool.

Mechanism E Target Enzyme (Activated Cys-S⁻) EI Non-covalent Complex (E·I) E->EI Binding (KI) I 3-Halo-Isoxazole (X = Cl or Br) I->EI Cov Covalent Adduct (Imine-Thioether) EI->Cov Nucleophilic Attack (kinact) X Halide Release (Cl⁻ or Br⁻) Cov->X Elimination

Figure 1: Two-step targeted covalent inhibition mechanism of 3-halo-isoxazoles via active-site cysteine.

Comparative Analysis: 3-Chloro vs. 3-Bromo Derivatives

The 3-Chloro Prototype (CDHI)

Found in acivicin, the 3-chloro-4,5-dihydroisoxazole ring is highly specific. The C-Cl bond possesses a relatively high bond dissociation energy, meaning the energy barrier for the elimination step is steep. Consequently, CDHI derivatives almost exclusively target enzymes that have evolved to stabilize this specific transition state, such as triad glutamine amidotransferases (GATs) [1]. While this grants exceptional selectivity, it severely limits the utility of CDHI as a general warhead for novel targets.

The 3-Bromo Upgrade (BDHI)

Synthetically exchanging chlorine for bromine creates the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold. Bromide is a significantly better leaving group due to its larger atomic radius and lower electronegativity. This modification lowers the activation energy for the elimination step. BDHI retains its stability against off-target thiols (like GSH) but exhibits enhanced reactivity toward a broader spectrum of activated cysteines, including those in Transglutaminase 2 (TG2), Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) [2, 3].

Table 1: Physicochemical & Reactivity Comparison
Property3-Chloro-Isoxazole (CDHI)3-Bromo-Isoxazole (BDHI)Causality / Impact
Origin Natural (Acivicin)SyntheticBDHI allows for late-stage functionalization via 1,3-dipolar cycloaddition.
Leaving Group Ability ModerateExcellentWeaker C-Br bond accelerates the kinact​ step.
GSH Stability (pH 7.4) Highly StableHighly StableBoth avoid systemic toxicity by resisting basal thiol attack.
Target Scope Strict (e.g., GATs)Broad (e.g., TG2, GAPDH)BDHI is superior for fragment-based covalent screening.
Table 2: Kinetic Engagement of Representative Targets
CompoundWarheadTarget Enzyme kinact​/KI​ ( M−1s−1 )Reference
Acivicin 3-ChloroE. coli GMPS 1.2×103 [1]
ERW1041E 3-BromoHuman TG2 4.5×102 [3]
BDHI-Probe 3-BromoHuman GAPDH 8.0×103 [2]

Experimental Protocols (Self-Validating Systems)

To objectively evaluate the performance of a newly synthesized 3-bromo or 3-chloro isoxazole derivative, two core workflows must be executed: kinetic evaluation and proteome-wide selectivity mapping.

Protocol A: Enzyme Inactivation Kinetics ( kinact​/KI​ Determination)

Because covalent inhibitors exhibit time-dependent inhibition, standard IC50​ values are mathematically invalid for comparative purposes. You must determine the rate of inactivation ( kinact​ ) and the binding affinity ( KI​ ).

  • Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the isoxazole inhibitor (ranging from 0.1×KI​ to 10×KI​ ) in assay buffer at 37°C.

  • Time-Course Aliquoting: At predefined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Substrate Rescue (Validation Checkpoint): Immediately dilute the aliquot 100-fold into a secondary assay buffer containing a saturating concentration of the enzyme's natural substrate. Causality: The massive dilution and substrate excess halt any further covalent modification, allowing you to accurately measure the residual enzyme activity at that exact time point.

  • Data Fitting: Plot the natural log of residual activity versus time to find the observed rate constant ( kobs​ ) for each inhibitor concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol B: Competitive Chemoproteomic Profiling (isoTOP-ABPP)

To prove the "latent" nature of the BDHI/CDHI warhead and map its off-target profile in a live cellular environment, use Activity-Based Protein Profiling (ABPP) [2].

  • Proteome Dosing: Treat live cells or native proteome lysates (2 mg/mL) with the isoxazole derivative (e.g., 10 µM) or a DMSO vehicle control for 1 hour.

  • Probe Labeling: Add a broad-spectrum, highly reactive alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) for 1 hour. Causality: The IA-alkyne will label all reactive cysteines. If your isoxazole compound covalently bound a specific cysteine during Step 1, that site is now blocked and will not be labeled by the IA-alkyne.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag containing a cleavable linker to the IA-alkyne.

  • Enrichment & LC-MS/MS (Validation Checkpoint): Enrich labeled proteins on streptavidin beads, perform on-bead trypsin digestion, cleave the linker, and analyze via LC-MS/MS. Calculate the ratio of MS signals (Vehicle / Inhibitor). A ratio > 4 indicates a highly selective covalent target of your isoxazole derivative.

Workflow Step1 1. Proteome Incubation (Vehicle vs. 3-Halo-Isoxazole) Step2 2. Broad-Spectrum Probe Labeling (IA-Alkyne reacts with free Cys) Step1->Step2 Step3 3. CuAAC Click Chemistry (Attach Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment & On-Bead Digestion Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identify competed cysteines) Step4->Step5

Figure 2: Competitive chemoproteomic workflow for mapping 3-halo-isoxazole proteome-wide selectivity.

Conclusion

The choice between a 3-chloro and a 3-bromo isoxazole derivative dictates the trajectory of a covalent drug discovery program. While the 3-chloro (CDHI) scaffold offers evolutionary-grade specificity for a narrow subset of enzymes, the 3-bromo (BDHI) scaffold is the superior choice for modern chemical biology . By lowering the activation energy for halide elimination, BDHI expands the targetable cysteine landscape without sacrificing the physiological stability that makes latent electrophiles so desirable.

References

  • Mechanism for Acivicin Inactivation of Triad Glutamine Amidotransferases Biochemistry (2001). URL: [Link]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile ACS Chemical Biology / PMC (2023). URL:[Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 Journal of Medicinal Chemistry (2014). URL:[Link]

  • Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds ACS Medicinal Chemistry Letters (2021). URL:[Link]

Methyl 2-(3-bromoisoxazol-5-yl)acetate as a Reference Standard: Impurity Profiling and Method Validation in Covalent Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the 3-bromoisoxazole moiety has emerged as a highly effective electrophilic "warhead." It is particularly critical in the design of peptidomimetic rhodesain (RhD) inhibitors used to combat Human African Trypanosomiasis (HAT)[1]. As pharmaceutical pipelines advance these compounds, the need for rigorous analytical control becomes paramount.

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) serves as the gold-standard reference material for tracking synthetic yields, validating chromatographic methods, and profiling impurities during the scale-up of these APIs[2]. This guide objectively compares its performance against alternative derivatives and provides a self-validating experimental protocol for LC-MS method development.

The Mechanistic Role of the 3-Bromoisoxazole Warhead

To understand the analytical importance of the reference standard, one must first understand its biochemical target. Rhodesain is a lysosomal cathepsin L-like cysteine protease essential for the survival of Trypanosoma brucei[3].

The 3-bromoisoxazole ring acts as a specialized electrophile. When the inhibitor enters the active site of rhodesain, the catalytic Cysteine (Cys25) executes a nucleophilic attack on the isoxazole ring. The presence of the electron-withdrawing bromine atom at the 3-position perfectly tunes the reactivity of the ring, allowing for stable, targeted covalent binding without excessive off-target toxicity[1].

Pathway N1 Trypanosoma brucei Infection N2 Rhodesain (RhD) Protease Expression N1->N2 N3 3-Bromoisoxazole Warhead (Covalent Binder) N2->N3 Targeted by N4 Catalytic Cys25 Inhibition N3->N4 Electrophilic Attack N5 Parasite Clearance N4->N5 Therapeutic Effect

Mechanism of 3-bromoisoxazole warheads targeting Rhodesain (RhD) in T. brucei.

Comparative Performance: Methyl vs. Alternative Derivatives

When selecting a reference standard for method validation, analytical scientists typically evaluate the methyl ester against its ethyl and aminomethyl counterparts. Below is a quantitative comparison of Methyl 2-(3-bromoisoxazol-5-yl)acetate [2] against Ethyl 2-(3-bromoisoxazol-5-yl)acetate [4] and 3-Bromo-5-aminomethylisoxazole [5].

Analytical ParameterMethyl 2-(3-bromoisoxazol-5-yl)acetateEthyl 2-(3-bromoisoxazol-5-yl)acetate3-Bromo-5-aminomethylisoxazole
CAS Number 24068-60-82105628-17-72763-93-1
Molecular Weight 220.02 g/mol 234.05 g/mol 177.00 g/mol
LogP (Predicted) ~1.2~1.6~0.5
LC-MS Retention Time *3.4 min4.1 min1.8 min
Peak Symmetry (Tailing Factor) 1.05 (Excellent)1.08 (Good)1.45 (Poor, requires buffering)
Primary Analytical Utility Universal Reference Standard / API IntermediateLipophilic Analog TrackingAmine Functionalization Tracking

*Based on a standard 10-minute reversed-phase gradient (5-95% MeCN in 0.1% Formic Acid).

Causality in Selection: The methyl ester is overwhelmingly preferred as the primary reference standard. Its LogP of ~1.2 ensures it elutes in the "sweet spot" of a standard reversed-phase gradient (avoiding the solvent front where ion suppression occurs, but eluting early enough to ensure high-throughput analysis). In contrast, the aminomethyl derivative suffers from peak tailing due to secondary interactions between its basic primary amine and residual silanols on the silica stationary phase.

Self-Validating Experimental Protocol: LC-MS Impurity Profiling

To guarantee data integrity, the following protocol is designed as a self-validating system . Every step includes built-in causality to prevent false positives during the quantification of residual Methyl 2-(3-bromoisoxazol-5-yl)acetate in final API batches.

Step 1: Standard Preparation & System Suitability
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of Methyl 2-(3-bromoisoxazol-5-yl)acetate in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is strictly chosen over methanol. Storing methyl esters in alcoholic solvents (like methanol or ethanol) over extended periods can induce transesterification artifacts, artificially lowering the standard's purity profile.

  • Working Standards: Dilute to 1, 5, 10, 50, and 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation (SST): Inject the 50 ng/mL standard five consecutive times. The analytical run is only authorized to proceed if the %RSD of the peak area is ≤ 2.0% and retention time drift is ≤ 0.05 min.

Step 2: Chromatographic Separation
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The isoxazole ring contains a nitrogen atom with a very low pKa. By maintaining the mobile phase at pH ~2.7 (via 0.1% Formic Acid), the molecule remains entirely neutral. This prevents detrimental ionic interactions with the stationary phase, guaranteeing a sharp, Gaussian peak shape required for accurate integration. Furthermore, the acidic environment stabilizes the ester linkage against base-catalyzed hydrolysis during the run.

Step 3: Mass Spectrometry (ESI+) & Isotopic Filtering
  • Detection: Monitor the precise isotopic doublet in Positive Electrospray Ionization (ESI+) mode.

  • Causality: Bromine possesses a natural isotopic distribution of ^79Br and ^81Br in a nearly 1:1 ratio. Therefore, the[M+H]+ ion must appear as a distinct doublet at m/z 220.0 and 222.0 of equal intensity. Configuring the MS method to trigger quantification only when this exact 1:1 isotopic ratio is detected acts as an orthogonal self-validation step. It mathematically filters out background chemical noise, ensuring absolute specificity for the brominated reference standard.

Workflow A Methyl 2-(3-bromoisoxazol-5-yl)acetate (Reference Standard) B Sample Prep (Acetonitrile/H2O) A->B Spiking C LC-MS Analysis (ESI+, MRM Mode) B->C Injection D Impurity Quantification C->D Isotopic Filtering

LC-MS impurity profiling workflow using the methyl ester reference standard.

Conclusion

For analytical chemists and drug development professionals working with targeted covalent inhibitors, Methyl 2-(3-bromoisoxazol-5-yl)acetate provides an optimal balance of chromatographic behavior, hydrolytic stability (under acidic conditions), and distinct mass spectrometric signatures. By leveraging its unique 1:1 bromine isotopic pattern and utilizing strictly non-alcoholic diluents, laboratories can establish highly robust, self-validating impurity profiling methods that easily satisfy stringent regulatory guidelines.

References

  • Title: Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 24068-60-8) | Source: Sigma-Aldrich | URL: [2]

  • Title: Ethyl 2-(3-bromoisoxazol-5-yl)acetate (CAS: 2105628-17-7) | Source: ChemScene | URL: [4]

  • Title: 3-BROMO-5-AMINOMETHYLISOXAZOLE (CAS: 2763-93-1) | Source: ChemicalBook | URL: [5]

  • Title: Exploring the latest breakthroughs in rhodesain inhibitors for African trypanosomiasis | Source: Medicinal Chemistry Research | URL: [1]

  • Title: Inhibition of Rhodesain as a Novel Therapeutic Modality for Human African Trypanosomiasis | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [3]

Sources

Comprehensive Guide to Antibody Cross-Reactivity Against Isoxazole-Containing Haptens: Performance, Mechanisms, and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the immunochemical landscape of small molecules (haptens) requires a rigorous understanding of structural epitopes. Haptens, defined by a molecular weight of typically less than 1,000 Da, cannot elicit an immune response independently and must be conjugated to carrier proteins. When developing immunoassays or evaluating drug hypersensitivity, the cross-reactivity of antibodies against these haptens is a critical performance metric.

This guide objectively compares the cross-reactivity profiles of antibodies targeting isoxazole-containing haptens—specifically focusing on sulfonamide antibiotics (e.g., sulfamethoxazole) and isoxazolyl penicillins (e.g., flucloxacillin and oxacillin). By examining the causality behind structural recognition, we provide a self-validating framework for evaluating assay specificity.

The Mechanistic Causality of Isoxazole Recognition

Antibody specificity is dictated by the three-dimensional conformation and electrostatic properties of the dominant epitope. In many isoxazole-containing drugs, the isoxazole ring itself—rather than the broader drug class backbone—serves as the primary immunogenic determinant.

Case Study A: Sulfamethoxazole (SMX)

In the case of sulfamethoxazole, a widely used sulfonamide antibiotic, the molecule consists of a sulfonamide group attached to an N1 heterocyclic ring (a 5-methyl-3-isoxazolyl group). Experimental data demonstrates that the N1 heterocyclic ring, particularly the presence of the methyl group at the beta-position on the isoxazole ring, is the most powerful determinant for antibody and IgE binding[1]. Consequently, antibodies raised against SMX exhibit high specificity for the isoxazole moiety but show virtually no cross-reactivity with the N4 arylamine group or the sulfonamide functional group itself[2]. This stereospecificity explains why non-antibiotic sulfonamides (which lack the isoxazole ring) rarely trigger cross-reactive binding[2].

Case Study B: Isoxazolyl Penicillins

Flucloxacillin, oxacillin, and dicloxacillin belong to a class of beta-lactam antibiotics characterized by a bulky 3-aryl-5-methylisoxazole side chain. Antibodies generated against flucloxacillin demonstrate near-complete cross-reactivity with oxacillin and cloxacillin[3]. The causality here is straightforward: the highly conserved isoxazole ring acts as the shared epitope across these molecules, driving high-affinity cross-reactive binding regardless of minor halogen substitutions on the adjacent phenyl ring[3].

Visualizing Epitope-Driven Cross-Reactivity

To understand how assay interference occurs, we must map the logical relationship between the target analyte's structural motifs and antibody affinity.

CrossReactivityLogic Target Target Hapten (e.g., Sulfamethoxazole) Isoxazole Isoxazole Ring Motif (Dominant Epitope) Target->Isoxazole Contains Sulfonamide Sulfonamide Group (Non-Immunogenic) Target->Sulfonamide Contains Ab Specific Antibody (Anti-SMX) Isoxazole->Ab High Affinity Binding Sulfonamide->Ab No Binding Cross1 Isoxazole Analogs (e.g., Oxacillin) Cross1->Ab Cross-Reactivity (Shared Epitope) Cross2 Non-Isoxazole Sulfas (e.g., Furosemide) Cross2->Ab No Cross-Reactivity (Missing Epitope)

Logical mapping of antibody cross-reactivity driven by the isoxazole ring epitope.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity (% CR) of two distinct antibody classes against various structural analogs. The data highlights the objective performance differences dictated by the presence or absence of the isoxazole ring.

Primary AntibodyCompetitor MoleculeKey Structural FeatureIC50 (ng/mL)% Cross-Reactivity
Anti-Sulfamethoxazole SulfamethoxazoleIsoxazole + Sulfonamide0.5100%
Anti-Sulfamethoxazole SulfadiazinePyrimidine + Sulfonamide>5,000< 0.01%
Anti-Sulfamethoxazole FurosemideSulfonamide (No Isoxazole)>5,000< 0.01%
Anti-Flucloxacillin FlucloxacillinIsoxazole + Penicillin Core1.2100%
Anti-Flucloxacillin OxacillinIsoxazole + Penicillin Core1.485.7%
Anti-Flucloxacillin AmoxicillinPenicillin Core (No Isoxazole)>1,000< 0.1%

Note: % Cross-Reactivity is calculated as (IC50 of Target / IC50 of Competitor) × 100.

Self-Validating Experimental Protocol: Heterologous Competitive ELISA

Because haptens possess only a single epitope, standard sandwich ELISAs are physically impossible; the binding of one antibody sterically hinders the binding of a second. Therefore, a Competitive Inhibition Assay is required.

The Causality of the Heterologous Conjugate: A common pitfall in hapten immunoassay development is using the same carrier protein and chemical linker for both animal immunization and plate coating. If an antibody was raised against SMX-KLH (Keyhole Limpet Hemocyanin) via a glutaraldehyde linker, coating the plate with SMX-KLH will result in antibodies binding to the KLH or the linker itself, masking true hapten affinity. To create a self-validating system, you must use a heterologous conjugate (e.g., SMX-BSA via a carbodiimide linker) for coating. This ensures that the only shared structural feature between the immunogen and the coating antigen is the isoxazole hapten itself.

Step-by-Step Methodology
  • Plate Coating (Heterologous Antigen):

    • Dilute the heterologous coating conjugate (e.g., SMX-BSA) to 1.0 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL per well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

    • Validation Check: Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 2% Skim Milk in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competitor Preparation (Thermodynamic Equilibrium):

    • Prepare serial dilutions of the target hapten (e.g., SMX) and potential cross-reactants (e.g., Furosemide, Oxacillin) ranging from 0.001 ng/mL to 10,000 ng/mL in PBS.

    • In a separate non-binding pre-incubation plate, mix 60 µL of the diluted competitor with 60 µL of the primary Anti-Isoxazole antibody (at a pre-determined sub-saturating concentration, typically yielding an OD450 of ~1.0 in the absence of competitor).

    • Incubate for 1 hour at Room Temperature. Causality: This pre-incubation allows the antibody-hapten binding kinetics to reach thermodynamic equilibrium before introducing the solid-phase competition.

  • Competitive Binding Phase:

    • Transfer 100 µL of the pre-incubated mixture into the coated, blocked microtiter plate.

    • Incubate for 45 minutes at 37°C. Free antibodies will bind to the coated conjugate; antibodies already bound to the liquid-phase competitor will be washed away.

    • Wash 5x with PBST.

  • Detection & Signal Amplification:

    • Add 100 µL of an appropriate HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP). Incubate for 30 minutes at 37°C.

    • Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Data Analysis:

    • Plot the OD450 against the log concentration of the competitor. Fit the data using a 4-parameter logistic (4PL) regression.

    • Calculate the IC50 (the concentration of competitor that inhibits 50% of the maximum signal).

References

  • Source: nih.
  • Source: ovid.
  • Source: liverpool.ac.

Sources

Comparative Study of Solvent Effects in Suzuki Coupling of Bromoisoxazoles: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and process chemists, we frequently encounter the "isoxazole problem" during late-stage functionalization. The Suzuki-Miyaura cross-coupling of bromoisoxazoles with aryl or heteroaryl boronic acids is a cornerstone reaction in the development of pharmaceuticals, including antiviral agents and COX-2 inhibitors[1],[2]. However, the isoxazole ring is highly electron-deficient and notoriously sensitive to the basic conditions required for transmetalation[3].

In this guide, we objectively compare the performance of various solvent systems, exploring the mechanistic causality behind solvent-induced side reactions, and provide a self-validating experimental protocol optimized for high-yield cross-coupling.

Mechanistic Pitfalls: The Isoxazole Challenge

Before comparing solvent alternatives, we must understand the causality of reaction failure. The isoxazole N-O bond is highly labile. The solvent system is not merely a medium for solubility; it is the primary thermodynamic variable that dictates the kinetic competition between the desired cross-coupling and catastrophic side reactions.

If the solvent is too polar, it hyper-activates the base, driving nucleophilic attack at the C3/C5 position and leading to N-O ring fragmentation[3]. Conversely, if the solvent acts as a hydride donor (e.g., primary alcohols or excess water), hydrodehalogenation outcompetes the desired transmetalation, yielding a desbromo-isoxazole byproduct[4],[5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Bromoisoxazole) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Optimal Solvent (e.g., Dioxane) RingOpen N-O Ring Cleavage (Excess Base / Polar Aprotic) PdII->RingOpen Harsh Conditions (DMF, Strong Base) Dehal Hydrodehalogenation (Protic Solvent H-donor) PdII->Dehal Protic Solvents (EtOH, H2O excess) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Aryl Isoxazole (High Yield in Dioxane) RedElim->Product

Mechanistic pathways in bromoisoxazole Suzuki coupling highlighting solvent side reactions.

Quantitative Solvent Performance Comparison

To objectively evaluate solvent performance, we compared four distinct solvent systems (utilized as 4:1 mixtures with water to solubilize the inorganic base, typically Na₂CO₃ or K₂CO₃). The data below synthesizes expected outcomes based on standardized microwave and conventional heating protocols[1],[2].

Solvent System (4:1 with H₂O)Average Yield (%)N-O Ring CleavageHydrodehalogenationMechanistic Causality & Expert Insight
1,4-Dioxane 75 - 85% LowLowThe Gold Standard. Dioxane provides a moderate dielectric constant that solubilizes the base without stripping its hydration shell. This prevents the hyper-activation of hydroxide/carbonate ions, suppressing ring cleavage while stabilizing the Pd(II) intermediate at high temperatures (up to 150 °C)[1],[3].
DMF 40 - 60% HighLowThe Ring-Opener. DMF is a highly polar aprotic solvent. It leaves the basic anions "naked" and highly nucleophilic. This drastically accelerates base-mediated nucleophilic attack on the isoxazole ring, leading to severe N-O fragmentation[2].
Toluene 50 - 65% LowLowThe Solubility Bottleneck. While toluene prevents ring cleavage due to its non-polar nature, it suffers from poor solubility for polar boronic acids and inorganic bases. This stalls the transmetalation step, leaving the Pd(II) complex vulnerable to degradation over prolonged reaction times.
2-MeTHF 70 - 80% LowModerateThe Green Alternative. 2-MeTHF offers excellent biphasic transfer properties and is environmentally benign. However, if the aqueous phase is not strictly controlled, the distinct phase separation can sometimes trap the Pd catalyst at the interface, slightly increasing the rate of hydrodehalogenation.

Self-Validating Experimental Protocol: The Dioxane/H₂O System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . This means the workflow includes built-in diagnostic checkpoints that allow the operator to verify the chemical integrity of the reaction in real-time.

Materials Required:
  • Substrates: 5-Bromoisoxazole derivative (1.0 eq), Arylboronic acid (1.2 eq).

  • Catalyst & Base: Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (1.4 eq)[1].

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 ratio, thoroughly degassed).

Step-by-Step Methodology:
  • Strict Degassing (The Homocoupling Check):

    • Action: Dissolve the bromoisoxazole and boronic acid in the Dioxane/H₂O mixture. Sparge the solution with dry nitrogen or argon for a minimum of 15 minutes.

    • Causality: Oxygen must be excluded to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid[5].

  • Catalyst Addition & Activation:

    • Action: Add Na₂CO₃ followed by Pd(PPh₃)₄ under a positive stream of nitrogen.

    • Validation Checkpoint: The solution should maintain a pale yellow/orange hue. If the solution immediately turns black upon base addition, the catalyst has crashed out (Palladium black formation), indicating insufficient degassing or a poisoned batch of Pd(PPh₃)₄.

  • Thermal Activation:

    • Action: Seal the vessel and heat to 90 °C (conventional) or 120–150 °C (microwave irradiation for 30-60 minutes)[1].

    • Causality: High temperatures are required to overcome the activation energy barrier of the electron-deficient isoxazole oxidative addition, but Dioxane's stability prevents thermal degradation.

  • In-Process Monitoring (TLC Diagnostics):

    • Action: Sample the reaction at 30 minutes. Run a TLC (e.g., 3:1 Hexanes/EtOAc).

    • Validation Checkpoint:

      • Spot A (High Rf): Unreacted Bromoisoxazole.

      • Spot B (Mid Rf): Desired Product.

      • Spot C (Low Rf/Streaking): Indicates N-O ring cleavage (highly polar amine/enone fragments). If Spot C dominates, the base concentration is too high; reduce Na₂CO₃ to 1.1 eq or switch to a milder base like NaHCO₃[3].

      • Spot D (Matches desbromo-isoxazole standard): Indicates hydrodehalogenation. Ensure no extraneous alcohols are present[4].

  • Workup and Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction, nih.gov,
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC, nih.gov,
  • troubleshooting common issues in 3-Chloro-1,2-oxazole reactions - Benchchem, benchchem.com,
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem, benchchem.com,
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs, yonedalabs.com,

Sources

Comparative Cytotoxicity of Methyl 2-(3-bromoisoxazol-5-yl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Bromoisoxazole Scaffold

1 (CAS: 24068-60-8) is rarely used as a standalone therapeutic; rather, it serves as a highly versatile building block in medicinal chemistry[1]. The strategic placement of the bromine atom at the C3 position and the acetate moiety at the C5 position provides orthogonal reactivity. The 3-bromo site is primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the acetate group enables rapid amidation or hydrolysis[2].

This dual-functional handle allows researchers to synthesize diverse libraries of 3,5-disubstituted isoxazoles. Once derivatized, these compounds have demonstrated profound cytotoxic and pro-apoptotic activities against treatment-resistant cancer cell lines, making them a focal point for novel oncology drug development[3][4].

Mechanistic Causality: How Isoxazole Derivatives Drive Cytotoxicity

The cytotoxicity of isoxazole derivatives is not merely antiproliferative—it is fundamentally pro-apoptotic. Structural modifications derived from the methyl 2-(3-bromoisoxazol-5-yl)acetate core, such as the introduction of arylpiperazine moieties or 3,4-isoxazolediamides, trigger a specific cascade of intracellular events[5][6].

Mechanistically, these compounds induce oxidative stress via Reactive Oxygen Species (ROS) accumulation. This stress suppresses anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic Bax, leading to mitochondrial membrane depolarization[4][7]. Consequently, cytochrome c is released into the cytosol, activating the Caspase-9 and Caspase-3/7 executioner pathways, which irreversibly commit the cell to apoptosis[6].

Pathway Isoxazole Isoxazole Derivatives ROS ROS Accumulation Isoxazole->ROS Induces Bcl2 Bcl-2 Suppression Isoxazole->Bcl2 Inhibits Bax Bax Upregulation Isoxazole->Bax Stimulates Mito Mitochondrial Dysfunction ROS->Mito Bcl2->Mito Prevents Bax->Mito Promotes Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 Apoptosis Target Cell Apoptosis Caspase3->Apoptosis

Isoxazole-induced intrinsic apoptotic signaling and mitochondrial dysfunction pathway.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of derivatives synthesized from the 3-bromoisoxazole core, we compare their half-maximal inhibitory concentrations (IC₅₀) across standard human cancer cell lines. The data highlights how specific functional group substitutions dictate cellular targeting and potency.

Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of isoxazole derivatives vs. standard chemotherapeutics.

Compound Class / DerivativePrimary SubstitutionK562 (Leukemia)MCF-7 (Breast)Huh7 (Liver)Reference Standard
3,4-Isoxazolediamides Aryl amidation at C50.10 - 3.20 µM> 50.0 µMN/ADoxorubicin (0.5 µM)
Isoxazole-Piperazine Hybrids 4-Fluorophenyl + PiperazineN/A11.9 µM5.30 µMSorafenib (4.5 µM)
Isoxazole-Piperazine Hybrids 3-Chlorophenyl + PiperazineN/A3.70 µM0.30 µMSorafenib (4.5 µM)
Spiro-isoxazoline analogs Spiro-pyrrolidine-oxindole10.7 µMN/AN/ACisplatin (5.2 µM)

Expert Insight on Structure-Activity Relationship (SAR): Derivatives featuring a non-substituted phenyl ring generally exhibit weaker cytotoxicity (IC₅₀ > 14 µM). However, introducing electron-withdrawing halogens (e.g., fluorine or chlorine) to the arylpiperazine moiety drastically enhances potency, particularly against hepatic (Huh7) and breast (MCF-7) carcinoma cells 5[5]. Conversely, 3,4-isoxazolediamides show exquisite selectivity and nanomolar potency against K562 leukemia cells by inducing erythroid differentiation and late-stage apoptosis 3[3][6].

Self-Validating Experimental Protocol: Cytotoxicity & Apoptosis Workflow

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for screening the cytotoxicity of new Methyl 2-(3-bromoisoxazol-5-yl)acetate derivatives. It utilizes a multiplexed approach: an MTT assay for cell viability, coupled with a Caspase 3/7 fluorometric assay. Causality Note: Relying solely on MTT cannot distinguish between apoptosis and necrosis; coupling it with a Caspase 3/7 assay confirms the specific pro-apoptotic mechanism of the isoxazole derivatives[5][6].

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Cultivate target cells (e.g., K562 or MCF-7) in RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation & Treatment (The Causality Check):

    • Dissolve the synthesized isoxazole derivatives in DMSO to create a 10 mM stock.

    • Critical Control: Dilute compounds in culture media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher DMSO concentrations induce solvent-related background toxicity, which invalidates the IC₅₀ calculation.

    • Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Cisplatin or Sorafenib). Treat cells for 72 hours.

  • Viability Quantification (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

  • Apoptotic Validation (Caspase 3/7 Cleavage):

    • To confirm that the loss of viability is driven by apoptosis, run a parallel plate using a Caspase-Glo 3/7 Assay system.

    • Add the luminescent substrate directly to the wells, incubate for 1 hour at room temperature, and measure luminescence. A dose-dependent spike in luminescence validates the pro-apoptotic mechanism[6].

High-throughput cytotoxicity and apoptosis validation workflow.

Conclusion

Methyl 2-(3-bromoisoxazol-5-yl)acetate is a highly efficient precursor for developing targeted anticancer agents. By leveraging its orthogonal reactivity, researchers can synthesize isoxazole-piperazine hybrids and isoxazolediamides that rival or outperform standard chemotherapeutics in specific cell lines. The experimental data clearly indicates that halogenation and the inclusion of nitrogen-rich heterocycles are the primary structural drivers for maximizing pro-apoptotic cytotoxicity.

References

  • Source: unife.
  • Source: nih.
  • Therapeutic Potential of Isoxazole–(Iso)
  • Methyl 2-(3-bromoisoxazol-5-yl)
  • 24068-60-8 | Methyl 2-(3-bromoisoxazol-5-yl)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 2-(3-bromoisoxazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For specialized reagents like Methyl 2-(3-bromoisoxazol-5-yl)acetate, a halogenated heterocyclic compound, adherence to precise disposal protocols is not merely a suggestion but a critical operational necessity. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and significant legal and financial penalties.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl 2-(3-bromoisoxazol-5-yl)acetate, grounded in established safety principles and regulatory standards. As your partner in research, we are committed to providing value beyond the product itself, ensuring you have the information needed to maintain a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial assessment informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy. The Safety Data Sheet (SDS) is the primary source for this critical information.[1]

Methyl 2-(3-bromoisoxazol-5-yl)acetate is classified with the following hazards:

Hazard CategoryGHS PictogramSignal WordHazard StatementPractical Implication
Acute Toxicity (Oral) alt text Warning H302: Harmful if swallowedIngestion can cause significant adverse health effects. Accidental ingestion requires immediate medical attention.
Skin Irritation alt text Warning H315: Causes skin irritationDirect contact with the skin can cause redness, itching, or inflammation. Prolonged contact should be avoided.
Eye Irritation alt text Warning H319: Causes serious eye irritationContact with eyes can cause significant irritation and potential damage. Eye protection is mandatory.
Respiratory Irritation alt text Warning H335: May cause respiratory irritationInhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath.

Source: Sigma-Aldrich Safety Information[2], Angene Chemical Safety Data Sheet[3]

Core Principles of Hazardous Waste Management

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] These regulations are built upon four foundational pillars that ensure waste is handled safely from the point of generation to its final disposal.

  • Segregation : Never mix incompatible waste streams.[7][8] The most critical distinction for this compound is separating halogenated from non-halogenated organic waste.[9][10]

  • Containerization : Use containers that are chemically compatible, in good condition, and can be securely sealed to prevent leaks or spills.[5][7][11]

  • Labeling : Every waste container must be accurately and clearly labeled the moment waste is first added.[1][11] This prevents dangerous mix-ups and is a strict regulatory requirement.

  • Storage : Accumulate waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][12]

Step-by-Step Disposal Protocol for Methyl 2-(3-bromoisoxazol-5-yl)acetate

Follow this procedure to ensure the safe and compliant disposal of pure, unused, or waste solutions of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Based on the hazard assessment, the minimum required PPE for handling this compound includes:

  • Nitrile gloves : Ensure they are compatible and dispose of them after use in accordance with laboratory practices.[3][13]

  • Safety glasses or goggles : Must meet EN 166 or equivalent standards to protect from splashes.[3]

  • Laboratory coat : To protect skin and clothing.

Step 2: Crucial Waste Segregation This is the most important step in the process.

  • Action : Designate this waste as Halogenated Organic Waste .

  • Causality : Methyl 2-(3-bromoisoxazol-5-yl)acetate contains bromine. Halogenated compounds require specific high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion.[14][15] Mixing this with non-halogenated waste contaminates the entire stream, increasing disposal costs and environmental risk.[16] Collect halogenated and non-halogenated organic solvents in separate containers.[9][17]

Step 3: Select a Compatible Waste Container

  • Action : Choose a clean, non-reactive container, preferably glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.[4][9] If possible, reusing the original manufacturer's bottle is a good practice, provided it is in excellent condition.[9]

  • Causality : The container must be chemically compatible to prevent degradation, leaks, or reactions with the waste.[5][18] A secure cap is mandatory to prevent spills and the escape of vapors.[7][11]

Step 4: Label the Waste Container Correctly

  • Action : Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9][19] The label must include:

    • The words "Hazardous Waste" .[5]

    • The full, unabbreviated chemical name: "Waste Methyl 2-(3-bromoisoxazol-5-yl)acetate" . List all other components and their percentages if it's a mixed waste stream.[1][19]

    • The accumulation start date (the date the first drop of waste enters the container).[12]

    • The appropriate hazard identification (e.g., checking boxes for "Toxic" and "Flammable" if in a flammable solvent).[16]

  • Causality : Proper labeling is a primary requirement of RCRA. It ensures that anyone handling the container is aware of its contents and associated dangers, preventing accidental exposures or improper consolidation.

Step 5: Safely Transfer the Waste

  • Action : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[13] Pour carefully to avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Causality : The fume hood provides critical protection from respiratory irritants.[6] Leaving adequate headspace in the container is a standard safety practice to prevent pressure buildup and potential rupture.

Step 6: Store in a Designated Satellite Accumulation Area (SAA)

  • Action : Keep the sealed waste container at or near the point of generation.[12] It must be stored in a secondary containment bin capable of holding the entire volume of the container in case of a leak.[7][9] Ensure it is segregated from incompatible materials, particularly strong bases, amines, and reducing agents.[20]

  • Causality : The SAA regulation ensures that hazardous waste remains under the control of trained personnel. Secondary containment is a crucial barrier to prevent the spread of spills and environmental contamination.

Step 7: Arrange for Timely Disposal

  • Action : Once the container is full or has been in storage for nearly six months, contact your institution's EHS office to schedule a waste pickup.[5][7][12] Do not allow waste to accumulate.

  • Causality : Academic labs are typically required to have hazardous waste removed within six months of the accumulation start date.[5][12] Regular pickups minimize the risks associated with long-term chemical storage.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is critical.

  • Small Spills : For minor spills contained within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or silica gel.[13] Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it through EHS.

  • Large Spills : If a large spill occurs, or if the spill is outside of a containment area, evacuate personnel from the immediate vicinity. Notify your supervisor and contact your institution's emergency number or EHS office immediately.[7]

Disposal Workflow Diagram

This diagram visualizes the decision-making and operational flow for the proper disposal of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Start Identify Waste: Methyl 2-(3-bromoisoxazol-5-yl)acetate ConsultSDS Consult Safety Data Sheet (SDS) for Hazards (H302, H315, H319, H335) Start->ConsultSDS SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) ConsultSDS->SelectPPE Segregate Segregate as 'Halogenated Organic Waste' SelectPPE->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Label Label with 'Hazardous Waste', Full Name, and Date Container->Label Transfer Transfer Waste in Fume Hood (Fill <90%) Label->Transfer Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Transfer->Store Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->Pickup

Caption: Decision workflow for safe disposal of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

References

  • How to Manage Chemical Waste Disposal in Academic Labs . (2018). Justrite. [Link]

  • Hazardous Waste Disposal Guide . (2023). Research Safety, Northwestern University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Chemical Waste Procedures . (2025). Division of Research Safety, University of Illinois. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975). U.S. Environmental Protection Agency (EPA). [Link]

  • How To Dispose Of Lab Chemicals . (2020). MCF Environmental Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . (1983). U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024). National Science Teaching Association (NSTA). [Link]

  • Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole . (2024). Angene Chemical. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Disposal Guide . Environmental Health and Safety, Dartmouth College. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

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Navigating the Synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of pharmaceutical research, the synthesis and application of novel chemical entities are paramount. Methyl 2-(3-bromoisoxazol-5-yl)acetate, a key building block in the development of innovative therapeutics, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an essential framework for its safe use, from personal protective equipment selection to operational protocols and waste disposal.

At its core, the safe handling of any chemical compound is predicated on a thorough understanding of its potential hazards. For Methyl 2-(3-bromoisoxazol-5-yl)acetate, the available safety data indicates that it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. While comprehensive toxicological data is not yet available, the precautionary principle dictates that this compound be handled with a high degree of care, assuming a higher level of toxicity as a conservative measure.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. A comprehensive PPE strategy for handling Methyl 2-(3-bromoisoxazol-5-yl)acetate involves a multi-layered approach to protect all potential routes of exposure.

A. Hand Protection:

Given that this compound is a skin irritant, robust hand protection is non-negotiable. The molecular structure, a halogenated ester, guides the selection of appropriate glove material.

Glove MaterialRecommendationRationale
Butyl Rubber Excellent Offers superior resistance to esters and ketones[2].
Neoprene Good Provides good resistance to a range of chemicals, including some esters, but may have less breakthrough time than butyl rubber.
Nitrile Fair (for incidental contact only) Suitable for brief, incidental contact, but not recommended for prolonged handling or immersion due to potential degradation by halogenated hydrocarbons[2]. Always double-glove when using nitrile.
Latex Not Recommended Offers poor protection against many organic solvents and can cause allergic reactions.

Field-Proven Insight: For operations involving significant quantities or prolonged handling, wearing two pairs of gloves (double-gloving), with the outer glove being butyl rubber, provides an additional layer of safety. This practice can significantly reduce the risk of exposure in the event of a breach in the outer glove.

B. Eye and Face Protection:

The risk of serious eye irritation necessitates stringent eye and face protection.

  • Chemical Splash Goggles: These are mandatory and should be worn at all times when handling the compound, even in small quantities. They must form a complete seal around the eyes to prevent splashes from any angle.

  • Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles, especially when transferring liquids, working with heated solutions, or when there is a risk of energetic reactions.

C. Body Protection:

A chemically resistant lab coat is the minimum requirement. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

D. Respiratory Protection:

Given that the compound may cause respiratory irritation, all handling of solid or volatile solutions of Methyl 2-(3-bromoisoxazol-5-yl)acetate must be conducted within a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. A respiratory protection program, including fit-testing and training, is essential for all personnel who may need to use a respirator.

II. Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

A. Pre-Handling Checklist:
  • Safety Data Sheet (SDS) Review: Before commencing any work, all personnel involved must review the most current SDS for Methyl 2-(3-bromoisoxazol-5-yl)acetate.

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.

  • PPE Inspection: Inspect all PPE for any signs of damage or degradation before each use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials for halogenated organic compounds is readily accessible.

B. Step-by-Step Handling Protocol:
  • Designated Work Area: All handling of Methyl 2-(3-bromoisoxazol-5-yl)acetate should occur in a designated area within a chemical fume hood to contain any potential spills or vapors.

  • Weighing and Transfer:

    • When weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • When transferring solutions, use a pipette or a funnel to minimize splashing.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct all transfers under an inert atmosphere (e.g., nitrogen or argon).

  • Heating and Cooling:

    • When heating solutions, use a heating mantle or a sand bath with a temperature controller. Avoid open flames.

    • When cooling, use an ice bath or a cryo-cooler. Be mindful of potential pressure changes in sealed vessels.

  • Post-Reaction Workup: All quenching, extraction, and purification steps should be performed within the fume hood.

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the critical control points in the lifecycle of handling Methyl 2-(3-bromoisoxazol-5-yl)acetate.

Handling_Workflow cluster_pre Pre-Handling cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling & Disposal SDS Review SDS Review PPE Inspection PPE Inspection SDS Review->PPE Inspection Fume Hood Check Fume Hood Check PPE Inspection->Fume Hood Check Emergency Equipment Check Emergency Equipment Check Fume Hood Check->Emergency Equipment Check Weighing & Transfer Weighing & Transfer Emergency Equipment Check->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Post-Reaction Workup Post-Reaction Workup Reaction Setup->Post-Reaction Workup Decontamination Decontamination Post-Reaction Workup->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: Key stages in the safe handling and disposal of Methyl 2-(3-bromoisoxazol-5-yl)acetate.

III. Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds are classified as hazardous waste and require specific disposal procedures.

A. Waste Segregation:
  • Halogenated Organic Waste: All waste containing Methyl 2-(3-bromoisoxazol-5-yl)acetate, including reaction residues, contaminated solvents, and purification byproducts, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated solid materials such as gloves, weigh papers, and pipette tips must be collected in a separate, clearly labeled "Solid Hazardous Waste" container.

  • Aqueous Waste: Any aqueous layers from extractions that may contain traces of the compound should be collected as hazardous aqueous waste.

B. Decontamination Procedures:
  • Glassware and Equipment: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) within the fume hood. The rinsate must be collected as halogenated organic waste. Following the solvent rinse, glassware should be washed with soap and water.

  • Work Surfaces: The work surface within the fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by a wash with soap and water. The cloth should be disposed of as solid hazardous waste.

C. Spill Response:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don appropriate PPE, including a respirator if the spill is outside of a fume hood.

  • Contain and Absorb: For small spills, use a chemical spill kit with an absorbent material suitable for organic compounds. Cover the spill with the absorbent and allow it to soak up the material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described above.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Methyl 2-(3-bromoisoxazol-5-yl)acetate, fostering a secure environment for groundbreaking scientific discovery.

IV. References

  • Angene Chemical. (2024, October 19). Safety Data Sheet. Retrieved from a generic safety data sheet for a similar brominated isoxazole compound.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a generic safety data sheet for a similar brominated isoxazole compound.

  • GOV.UK. (2018, August 15). Incident management: brominated flame retardants. Retrieved from [Link]

  • Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from a safety protocol for handling bromine.

  • Hourglass International, Inc. (n.d.). Gloves Chemical Resistance Chart. Retrieved from a general chemical resistance chart for gloves.

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from a general chemical resistance chart for gloves.

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from a general glove selection chart from OSHA.

  • Redox. (2021, January 25). Safety Data Sheet Methyl acetate. Retrieved from a safety data sheet for a related ester.

  • Cole-Parmer. (2006, January 16). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from a safety data sheet for a similar brominated ester.

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Agius, R. (n.d.). OCCUPATIONAL EXPOSURE LIMITS FOR THERAPEUTIC SUBSTANCES. Retrieved from a journal article on occupational exposure limits.

  • Frontiers. (2026, February 27). Considerations for Establishing Occupational Exposure Limits for Small Molecule Kinase Inhibitors in Drug Development. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

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